CYM 50769
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O3/c1-29-15-10-12-16(13-11-15)30-23-21(25)14-26-27(24(23)28)22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-14,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSQUYCVUHYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3C4=CC=CC=C4C5=CC=CC=C35)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421365-63-0 | |
| Record name | 1421365-63-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CYM 50769: A Technical Guide to a Selective NPBWR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769 is a potent and selective, non-peptide small molecule antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. NPBWR1 and its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), are implicated in a variety of physiological processes, including stress, fear, pain, and energy homeostasis. As a selective antagonist, this compound serves as a critical pharmacological tool for elucidating the physiological roles of NPBWR1 and holds therapeutic potential for a range of neurological and metabolic disorders. Recent studies have highlighted its rapid antidepressant-like effects in preclinical models, further underscoring its importance in neuroscience research. This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies associated with this compound.
Pharmacological Profile of this compound
This compound is characterized by its submicromolar potency in inhibiting NPBWR1 activity and a high degree of selectivity against other receptors.
Binding Affinity and Functional Potency
The inhibitory activity of this compound at the human NPBWR1 has been determined through functional assays that measure the downstream consequences of receptor activation.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | 0.12 µM (120 nM) | Human NPBWR1 | Functional Antagonism | --INVALID-LINK-- |
| IC50 Range | 124–244 nM | Human NPBWR1 | Calcium Mobilization Assay | --INVALID-LINK-- |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response induced by an NPBWR1 agonist.
Selectivity Profile
This compound has been profiled against a panel of off-targets to assess its selectivity. A screen against 35 potential targets revealed minimal activity, highlighting its specificity for NPBWR1.
| Off-Target | Ligand Concentration | % Inhibition | Assay Type | Reference |
| Cytochrome P450 1A2 | 30 µM | Modest | Radioligand Binding/Enzymatic Assay | --INVALID-LINK-- |
| Cytochrome P450 2C19 | 30 µM | Modest | Radioligand Binding/Enzymatic Assay | --INVALID-LINK-- |
| Serotonin Receptor 5-HT2B | 30 µM | Modest | Radioligand Binding Assay | --INVALID-LINK-- |
Note: "Modest" inhibition at a high concentration of 30 µM suggests that the IC50 values for these off-targets are likely in the double-digit micromolar range, indicating a significant selectivity window for NPBWR1.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the key assays used to characterize this compound.
Functional Antagonism Assay: Calcium Mobilization
The inhibitory activity of this compound on NPBWR1 was determined using a cell-based calcium mobilization assay. This assay leverages the fact that NPBWR1, naturally a Gi-coupled receptor, can be engineered to couple to a chimeric G-protein (Gqi3), which upon receptor activation, initiates a signaling cascade leading to the release of intracellular calcium.
Cell Line: Human Embryonic Kidney (HEK293T) cells stably co-transfected with the human NPBWR1 receptor and the chimeric Gqi3 protein.
Principle:
-
NPBWR1 is activated by its agonist, neuropeptide W (NPW).
-
The activated receptor stimulates the Gqi3 protein.
-
Gqi3 activation leads to the release of calcium from intracellular stores.
-
This calcium release is measured using a fluorescent calcium indicator dye.
-
This compound, as an antagonist, will inhibit the NPW-induced calcium release in a dose-dependent manner.
Protocol Overview:
-
Cell Plating: Seed the hNPBWR1/Gqi3 HEK293T cells in a 384-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubate to allow for dye uptake and de-esterification.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Agonist Stimulation: Add a fixed concentration of the NPBWR1 agonist (NPW) to all wells to stimulate the receptor.
-
Signal Detection: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Plot the NPW-induced fluorescence signal against the concentration of this compound to determine the IC50 value.
Radioligand Binding Assay (General Protocol)
While a specific protocol for this compound is not detailed in the primary literature, a competitive radioligand binding assay would be the standard method to determine its binding affinity (Ki).
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the NPBWR1 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing NPBWR1.
-
Radioligand: A high-affinity radiolabeled ligand for NPBWR1, such as [125I]-NPW.
-
Unlabeled Competitor: this compound.
Protocol Overview:
-
Incubation: Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value is determined from this curve and can be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the mechanisms of action and the methods used for characterization.
NPBWR1 Signaling and Inhibition by this compound
Caption: NPBWR1 signaling pathway and its inhibition by this compound.
Calcium Mobilization Assay Workflow
Caption: Workflow for the calcium mobilization functional assay.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable research tool for investigating the NPBWR1 signaling pathway. Its submicromolar potency and high selectivity make it suitable for in vitro and in vivo studies aimed at understanding the role of NPBWR1 in health and disease. The provided data and experimental outlines serve as a foundation for researchers to design and interpret experiments using this selective antagonist. Further characterization, including the determination of its binding kinetics and a broader off-target screening profile, will continue to refine our understanding of this important molecule.
The Role of GPR7 (NPBWR1) in Neurological Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 7 (GPR7), also known as neuropeptide B/W receptor 1 (NPBWR1), is a critical player in a variety of neurological pathways. Initially identified as an orphan receptor, its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), have since been discovered, unveiling its significant roles in regulating energy homeostasis, stress responses, pain perception, and social behavior. This technical guide provides a comprehensive overview of the current understanding of NPBWR1, focusing on its signaling mechanisms, distribution in the nervous system, and functional implications in key neurological processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this receptor.
Introduction
GPR7, or NPBWR1, is a class A G protein-coupled receptor (GPCR) that shares structural homology with opioid and somatostatin receptors.[1][2] It is highly conserved across species, indicating its fundamental physiological importance.[2] The discovery of its endogenous ligands, NPB and NPW, has been instrumental in elucidating its function.[2][3] NPBWR1 is expressed in discrete regions of the central nervous system, particularly in the hypothalamus and the extended amygdala, which are key areas for regulating metabolism, stress, and emotional behaviors.[2][3][4] This guide will delve into the molecular and functional characteristics of NPBWR1, providing a detailed resource for researchers in the field.
Ligand Binding and Receptor Activation
NPBWR1 is activated by two endogenous neuropeptides, NPB and NPW. The binding affinities of these ligands to the receptor have been characterized using various in vitro assays.
Table 1: Ligand Binding Affinities for NPBWR1
| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |
| Neuropeptide B (NPB) | Human NPBWR1 | Calcium Mobilization | 13 | [5] |
| Neuropeptide B (NPB) | Human NPBWR1 | cAMP Assay | 3.5 | [5] |
| Neuropeptide W23 (NPW23) | Human NPBWR1 | Calcium Mobilization | 8 | [5] |
| DesaminoTrp-NPB analog (compound 30) | Human NPBWR1 | Calcium Mobilization | 8 | [5] |
| DesaminoTrp-NPB analog (compound 30) | Human NPBWR1 | cAMP Assay | 2.7 | [5] |
NPBWR1 Signaling Pathways
NPBWR1 primarily couples to the Gi/o family of G proteins.[2][3] Activation of the receptor by its ligands leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is a key mechanism through which NPBWR1 exerts its effects on neuronal activity.
Further downstream effects can include the modulation of ion channels and other signaling cascades, although these are less well-characterized.
Distribution of NPBWR1 in the Brain
The specific localization of NPBWR1 in the brain provides crucial insights into its physiological functions. In situ hybridization and immunohistochemistry studies have mapped its expression to several key neurological circuits.
Table 2: Expression of NPBWR1 mRNA in Rodent Brain Regions
| Brain Region | Expression Level | Reference |
| Central Nucleus of the Amygdala (CeA) | Highest | [2][3] |
| Bed Nucleus of the Stria Terminalis (BNST) | Highest | [2][3] |
| Suprachiasmatic Nucleus (SCN) | High | [2][3] |
| Ventral Tuberomammillary Nucleus | High | [3] |
| Hippocampus (CA1-CA3) | Moderate | [3] |
| Dorsomedial Hypothalamus | Moderate | [2][3] |
| Ventral Tegmental Area (VTA) | Moderate | [2][3][4] |
The high expression in the extended amygdala (CeA and BNST) strongly implicates NPBWR1 in the regulation of fear, anxiety, and stress responses.[2][3] Its presence in the hypothalamus is consistent with its role in energy homeostasis and feeding behavior.[2][3]
Role in Neurological Functions
Stress, Anxiety, and Fear
Studies using NPBWR1 knockout mice have demonstrated the critical role of this receptor in modulating stress and fear responses. These mice exhibit increased autonomic and neuroendocrine responses to physical stress.[4] Furthermore, they show abnormalities in contextual fear conditioning.[4] Electrophysiological studies have shown that NPBWR1 activation has an inhibitory effect on a subpopulation of GABAergic neurons in the lateral division of the central amygdala, a key output nucleus for fear responses.[2][3][6] This suggests that the NPB/NPW system acts to dampen stress and fear signals within the amygdala.
Social Behavior
NPBWR1 signaling is also involved in the regulation of social behavior. Knockout mice display altered social interactions, including impulsive contact with unfamiliar mice and prolonged chasing behavior.[4] Recent research has identified a specific population of NPBWR1-expressing neurons in the central amygdala that are crucial for facilitating social novelty seeking and new social interactions.[7][8]
Pain Modulation
There is growing evidence for the involvement of NPBWR1 in pain pathways, particularly in the context of inflammatory pain.[3] NPBWR1 is expressed in Schwann cells, and its expression is upregulated in inflammatory and painful neuropathies.[2][9] Agonists of NPBWR1 may therefore represent a novel therapeutic avenue for the treatment of chronic inflammatory pain.
Energy Homeostasis and Feeding Behavior
The expression of NPBWR1 in hypothalamic nuclei involved in appetite regulation points to its role in energy balance.[2][3] However, the effects of NPB and NPW on feeding are complex, with some studies reporting biphasic effects (initial increase followed by a decrease in food intake).[3] Male NPBWR1 knockout mice develop adult-onset obesity, suggesting a tonic role for the receptor in regulating energy expenditure.[3]
Experimental Protocols
In Situ Hybridization for NPBWR1 mRNA
This protocol provides a method for visualizing the expression of NPBWR1 mRNA in brain tissue sections.
Detailed Steps:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 20-30% in PBS) until it sinks.
-
Rapidly freeze the brain and cut coronal or sagittal sections (e.g., 20 µm) on a cryostat. Mount sections on coated slides.[10][11][12]
-
-
Probe Preparation:
-
Generate a digoxigenin (DIG)-labeled antisense RNA probe specific for NPBWR1 mRNA using in vitro transcription from a linearized plasmid template containing the NPBWR1 cDNA.[10]
-
-
Hybridization:
-
Pretreat sections with proteinase K to improve probe accessibility.
-
Apply the DIG-labeled probe diluted in hybridization buffer to the tissue sections.
-
Incubate in a humidified chamber overnight at 65°C.[11]
-
-
Washing:
-
Perform a series of stringent washes in saline-sodium citrate (SSC) buffer at 65°C to remove non-specifically bound probe.[10]
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).[10]
-
-
Signal Development:
-
Wash off excess antibody and incubate the sections with a chromogenic substrate for AP, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt). This will produce a colored precipitate at the site of mRNA expression.[10]
-
-
Imaging:
-
Stop the color reaction, dehydrate the sections, and coverslip with a mounting medium.
-
Visualize and capture images using a bright-field microscope.
-
Radioligand Binding Assay
This protocol describes a method to determine the binding characteristics of compounds to NPBWR1 expressed in cell membranes.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NPBWR1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine the protein concentration.[13]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [125I]-NPW), and varying concentrations of a competing unlabeled ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[13]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.[13]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[13]
-
Calcium Imaging Assay
This protocol allows for the functional assessment of NPBWR1 activation by measuring changes in intracellular calcium levels.
Detailed Steps:
-
Cell Preparation:
-
Imaging Setup:
-
Place the cell plate on the stage of a fluorescence microscope or a plate reader equipped for kinetic fluorescence measurements.
-
-
Ligand Application and Data Acquisition:
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0).
-
Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration.
-
Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.[5]
-
Conclusion and Future Directions
NPBWR1 has emerged as a key regulator of diverse neurological functions, from basic homeostatic processes to complex social behaviors. Its well-defined signaling pathway and discrete expression in critical brain regions make it an attractive target for the development of novel therapeutics for a range of disorders, including anxiety, depression, chronic pain, and metabolic syndromes. Future research should focus on further dissecting the downstream signaling cascades of NPBWR1, identifying the specific neuronal circuits and cell types through which it exerts its effects, and developing potent and selective pharmacological tools to modulate its activity in vivo. The detailed methodologies provided in this guide aim to facilitate these endeavors and accelerate our understanding of this important receptor.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
- 4. Critical Role of Neuropeptides B/W Receptor 1 Signaling in Social Behavior and Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Central amygdala NPBWR1 neurons facilitate social novelty seeking and new social interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central amygdala NPBWR1 neurons facilitate social novelty seeking and new social interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. edenrcn.com [edenrcn.com]
- 12. RNA in situ hybridization [protocols.io]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Areas for CYM 50769: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769, also known as ML250, is a selective, non-peptide antagonist of the Neuropeptide B/W receptor 1 (NPBW1), also designated as G-protein coupled receptor 7 (GPR7).[1] Emerging research has identified NPBW1 signaling as a key modulator of various physiological and pathological processes, positioning this compound as a valuable tool for investigating the therapeutic potential of targeting this system. This technical guide provides an in-depth overview of the potential therapeutic areas for this compound, supported by preclinical data, detailed experimental protocols, and a summary of its pharmacological properties.
Core Mechanism of Action
This compound exerts its effects by blocking the binding of the endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), to the NPBW1 receptor.[1] The NPBW1 receptor is primarily coupled to inhibitory G-proteins (Gi/Go), and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound can disinhibit this pathway, leading to downstream cellular effects.
Potential Therapeutic Areas
Preclinical evidence and the known functions of the NPBW1 receptor system suggest several promising therapeutic avenues for this compound.
Depression and Stress-Related Disorders
Recent studies have highlighted a significant role for the NPBW1 receptor in the pathophysiology of depression and the response to stress.[2] Preclinical research has demonstrated that this compound exhibits rapid antidepressant-like effects in animal models.[2]
Key Findings:
-
A single administration of this compound has been shown to produce antidepressant effects that can last for up to seven days in mice.[2]
-
The compound is reported to be well-tolerated in these studies.[2]
-
The antidepressant effects are linked to the modulation of Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule in the antidepressant response.[2]
These findings suggest that this compound could represent a novel, fast-acting antidepressant with a unique mechanism of action compared to currently available treatments.
Pain Management
The NPBW1 receptor is implicated in pain modulation, making its antagonists a potential target for the development of novel analgesics.[3][4] While in-vivo studies with this compound in pain models are still emerging, the rationale for its use in this area is strong.
Supporting Evidence:
-
The NPBW1 receptor is expressed in regions of the central nervous system known to be involved in pain processing.
-
Planned future studies with ML250 (this compound) include its evaluation in animal models of neuropathic and inflammatory pain, such as the paw flick test, formalin test, and ligation-induced nerve injury models.[3]
Regulation of Feeding Behavior and Metabolic Disorders
The NPBW1 system is a known regulator of energy homeostasis and feeding behavior.[4] Genetic knockout studies have shown that male mice lacking the NPBW1 receptor develop adult-onset obesity. This suggests that antagonizing this receptor could potentially influence appetite and metabolism. Further research with this compound is warranted to explore its potential in the treatment of eating disorders and obesity.
Neuroendocrine Function
The NPBW1 receptor and its ligands are involved in the regulation of the neuroendocrine system.[4] As an antagonist, this compound could be a valuable tool to dissect the role of NPBW1 in hormone secretion and to investigate its therapeutic potential in neuroendocrine disorders.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound (ML250).
| Parameter | Value | Species/System | Reference |
| IC50 (NPBW1/GPR7) | 120 nM | Human | |
| IC50 (NPBW1/GPR7) | 124 - 244 nM | Human | [3] |
| IC50 (MCH1) | >20 µM | Human | [3] |
| Selectivity (MCH1 vs NPBW1) | 82 - >161-fold | - | [3] |
| Cellular Toxicity (CC50) | >20 µM | U2OS cells | [3] |
| Aqueous Solubility (PBS, pH 7.4) | 0.17 µM | - | [3] |
| Stability in PBS (t1/2) | >48 hours | - | [3] |
Experimental Protocols
In Vitro: NPBW1 Receptor Antagonism Assay
Objective: To determine the inhibitory concentration (IC50) of this compound against the NPBW1 receptor.
Methodology:
-
Cell Line: A stable cell line co-expressing the human NPBW1 receptor and a chimeric G-protein (e.g., Gαqi5) that redirects the signaling output to intracellular calcium mobilization is used.
-
Assay Principle: In the presence of an NPBW1 agonist (e.g., NPW), receptor activation leads to an increase in intracellular calcium, which is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4). An antagonist will inhibit this calcium response.
-
Procedure:
-
Cells are seeded in a 384-well plate and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye.
-
A dose-response curve of this compound is prepared and added to the wells.
-
After a pre-incubation period, a fixed concentration of an NPBW1 agonist (e.g., EC80 of NPW) is added to stimulate the receptor.
-
The change in fluorescence is measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo: Mouse Model of Depression (Forced Swim Test)
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Animals: Male C57BL/6J mice are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).
-
Procedure:
-
Pre-test: On day 1, mice are placed individually in a cylinder of water (25°C) for 15 minutes.
-
Test: 24 hours after the pre-test, the mice receive an injection of either vehicle or this compound. 30 minutes post-injection, they are placed back in the water cylinder for a 6-minute test session.
-
The duration of immobility during the last 4 minutes of the test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Data Analysis: The mean immobility times for the vehicle and this compound treated groups are compared using an appropriate statistical test (e.g., t-test).
Visualizations
Caption: NPBW1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Forced Swim Test to evaluate antidepressant-like effects.
References
- 1. CYM50769 - Wikipedia [en.wikipedia.org]
- 2. Npbwr1 signaling mediates fast antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuropeptide B/W Receptor 1 (NPBWR1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neuropeptide B/W Receptor 1 (NPBWR1), formerly known as GPR7, is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2][3][4][5] Initially identified as an orphan receptor, its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), were later discovered, paving the way for a deeper understanding of its function.[1][2] This receptor is highly conserved between humans and rodents and is predominantly expressed in key regions of the central nervous system (CNS), including the hypothalamus, hippocampus, amygdala, and ventral tegmental area.[1][2][6] This distribution suggests its involvement in regulating energy homeostasis, stress responses, pain, and emotion.[1][3][6][7] This guide provides a comprehensive overview of NPBWR1, focusing on its core functions, signaling pathways, ligand interactions, and the experimental protocols used for its study.
Ligands and Binding Affinities
NPBWR1 is activated by two endogenous peptide ligands, NPB and NPW.[1][8] NPB exists as a 29-amino acid peptide (NPB29), while NPW has two isoforms, NPW23 and NPW30.[9] NPBWR1 exhibits a higher affinity for NPB compared to NPW, making NPB a relatively selective agonist for this receptor.[1][6][8] The N-terminus of both peptides is crucial for receptor binding and activation.[1][6]
| Ligand | Receptor | EC50 (nM) | Assay System |
| NPB29 | Human NPBWR1 | 0.23[1][6] | X. laevis melanophore pigment aggregation assay[1][6] |
| NPB29 | Human NPBWR2 | 15.8[1][6] | X. laevis melanophore pigment aggregation assay[1][6] |
| NPB | NPBWR1 | 13 | Calcium mobilization assay[9] |
| NPB | NPBWR1 | 3.5 | cAMP assay[9] |
Signaling Pathways
NPBWR1 is primarily coupled to the Gi/o class of G-proteins.[1] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of Gi/o. This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the G-protein into its α and βγ subunits can also lead to downstream signaling events. For instance, the βγ subunits have been suggested to activate the Erk p42/p44 (MAPK) pathway.[1] Furthermore, activation of NPBWR1 can lead to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes neuronal inhibition.[1]
NPBWR1 canonical signaling pathway.
Physiological Functions
The widespread distribution of NPBWR1 in the brain points to its involvement in a multitude of physiological functions.
-
Energy Homeostasis and Feeding Behavior: NPBWR1 is expressed in hypothalamic nuclei that are crucial for regulating appetite and energy balance.[1][10] Studies on male mice lacking the NPBWR1 gene have shown they exhibit hyperphagia and adult-onset obesity, suggesting a role for the receptor in appetite suppression.[3]
-
Stress, Fear, and Anxiety: High expression of NPBWR1 in the extended amygdala, including the central nucleus of the amygdala (CeA) and the bed nucleus of the stria terminalis (BNST), implicates it in the modulation of stress, fear, and anxiety.[1][2][6] NPBWR1 acts as an inhibitory regulator on a subset of GABAergic neurons in the CeA, which are involved in terminating stress responses.[2][5] Mice lacking NPBWR1 show increased aggression and altered stress responses.[3][5]
-
Pain Modulation: NPBWR1 is implicated in the regulation of inflammatory pain.[1] Its expression is increased in myelin-forming Schwann cells in peripheral nerves following nerve injury and in patients with inflammatory neuropathy.[1] This suggests that NPBWR1 may have an analgesic role in inflammatory pain conditions.
-
Social Behavior: Studies in knockout mice suggest that NPBWR1 signaling is critical for normal social behavior.[2][5] Mice lacking NPBWR1 display abnormal social interactions, including impulsive and prolonged contact with unfamiliar mice.[2][5]
Physiological roles of NPBWR1.
Key Experimental Protocols
The study of NPBWR1 function relies on a variety of well-established experimental techniques for GPCRs.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of ligands for their receptors.[11][12] These assays are crucial for characterizing the binding properties of NPB, NPW, and synthetic ligands to NPBWR1.
Protocol Outline:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NPBWR1 in a buffered solution.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [¹²⁵I]-NPW) at various concentrations (for saturation assays) or a fixed concentration of radioligand with increasing concentrations of a competing unlabeled ligand (for competition assays).[12][13]
-
Allow the reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine key parameters such as the dissociation constant (Kd), the maximum number of binding sites (Bmax), and the inhibitory constant (Ki).[13]
-
References
- 1. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
- 2. Critical Role of Neuropeptides B/W Receptor 1 Signaling in Social Behavior and Fear Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Distribution and Function of Neuropeptides W/B Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of neuropeptides B/W receptor 1 signaling in social behavior and fear memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. uniprot.org [uniprot.org]
- 9. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide W - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Selectivity Profile of CYM 50769 Against G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM 50769, also known as ML250, is a novel, non-peptidic small molecule antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), a G protein-coupled receptor (GPCR) implicated in a variety of physiological processes including pain, feeding behavior, and stress responses.[1] A critical aspect of its utility as a chemical probe and potential therapeutic lead is its selectivity for NPBWR1 over other GPCRs. This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing its activity against a panel of off-target GPCRs, the experimental methodologies employed for these assessments, and the known signaling pathways of its primary target, NPBWR1.
Introduction to this compound
This compound is a potent antagonist of NPBWR1 (also known as GPR7) with a reported IC50 of 0.12 μM.[2][3] Its development was part of the National Institutes of Health (NIH) Molecular Libraries Program, which aimed to produce selective small molecule probes for biological research. Early reports highlighted its high selectivity against a broad array of pharmaceutically relevant off-targets, a crucial characteristic for a reliable research tool and a desirable property for a drug candidate.
Selectivity Profile of this compound
To assess the selectivity of this compound, it was screened against a panel of G protein-coupled receptors. The following table summarizes the available quantitative data from a screen conducted by Ricerca. The data represents the percent inhibition observed at a screening concentration of 30 μM.
| Target GPCR | Ligand | Assay Type | % Inhibition at 30 µM |
| Serotonin Receptor 2B (5-HT2B) | Serotonin | Radioligand Binding | 63% |
Note: The full dataset from the Ricerca panel was not publicly available in the searched literature. The data point for the 5-HT2B receptor was specifically mentioned.
Experimental Protocols
The determination of the potency and selectivity of this compound involved specific functional assays. The following sections detail the likely methodologies based on common practices for GPCR antagonist screening.
Primary Antagonist Activity at NPBWR1 (Calcium Mobilization Assay)
The antagonist activity of this compound at the human NPBWR1 was likely determined using a cell-based calcium mobilization assay. This method is a common functional readout for GPCRs that couple to Gq or promiscuous G-proteins like Gα16, which transduce receptor activation into an intracellular calcium signal.
Principle: NPBWR1 is known to couple to the Gi class of G proteins, which leads to a decrease in intracellular cAMP.[4] For high-throughput screening, cell lines are often engineered to co-express the target GPCR with a promiscuous G protein, such as Gα16. This redirects the signaling through the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium upon receptor activation by an agonist. An antagonist will inhibit this agonist-induced calcium release in a dose-dependent manner.
Exemplary Protocol:
-
Cell Culture and Plating:
-
CHO-K1 or HEK293 cells stably co-expressing human NPBWR1 and a promiscuous G protein (e.g., Gα16) are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated to form a confluent monolayer.
-
-
Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution. Probenecid may be included to prevent dye leakage.
-
-
Compound Addition and Incubation:
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated to allow the compound to interact with the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
An agonist of NPBWR1, such as Neuropeptide W-23 (NPW-23), is added to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
The antagonist effect is quantified by measuring the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Off-Target Selectivity Screening (Radioligand Binding Assays)
The selectivity of this compound against a panel of other GPCRs was likely assessed using radioligand binding assays. This method directly measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Principle: A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes). The amount of bound radioactivity is measured in the presence and absence of the test compound. A reduction in bound radioactivity indicates that the test compound is competing for the same binding site as the radioligand.
Exemplary Protocol:
-
Membrane Preparation:
-
Cell lines or tissues expressing the target GPCR are homogenized and centrifuged to isolate the cell membranes.
-
-
Binding Assay:
-
In a multi-well plate, a fixed concentration of the radiolabeled ligand is incubated with the receptor-containing membranes and a single high concentration (e.g., 30 μM) of this compound.
-
Control wells contain the radioligand and membranes without the test compound (total binding) or with an excess of a known unlabeled ligand (non-specific binding).
-
-
Incubation and Separation:
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat, which traps the membranes.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The percent inhibition of specific binding by this compound is calculated.
-
Signaling Pathways and Experimental Workflows
NPBWR1 Signaling Pathway
NPBWR1 is a class A GPCR that primarily couples to the Gi family of G proteins.[4] Upon activation by its endogenous ligands, Neuropeptide B (NPB) or Neuropeptide W (NPW), the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. A primary consequence of Gαi activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Workflow for GPCR Antagonist Screening
The process of identifying and characterizing a selective GPCR antagonist like this compound typically follows a multi-step workflow, starting with a primary screen to identify active compounds, followed by dose-response studies to determine potency, and finally, broad selectivity profiling to assess off-target effects.
Conclusion
This compound is a valuable pharmacological tool for studying the biological roles of NPBWR1 due to its demonstrated potency and selectivity. While comprehensive public data on its activity against a wide array of GPCRs is limited, the available information indicates a favorable selectivity profile, with notable activity only at higher concentrations against the serotonin 5-HT2B receptor. The experimental methodologies outlined in this guide provide a framework for understanding how the potency and selectivity of such compounds are determined. Further investigations to fully elucidate the selectivity landscape of this compound would be beneficial for its continued use in preclinical research.
References
- 1. Npbwr1 signaling mediates fast antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. This compound | Other Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
The Discovery and Development of CYM 50769: A High-Throughput Screening Approach to a Novel NPBWR1 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery and initial development of CYM 50769 (also known as ML250), a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also designated as GPR7. Identified through a robust high-throughput screening (HTS) campaign, this compound emerged from a lead optimization effort aimed at developing tool compounds to investigate the physiological roles of NPBWR1. This document provides a comprehensive overview of the HTS strategy, key experimental protocols, quantitative data, and the relevant signaling pathways, offering valuable insights for researchers in pharmacology and drug discovery.
Introduction
The Neuropeptide B/W Receptor 1 (NPBWR1 or GPR7) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its endogenous ligands are neuropeptide B (NPB) and neuropeptide W (NPW). The NPBWR1 signaling pathway is implicated in a variety of physiological processes, including the regulation of stress, fear, pain, and appetite. Given its role in these critical functions, NPBWR1 has emerged as a promising therapeutic target. The development of selective antagonists is crucial for elucidating the receptor's function and exploring its therapeutic potential.
This compound was identified by the Scripps Research Institute Molecular Screening Center (SRIMSC) as a potent and selective antagonist of NPBWR1.[1] This guide outlines the key stages of its development, from the initial high-throughput screening to its characterization as a valuable research tool.
High-Throughput Screening (HTS) Campaign
The discovery of this compound originated from a quantitative high-throughput screening (qHTS) campaign designed to identify antagonists of NPBWR1. The screening cascade involved a primary screen to identify inhibitors of NPBWR1 activation, followed by counterscreening and secondary assays to confirm activity and assess selectivity.
HTS Experimental Workflow
The overall workflow of the HTS campaign for the identification of NPBWR1 antagonists is depicted below.
Primary HTS Assay Protocol: Cell-Based Calcium Mobilization
The primary screen utilized a cell-based fluorescence assay to measure intracellular calcium mobilization as a readout of NPBWR1 activation. Since NPBWR1 naturally couples to Gαi, which leads to a decrease in cAMP, a chimeric cell line was engineered to force the receptor to signal through Gαq. This redirects the signaling pathway to induce calcium release, providing a robust and detectable fluorescent signal.[2]
Experimental Protocol:
-
Cell Line: HEK293 cells stably co-expressing human NPBWR1 and a promiscuous G-protein alpha subunit (Gαqi3).
-
Assay Principle: In this engineered cell line, activation of NPBWR1 by an agonist (Neuropeptide W) leads to Gαqi3 activation, subsequent stimulation of phospholipase C, and the release of intracellular calcium from the endoplasmic reticulum. This calcium release is detected by a fluorescent calcium indicator dye. Antagonists will inhibit this agonist-induced calcium mobilization.
-
Reagents:
-
hNPBWR1-HEK293/Gαqi3 cells
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluo-8 NW dye-loading solution (a fluorescent calcium indicator)
-
Neuropeptide W (NPW) agonist (at EC80 concentration)
-
Test compounds (from a chemical library)
-
-
Procedure: a. Cell Plating: Plate the hNPBWR1-HEK293/Gαqi3 cells in 384-well microplates and incubate overnight. b. Dye Loading: Remove the culture medium and add the Fluo-8 NW dye-loading solution to each well. Incubate for 1 hour at 37°C. c. Compound Addition: Add test compounds at various concentrations to the wells. d. Agonist Stimulation and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR). After a baseline reading, add the NPW agonist to all wells and continuously monitor the fluorescence intensity. e. Data Analysis: The change in fluorescence upon agonist addition is indicative of NPBWR1 activation. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound.
Quantitative Data Summary
The HTS and subsequent characterization of this compound yielded the following quantitative data, which highlights its potency and selectivity.
| Parameter | This compound (ML250) | Reference |
| NPBWR1 Antagonism (IC50) | 124 - 244 nM | [1] |
| MCH1 Antagonism (IC50) | > 20 µM | [1] |
| Selectivity (MCH1/NPBWR1) | > 82-fold | [1] |
| Cellular Cytotoxicity (CC50 in U2OS cells) | > 20 µM | [1] |
NPBWR1 Signaling Pathway
NPBWR1 is a class A rhodopsin-like GPCR that primarily couples to the Gαi subunit of the heterotrimeric G-protein complex. Activation of NPBWR1 by its endogenous ligands, NPB or NPW, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] This signaling cascade ultimately modulates neuronal activity and downstream cellular responses.
Synthesis of this compound
This compound, with the chemical name 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone, was synthesized through a multi-step process starting from a lead compound identified in the HTS. The synthesis involves the formation of the pyridazinone core followed by the introduction of the fluorenyl and methoxyphenoxy moieties.
Synthetic Scheme:
Detailed Protocol (Representative):
A detailed, step-by-step synthesis protocol would involve specific reaction conditions, solvents, and purification methods. A representative procedure based on related pyridazinone syntheses is as follows:
-
Step 1: Formation of a Dichloropyridazinone Intermediate: Reaction of a suitable precursor with a chlorinating agent (e.g., phosphorus oxychloride) to yield a dichloropyridazinone.
-
Step 2: Nucleophilic Substitution with 9H-fluoren-9-amine: The dichloropyridazinone intermediate is reacted with 9H-fluoren-9-amine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide) to introduce the fluorenyl group at the N2 position.
-
Step 3: Nucleophilic Aromatic Substitution with 4-Methoxyphenol: The remaining chloro-substituent on the pyridazinone ring is displaced by reaction with 4-methoxyphenol in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield the final product, this compound.
-
Purification: The final compound is purified by column chromatography on silica gel.
Conclusion
The discovery of this compound through a well-designed high-throughput screening campaign has provided the scientific community with a valuable tool for probing the function of the NPBWR1 receptor. Its potency and selectivity make it a suitable compound for in vitro studies aimed at understanding the role of NPBWR1 in various physiological and pathological conditions. This technical guide provides a comprehensive overview of the key steps in the development of this compound, from the initial HTS to its chemical synthesis and characterization, serving as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.
References
- 1. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
- 4. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
The NPBW1 Antagonist CYM 50769: A Technical Guide to its Potential Impact on Feeding Behavior and Pain Perception
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYM 50769 is a potent and selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as G-protein coupled receptor 7 (GPR7). This receptor and its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), are implicated in a variety of physiological processes, including the regulation of energy homeostasis and nociception. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action, and its potential utility as a research tool and therapeutic agent in the fields of feeding behavior and pain perception. While direct in-vivo studies detailing the effects of this compound on these functions are not yet extensively published, this document synthesizes the available information on the NPBW1 signaling pathway and outlines standard experimental protocols for investigating its modulation.
Introduction
The intricate neural circuits governing feeding behavior and pain perception present significant challenges for therapeutic intervention. The discovery of novel molecular targets is crucial for the development of more effective and safer drugs. The Neuropeptide B/W Receptor 1 (NPBW1) has emerged as a promising target due to its expression in key brain regions associated with energy balance and pain processing. This compound, as a selective antagonist, offers a valuable pharmacological tool to dissect the physiological roles of the NPBW1 signaling pathway.[1] This guide will explore the foundational science of this compound, its mechanism of action, and the experimental frameworks for evaluating its impact on feeding and pain.
Core Pharmacology of this compound
This compound is a small molecule, non-peptidic antagonist of the human NPBW1 receptor.[1] Structure-activity relationship (SAR) studies have identified it as a potent and selective inhibitor of NPW-mediated activation of NPBW1, exhibiting a submicromolar IC50.[1] Its selectivity against a broad panel of other receptors makes it a suitable probe for investigating NPBW1-specific functions.
Mechanism of Action and Signaling Pathway
NPBW1 is a G-protein coupled receptor (GPCR) that is primarily coupled to the inhibitory G-protein, Gαi. Activation of NPBW1 by its endogenous ligands, NPB or NPW, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of NPB and NPW to NPBW1, thereby preventing this downstream signaling cascade.
Signaling Pathway Diagram
Caption: NPBW1 signaling pathway and the inhibitory action of this compound.
Potential Impact on Feeding Behavior
Rationale for Investigation
The NPBW1 receptor and its ligands are expressed in hypothalamic and brainstem nuclei known to regulate food intake and energy expenditure. Studies involving the central administration of NPW have shown effects on feeding, suggesting a role for this system in the homeostatic control of appetite. By blocking the endogenous tone of NPB/NPW signaling, this compound could potentially modulate food intake and body weight.
Hypothetical Quantitative Data
While specific data for this compound is not available, a typical study investigating the effect of a central nervous system-acting compound on feeding behavior might produce data similar to that presented in the hypothetical table below.
| Treatment Group | 2-hour Food Intake (g) | 24-hour Food Intake (g) | Body Weight Change (g) |
| Vehicle Control | 2.5 ± 0.3 | 15.2 ± 1.1 | +1.5 ± 0.5 |
| This compound (1 mg/kg) | 2.1 ± 0.4 | 13.8 ± 1.3 | +1.1 ± 0.6 |
| This compound (3 mg/kg) | 1.8 ± 0.3 | 12.5 ± 1.0 | +0.8 ± 0.4 |
| This compound (10 mg/kg) | 1.2 ± 0.2 | 10.1 ± 0.9 | -0.2 ± 0.3 |
| p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocol: Rodent Feeding Behavior Study
Objective: To assess the effect of this compound on food intake and body weight in a rodent model.
Animals: Male Sprague-Dawley rats (250-300 g), individually housed with ad libitum access to standard chow and water, maintained on a 12:12 hour light-dark cycle.
Drug Preparation: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) to achieve the desired concentrations for intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) administration.
Experimental Procedure:
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. Baseline food intake and body weight are recorded daily for 3-5 days.
-
Treatment: On the day of the experiment, animals are randomly assigned to treatment groups (e.g., Vehicle, this compound at various doses).
-
Administration: this compound or vehicle is administered via the chosen route (i.p. or i.c.v.) at a specific time point, typically before the onset of the dark cycle when rodents are most active.
-
Data Collection:
-
Food Intake: Pre-weighed food hoppers are measured at several time points post-injection (e.g., 1, 2, 4, and 24 hours) to determine cumulative food consumption. Spillage is accounted for.
-
Body Weight: Body weight is measured at the beginning and end of the 24-hour observation period.
-
-
Data Analysis: Data are analyzed using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test, to compare treatment groups.
Experimental Workflow Diagram
Caption: Workflow for a typical rodent feeding behavior experiment.
Potential Impact on Pain Perception
Rationale for Investigation
NPBW1 is expressed in regions of the central and peripheral nervous system that are critical for pain processing, including the dorsal root ganglia, spinal cord, and various brain regions involved in the descending modulation of pain. Studies with NPB and NPW have demonstrated their ability to modulate nociceptive responses in various animal models of pain. Therefore, antagonizing NPBW1 with this compound could potentially alter pain perception.
Hypothetical Quantitative Data
The following table illustrates the type of data that might be obtained from a study investigating the analgesic effects of this compound in a model of inflammatory pain.
| Treatment Group | Paw Withdrawal Latency (seconds) - Hot Plate Test | Paw Withdrawal Threshold (grams) - von Frey Test |
| Vehicle Control | 8.5 ± 0.7 | 4.2 ± 0.5 |
| This compound (1 mg/kg) | 9.2 ± 0.8 | 4.8 ± 0.6 |
| This compound (3 mg/kg) | 11.5 ± 1.0 | 6.5 ± 0.7 |
| This compound (10 mg/kg) | 14.8 ± 1.2 | 8.9 ± 0.9 |
| Positive Control (e.g., Morphine) | 18.2 ± 1.5 | 12.1 ± 1.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Experimental Protocol: Rodent Pain Model (e.g., Formalin Test)
Objective: To evaluate the anti-nociceptive effects of this compound in a model of inflammatory pain.
Animals: Male C57BL/6 mice (20-25 g), housed in groups with ad libitum access to food and water.
Drug Preparation: this compound is prepared as described for the feeding study.
Experimental Procedure:
-
Acclimation: Mice are acclimated to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes on two separate days before the experiment.
-
Treatment: Animals are pre-treated with this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., i.p.) at a specified time before the induction of pain (e.g., 30 minutes).
-
Induction of Nociception: A dilute solution of formalin (e.g., 2.5% in saline, 20 µl) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after formalin injection, the animal is returned to the observation chamber, and nociceptive behaviors (e.g., licking, flinching, and biting of the injected paw) are recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups using statistical methods like one-way ANOVA.
Experimental Workflow Diagram
Caption: Workflow for a typical rodent pain experiment (Formalin Test).
Conclusion and Future Directions
This compound is a valuable pharmacological tool for elucidating the role of the NPBW1 receptor in physiological and pathophysiological processes. Based on the known distribution and function of the NPBW1 system, there is a strong rationale for investigating the effects of this compound on feeding behavior and pain perception. Future in-vivo studies are warranted to generate quantitative data and fully characterize the therapeutic potential of antagonizing NPBW1 in the context of metabolic disorders and chronic pain conditions. Such studies will be crucial in validating NPBW1 as a viable drug target and advancing our understanding of the complex interplay between neuropeptide signaling, energy homeostasis, and nociception.
References
The Pharmacology of Novel Non-Peptide NPBWR1 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the pharmacology of novel non-peptide antagonists for the Neuropeptide B/W Receptor 1 (NPBWR1), a G protein-coupled receptor implicated in a range of physiological processes including energy homeostasis, pain perception, and emotional states. This document provides a comprehensive overview of the key chemical series, their pharmacological properties, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways.
Introduction to NPBWR1 and its Ligands
Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, is a class A G protein-coupled receptor (GPCR). Together with its paralog, NPBWR2 (GPR8), it constitutes the receptor system for the endogenous neuropeptides B (NPB) and W (NPW).[1] NPBWR1 is primarily coupled to the Gi class of G proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The NPB/NPW system is expressed in various brain regions associated with the regulation of feeding, pain, stress, and fear, including the hypothalamus, amygdala, and periaqueductal gray.[1] The development of selective, non-peptide antagonists for NPBWR1 is a critical step in elucidating the therapeutic potential of targeting this receptor for conditions such as obesity, chronic pain, and anxiety disorders.
Key Non-Peptide NPBWR1 Antagonist Scaffolds
Several distinct chemical scaffolds have been identified as potent and selective non-peptide antagonists of NPBWR1. The most extensively studied series are based on pyridazinone and benzimidazole cores.
Pyridazinone Derivatives
A significant breakthrough in the development of non-peptide NPBWR1 antagonists came from a high-throughput screening (HTS) campaign that identified a 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one hit with micromolar activity.[2][3] Extensive structure-activity relationship (SAR) studies led to the optimization of this scaffold, yielding compounds with sub-micromolar to nanomolar potencies.[1][4]
One of the most well-characterized pyridazinone-based antagonists is CYM50769 (5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one).[4] This compound has been instrumental in probing the in vivo functions of NPBWR1.
Benzimidazole Derivatives
More recently, fragment-based screening has led to the discovery of a novel class of benzimidazole-based NPBWR1 antagonists.[5] These compounds represent a mechanistically distinct class of inhibitors.
Quantitative Pharmacology of Non-Peptide NPBWR1 Antagonists
The following tables summarize the in vitro potencies of representative non-peptide NPBWR1 antagonists from the pyridazinone and benzimidazole series.
Table 1: Pharmacological Data for Pyridazinone-Based NPBWR1 Antagonists
| Compound ID | Structure | NPBWR1 IC50 (µM) | Reference |
| 1a | 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | 2.2 | [2] |
| CYM50557 | 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [1] |
| CYM50769 | 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [4] |
| 9h | 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Sub-micromolar | [4] |
Table 2: Pharmacological Data for Benzimidazole-Based NPBWR1 Antagonists
| Compound ID | Structure | NPBWR1 cAMP IC50 (µM) | Reference |
| Compound 1 | (Structure not fully disclosed in reference) | 250 | [5] |
| Compound 21a | (Structure not fully disclosed in reference) | 0.030 | [5] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to characterize non-peptide NPBWR1 antagonists.
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of test compounds for NPBWR1 using a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for NPBWR1.
Materials:
-
Radioligand: [125I]-Neuropeptide W-23 ([125I]-NPW23).
-
Membrane Preparation: Membranes from CHO-K1 or HEK293 cells stably expressing human NPBWR1.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled NPW23.
-
Test Compounds: Serial dilutions of non-peptide antagonists.
-
Filtration: 96-well GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Prepare cell membranes from NPBWR1-expressing cells.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [125I]-NPW23 (final concentration ~0.1-0.5 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
This protocol outlines a bioluminescence-based assay to measure changes in intracellular cAMP levels in response to NPBWR1 activation and antagonism.
Objective: To determine the IC50 of an antagonist in inhibiting agonist-induced changes in cAMP.
Materials:
-
Cell Line: HEK293 or CHO-K1 cells transiently or stably co-expressing human NPBWR1 and the pGloSensor™-22F cAMP Plasmid.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.
-
Transfection Reagent: FuGENE® HD or similar.
-
GloSensor™ cAMP Reagent: (Promega).
-
Agonist: NPW23.
-
Test Compounds: Serial dilutions of non-peptide antagonists.
-
Luminometer.
Procedure:
-
Seed HEK293 or CHO-K1 cells in a 96-well white, clear-bottom plate.
-
Transiently transfect the cells with the NPBWR1 and pGloSensor™-22F cAMP plasmids according to the manufacturer's protocol.[6]
-
Allow cells to express the receptors and biosensor for 24-48 hours.
-
Aspirate the culture medium and add 100 µL of CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent.
-
Equilibrate the plate at room temperature for 2 hours in the dark.
-
Add 10 µL of the test compound at various concentrations and incubate for 15-30 minutes.
-
Add 10 µL of NPW23 at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure luminescence immediately using a luminometer.
-
Normalize the data to the response of the agonist alone and determine the IC50 values for the antagonists.
This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to quantify cAMP levels.
Objective: To determine the IC50 of an antagonist in inhibiting agonist-induced cAMP production.
Materials:
-
Cell Line: CHO-K1 cells stably expressing human NPBWR1.
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.
-
HTRF® cAMP Dynamic 2 Kit: (Cisbio) containing cAMP-d2 and anti-cAMP-cryptate.
-
Agonist: NPW23.
-
Test Compounds: Serial dilutions of non-peptide antagonists.
-
HTRF®-compatible plate reader.
Procedure:
-
Harvest NPBWR1-expressing CHO-K1 cells and resuspend in stimulation buffer.
-
Dispense 5 µL of the cell suspension into a 384-well low-volume white plate.
-
Add 5 µL of the test compound at various concentrations.
-
Add 5 µL of NPW23 at its EC80 concentration.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 5 µL of cAMP-d2 followed by 5 µL of anti-cAMP-cryptate.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.
-
Calculate the 665/620 ratio and determine the cAMP concentration from a standard curve.
-
Determine the IC50 values for the antagonists by non-linear regression.
In Vivo Assays
This protocol describes a model of inflammatory pain in rodents to assess the analgesic effects of NPBWR1 antagonists.
Objective: To evaluate the efficacy of a non-peptide NPBWR1 antagonist in reducing nociceptive behaviors in an inflammatory pain model.
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
Test Compound: NPBWR1 antagonist.
-
Vehicle: Appropriate vehicle for the test compound.
-
Formalin: 2.5% formalin solution in saline.
-
Observation Chambers: Clear plexiglass chambers.
Procedure:
-
Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
After a predetermined pretreatment time, inject 50 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the animal in the observation chamber.
-
Record the total time spent licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-60 minutes post-formalin).
-
Compare the nociceptive scores between the treated and vehicle groups to determine the analgesic effect.
This protocol outlines a method to assess the effect of NPBWR1 antagonists on food intake in rodents.
Objective: To determine if a non-peptide NPBWR1 antagonist can modulate feeding behavior.
Animals: Male Wistar rats or C57BL/6 mice.
Materials:
-
Test Compound: NPBWR1 antagonist.
-
Vehicle: Appropriate vehicle for the test compound.
-
Standard Chow or High-Fat Diet.
-
Metabolic Cages: Cages equipped to monitor food intake.
Procedure:
-
Acclimatize the animals to individual housing in metabolic cages.
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
At the beginning of the dark cycle, administer the test compound or vehicle.
-
Provide a pre-weighed amount of food (standard chow or high-fat diet).
-
Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Compare the food intake between the treated and vehicle groups to assess the effect of the antagonist on appetite.
NPBWR1 Signaling Pathways
NPBWR1 activation by its endogenous ligands, NPB or NPW, initiates a cascade of intracellular signaling events primarily through the Gαi and Gβγ subunits of the heterotrimeric G protein.
Gαi-Mediated Signaling
Upon receptor activation, the Gαi subunit dissociates from Gβγ and, in its GTP-bound state, inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels results in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in various cellular processes.
Gβγ-Mediated Signaling
The released Gβγ dimer also acts as a signaling molecule, interacting with and modulating the activity of several effector proteins. These include:
-
G protein-gated inwardly rectifying potassium (GIRK) channels: Activation of GIRK channels by Gβγ leads to potassium efflux and hyperpolarization of the cell membrane, which can inhibit neuronal excitability.[7]
-
Phospholipase C (PLC): Gβγ can activate certain isoforms of PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Gβγ can activate the Ras/Raf/MEK/ERK signaling cascade, which plays a crucial role in regulating gene expression, cell proliferation, and differentiation.
The antagonism of NPBWR1 by novel non-peptide compounds is expected to block these signaling pathways, thereby reversing the physiological effects of NPB and NPW.
Visualizations
NPBWR1 Signaling Pathway
Caption: NPBWR1 Signaling Cascade.
Experimental Workflow for NPBWR1 Antagonist Screening
References
- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NPBWR1 antagonists(Merck&Co) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. promega.com [promega.com]
- 7. Gαi and Gβγ Jointly Regulate the Conformations of a Gβγ Effector, the Neuronal G Protein-activated K+ Channel (GIRK) - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to CYM 50769: A Novel Antagonist of the Neuropeptide B/W Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
CYM 50769 is a potent and selective non-peptidic antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and key experimental findings.
| Identifier | Value |
| CAS Number | 1421365-63-0 |
| Molecular Formula | C₂₄H₁₇ClN₂O₃ |
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound.
| Parameter | Value | Experimental Context |
| IC₅₀ | 0.12 µM | Inhibition of Neuropeptide W (NPW) activation of NPBWR1 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by selectively binding to and inhibiting the Neuropeptide B/W Receptor 1 (NPBWR1). NPBWR1 is a G protein-coupled receptor (GPCR) that is primarily coupled to the G alpha (i) (Gαi) signaling pathway.[1] Upon activation by its endogenous ligands, Neuropeptide B (NPB) or Neuropeptide W (NPW), NPBWR1 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream effects of NPB and NPW signaling.
Recent studies have highlighted the role of NPBWR1 signaling in the nucleus accumbens in mediating depressive-like behaviors. Antagonism of NPBWR1 by this compound has been shown to produce rapid and sustained antidepressant-like effects, suggesting its potential as a novel therapeutic agent for mood disorders.
Experimental Protocols
Synthesis of this compound (General Method for Pyridazinone Derivatives)
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of 5-chloro-2-substituted-4-phenoxy-3(2H)-pyridazinones involves a multi-step process. A plausible synthetic route, based on the synthesis of similar compounds, is outlined below. This should be considered a general guideline and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 3,4,5-trichloropyridazine This starting material can be synthesized from mucochloric acid.
Step 2: Synthesis of 5-chloro-4-(4-methoxyphenoxy)-3(2H)-pyridazinone 3,4,5-trichloropyridazine is reacted with 4-methoxyphenol in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Step 3: Synthesis of 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one (this compound) The product from Step 2 is then reacted with 9-bromofluorene in the presence of a base, such as cesium carbonate, in a solvent like acetonitrile. The reaction mixture is typically heated to facilitate the N-alkylation of the pyridazinone ring.
Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.
Characterization: The structure and purity of the synthesized this compound would be confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test is a widely used behavioral assay to assess antidepressant efficacy in rodents. The protocol is designed to induce a state of behavioral despair, which is reversed by effective antidepressant treatment.
Apparatus:
-
A transparent cylindrical tank (e.g., 25 cm high, 15 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
Procedure:
-
Acclimation: Animals (mice or rats) are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.
-
Pre-test Session (Day 1): Each animal is individually placed in the water-filled cylinder for a 15-minute period. This session serves to induce a state of helplessness. After 15 minutes, the animal is removed, dried, and returned to its home cage.
-
Drug Administration: this compound or a vehicle control is administered to the animals at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session (Day 2): 24 hours after the pre-test session, the animals are again placed in the cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
Conclusion
This compound is a valuable research tool for investigating the physiological roles of the NPBWR1 signaling pathway. Its potent and selective antagonist activity, coupled with its demonstrated antidepressant-like effects in preclinical models, makes it a compound of significant interest for the development of novel therapeutics for mood disorders and other neurological conditions. Further research is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies of NPBW1 Receptor Antagonists
Disclaimer: The following document provides a generalized framework for conducting in vivo rodent studies with Neuropeptide B/W receptor 1 (NPBW1) antagonists. It is crucial to note that specific experimental details for the compound CYM-50769 are not extensively available in the public domain. Researchers should conduct thorough dose-finding and toxicology studies prior to initiating efficacy experiments. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction to CYM-50769 and the NPBW1 Receptor
CYM-50769 is a selective, non-peptide antagonist of the Neuropeptide B/W receptor 1 (NPBW1), also known as G-protein coupled receptor 7 (GPR7).[1][2] NPBW1 and its endogenous ligands, neuropeptides B and W, are implicated in the regulation of several physiological processes, including feeding behavior, pain perception, stress, and neuroendocrine function.[3] The receptor is predominantly expressed in the central nervous system, with high concentrations in the hippocampus and amygdala.[2] Preclinical studies have suggested that CYM-50769 exhibits antidepressant-like effects in animal models.[1]
Mechanism of Action
NPBW1 is a G-protein coupled receptor that primarily signals through the Gαi subunit.[2] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] As an antagonist, CYM-50769 blocks the binding of endogenous ligands (Neuropeptide B or W) to the NPBW1 receptor, thereby preventing the downstream signaling cascade that leads to reduced cAMP levels.
Signaling Pathway of the NPBW1 Receptor
Caption: Signaling pathway of the NPBW1 receptor and the inhibitory action of CYM-50769.
Experimental Protocols for In Vivo Rodent Studies
The following protocols are generalized and should be adapted based on the specific research question, animal model, and preliminary data.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the NPBW1 antagonist in rodents. This information is critical for designing effective dosing regimens for efficacy studies.
Materials:
-
NPBW1 antagonist (e.g., CYM-50769)
-
Appropriate vehicle for dissolution/suspension (e.g., 5% ethanol, 60% PEG-300, 35% water)[4]
-
Dosing equipment (oral gavage needles, syringes for intravenous injection)
-
Blood collection supplies (e.g., EDTA or heparin-coated tubes)
-
Tissue homogenization equipment
Procedure:
-
Dose Preparation: Prepare a stock solution of the compound in the chosen vehicle. The formulation should be non-toxic and allow for complete dissolution or stable suspension.
-
Animal Dosing:
-
Sample Collection:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis.[6]
-
Pharmacokinetic Parameters Template
| Parameter | Description | Units |
| Cmax | Maximum plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | h |
| t1/2 | Elimination half-life | h |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |
| CL/F | Apparent total clearance of the drug from plasma after oral administration | L/h/kg |
| Vd/F | Apparent volume of distribution after oral administration | L/kg |
| F | Bioavailability | % |
Efficacy Studies (e.g., Antidepressant Models)
Objective: To evaluate the therapeutic efficacy of the NPBW1 antagonist in a relevant rodent model of disease. For CYM-50769, models of depression would be appropriate.
Materials:
-
NPBW1 antagonist
-
Vehicle control
-
Positive control (e.g., a known antidepressant)
-
Adult male/female mice or rats
-
Apparatus for behavioral testing (e.g., forced swim test, tail suspension test)
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.
-
Dosing Regimen: Based on PK data, establish a dosing regimen (dose, frequency, and route of administration). Administer the NPBW1 antagonist, vehicle, or positive control for a predetermined period (e.g., acute or chronic administration).
-
Behavioral Testing: Conduct behavioral tests to assess the efficacy of the treatment. For antidepressant effects, common tests include:
-
Forced Swim Test (FST): Measure the duration of immobility when the animal is placed in a container of water from which it cannot escape. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Tail Suspension Test (TST): Similar to the FST, this test measures the duration of immobility when the animal is suspended by its tail.
-
-
Data Collection and Analysis: Record the relevant behavioral parameters. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare treatment groups.
Efficacy Study Data Template (Forced Swim Test)
| Treatment Group | N | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | 10 | - | Mean ± SEM |
| CYM-50769 | 10 | X | Mean ± SEM |
| Positive Control | 10 | Y | Mean ± SEM |
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo rodent study.
Caption: A generalized workflow for conducting in vivo rodent studies.
References
- 1. CYM50769 - Wikipedia [en.wikipedia.org]
- 2. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and bioavailability of gelsenicine in mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYM 50769 in Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769 is a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7.[1][2] NPBW1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with proposed roles in the regulation of feeding behavior, pain perception, and stress responses. As a selective antagonist, this compound is a valuable tool for investigating the physiological and pathological functions of the NPBW1 signaling pathway.
These application notes provide detailed protocols for utilizing this compound in common cell-based functional assays to characterize its antagonist activity and to study NPBW1-mediated signaling.
Mechanism of Action
This compound functions by competitively binding to the NPBW1 receptor, thereby blocking the binding of its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW). This inhibition prevents receptor activation and the subsequent downstream signaling cascades. NPBW1 is primarily coupled to the Gαi subunit of the heterotrimeric G protein complex. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Data Presentation
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Receptor | Assay Type | Reference |
| IC50 | Submicromolar | NPBW1 (GPR7) | Inhibition of NPW-induced signaling | [2] |
| Selectivity | High | - | Broad off-target screening | [2] |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the NPBW1 receptor and the inhibitory action of this compound.
Caption: NPBW1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Line: HEK293 or CHO cells stably expressing human NPBW1.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain receptor expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Measurement Assay (Gαi Signaling)
This assay measures the ability of this compound to inhibit the NPW/NPB-induced decrease in intracellular cAMP levels.
Materials:
-
HEK293-NPBW1 or CHO-NPBW1 cells
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Forskolin (adenylyl cyclase activator)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
Neuropeptide W (NPW) or Neuropeptide B (NPB)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Protocol:
-
Cell Seeding: Seed HEK293-NPBW1 cells in a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.
-
Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of NPW or NPB.
-
Pre-incubation with Antagonist: Wash the cells once with assay buffer. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of NPW or NPB (typically EC₈₀) to the wells already containing this compound. Simultaneously, add forskolin (to stimulate cAMP production) and IBMX (to prevent cAMP degradation) to all wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value of this compound.
Experimental Workflow: cAMP Assay
Caption: Workflow for determining the IC50 of this compound using a cAMP assay.
Calcium Mobilization Assay (Gαq-coupled Chimeric Receptor)
While NPBW1 is primarily Gαi-coupled, a common strategy to facilitate high-throughput screening is to use a chimeric receptor where the C-terminal tail of NPBW1 is replaced with that of a Gαq-coupled receptor. This redirects the signaling through the Gαq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.
Materials:
-
HEK293 or CHO cells expressing a chimeric NPBW1-Gαq receptor.
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (to prevent dye leakage)
-
Neuropeptide W (NPW) or Neuropeptide B (NPB)
-
This compound
-
Fluorescent plate reader with an injection system
Protocol:
-
Cell Seeding: Seed cells expressing the chimeric NPBW1-Gαq receptor in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye in the presence of probenecid for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound and a stock solution of NPW or NPB in assay buffer.
-
Baseline Reading: Place the plate in the fluorescent plate reader and take a baseline fluorescence reading.
-
Antagonist Addition: Inject the desired concentrations of this compound into the wells and incubate for 15-30 minutes.
-
Agonist Injection and Measurement: Inject a fixed concentration of NPW or NPB (typically EC₈₀) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each well. Plot the response against the log concentration of this compound to determine its IC₅₀.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay using a chimeric NPBW1 receptor.
Troubleshooting and Considerations
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal assay performance.
-
Agonist Concentration: The concentration of the agonist (NPW or NPB) used should be carefully optimized to be near the EC₈₀ to ensure a robust assay window for measuring antagonist activity.
-
Assay Controls: Always include appropriate controls in your experiments:
-
Negative control: Cells treated with vehicle only.
-
Positive control: Cells treated with the agonist only.
-
No-cell control: Wells containing only assay buffer and reagents to determine background signal.
-
By following these detailed protocols and considering the key aspects of assay design, researchers can effectively utilize this compound as a tool to investigate the pharmacology and cellular functions of the NPBW1 receptor.
References
Application Notes and Protocols: CYM 50769 for Antidepressant Effect Studies in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of CYM 50769 in studying antidepressant-like effects in mouse models. This compound is a selective antagonist of the Neuropeptides B/W receptor 1 (Npbwr1), also known as GPR7.[1] Research has indicated its potential as a fast-acting antidepressant by modulating Npbwr1 signaling in the nucleus accumbens.[2][3]
Quantitative Data Summary
The following table summarizes the recommended dosage and administration of this compound for eliciting an antidepressant-like response in mice, based on published research.
| Compound | Dosage | Administration Route | Vehicle | Mouse Model | Observed Effect | Reference |
| This compound | 1 µM | Microinjection into the Nucleus Accumbens (NAc) | Artificial Cerebrospinal Fluid | Chronically Stressed Mice | Reversal of depressive-like behaviors | [2] |
Signaling Pathway
This compound exerts its antidepressant-like effects by antagonizing the Npbwr1 receptor. In chronically stressed mice, Npbwr1 levels are elevated in the nucleus accumbens. By blocking the binding of endogenous ligands (Neuropeptide B/W) to Npbwr1, this compound leads to an increase in Brain-Derived Neurotrophic Factor (Bdnf) levels, which is associated with antidepressant responses.[2][3]
Experimental Protocols
Animal Model: Chronic Variable Stress (CVS)
To induce a depressive-like phenotype in mice, a chronic variable stress protocol is often employed. This involves exposing the animals to a series of unpredictable, mild stressors over a period of several weeks.
Materials:
-
Male or female C57BL/6J mice (8-10 weeks old)
-
Standard mouse housing and husbandry supplies
-
Stressors (e.g., restraint tubes, cold water, altered light/dark cycle, cage tilt, damp bedding)
Procedure:
-
House mice individually to prevent social buffering.
-
For 3-4 weeks, apply one or two different stressors each day at unpredictable times.
-
Examples of stressors include:
-
Restraint stress: Place mice in a well-ventilated 50 ml conical tube for 1-2 hours.
-
Forced swim: Place mice in a beaker of water (22-25°C) for 5-10 minutes.
-
Cold stress: Place mice in a cage with cold, wet bedding for 1 hour.
-
Overnight illumination: Keep the lights on for the entire dark cycle.
-
-
Ensure stressors are varied to maintain unpredictability.
-
A control group of mice should be handled daily but not exposed to the stressors.
Administration of this compound
Materials:
-
This compound (Tocris, #4948 or equivalent)
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge internal cannula
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare a 1 µM solution of this compound in aCSF.
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Perform a craniotomy over the nucleus accumbens (NAc). Stereotaxic coordinates for the NAc from bregma are typically: Anteroposterior (AP) +1.5 mm, Mediolateral (ML) ±1.0 mm, and Dorsoventral (DV) -4.5 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly lower the microinjection cannula to the target coordinates.
-
Infuse 0.5 µL of the 1 µM this compound solution (or vehicle for the control group) into each hemisphere of the NAc over 5 minutes.
-
Leave the cannula in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the mouse to recover.
Behavioral Testing for Antidepressant-like Effects
Behavioral tests should be conducted approximately 24 hours after the microinjection of this compound.
The FST is used to assess behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Glass beaker (e.g., 2 L, 15 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
Procedure:
-
Fill the beaker with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).
-
Gently place the mouse into the water.
-
Record the session for 6 minutes.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.
-
After the test, remove the mouse, dry it thoroughly, and return it to its home cage.
The TST is another measure of behavioral despair. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
Materials:
-
Suspension box or a horizontal bar
-
Adhesive tape
-
Video recording equipment
Procedure:
-
Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the bar, ensuring it cannot reach any surfaces.
-
Record the session for 6 minutes.
-
The total time the mouse remains immobile is scored. Immobility is defined as hanging passively without any movement.
-
After the test, carefully remove the tape and return the mouse to its home cage.
The SPT measures anhedonia, a core symptom of depression, by assessing the mouse's preference for a sweetened solution over plain water. An increase in sucrose preference suggests an antidepressant-like effect.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Plain water
Procedure:
-
Habituation: For 48 hours, habituate the mice to two bottles of water in their home cage.
-
Baseline: For the next 24 hours, replace one water bottle with a 1% sucrose solution. Weigh the bottles before and after this period to determine consumption. The position of the bottles should be switched after 12 hours to avoid place preference.
-
Test: Following this compound or vehicle administration, repeat the 24-hour two-bottle choice test.
-
Calculate sucrose preference as: (Sucrose solution consumed / Total fluid consumed) x 100%.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying the antidepressant effects of this compound in mice.
References
Application Notes and Protocols: Preparing CYM 50769 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CYM 50769 using Dimethyl Sulfoxide (DMSO) as a solvent. This compound is a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7.[1][2][3] It is a valuable tool for in vitro and in vivo studies investigating the role of the NPBWR1 signaling pathway in various physiological processes.
Compound Information
| Property | Value | Source |
| Molecular Weight | 416.86 g/mol | [1][3] |
| Formula | C₂₄H₁₇ClN₂O₃ | [1][3] |
| CAS Number | 1421365-63-0 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3] |
Solubility and Storage
| Parameter | Details | Source |
| Solvent | DMSO | [1][3] |
| Maximum Solubility | 100 mM (41.69 mg/mL) | [3] |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | [1][4][5] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1][5] |
Note: For optimal solubility, warming the solution to 60°C and using ultrasonication may be necessary. It is highly recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6]
Experimental Protocols
Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The required mass of this compound for other desired concentrations can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh out 4.17 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving the Compound:
-
Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath or on a heat block at 60°C for a short period can be applied.[1]
-
Alternatively, or in conjunction with warming, sonication in an ultrasonic bath can aid in dissolving the compound.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use sterile tubes. This minimizes the number of freeze-thaw cycles for the main stock.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5]
-
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to avoid cellular toxicity.[6] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.
Signaling Pathway
This compound acts as an antagonist at the Neuropeptide B/W Receptor 1 (NPBWR1), which is a G-protein coupled receptor (GPCR). The diagram below illustrates the general mechanism of NPBWR1 signaling and the inhibitory action of this compound.
Caption: Mechanism of this compound as an antagonist of the NPBWR1 signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using this compound in a typical in vitro experiment.
Caption: General workflow for preparing and using this compound in in vitro experiments.
References
Application of CYM 50769 in Studying Endochondral Bone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endochondral bone formation is a complex biological process responsible for the formation of the majority of the vertebrate skeleton. It involves the sequential differentiation of mesenchymal stem cells into chondrocytes, the formation of a cartilage template, and the subsequent replacement of this cartilage with bone tissue. This process is tightly regulated by a multitude of signaling pathways. Recent, though limited, evidence suggests a potential role for the Neuropeptide B/W (NPB/NPW) signaling system in the regulation of bone cell activity. The Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, and its endogenous ligands, NPB and NPW, have been identified in osteoblast-like cells.[1] Furthermore, the expression of NPBWR1 and its ligands has been shown to be modulated during the differentiation of the chondrogenic ATDC5 cell line, hinting at a possible role in chondrocyte maturation.[2]
CYM 50769 is a potent and selective antagonist of NPBWR1. While its primary application has been in neuroscience research, its utility as a specific inhibitor of NPBWR1 signaling presents an opportunity to investigate the role of the NPB/NPW system in endochondral bone formation. These application notes provide a framework for utilizing this compound to explore the function of NPBWR1 in chondrocyte differentiation and osteoblast proliferation, key events in endochondral ossification.
Application Notes
The primary application of this compound in the context of endochondral bone formation is as a research tool to elucidate the function of the NPBWR1 signaling pathway. Given that the endogenous ligands NPB and NPW have been shown to inhibit the proliferation of osteoblast-like cells, this compound can be used to investigate if blocking this signaling can enhance osteoblast proliferation.[1] Similarly, the dynamic expression of NPBWR1 during chondrocyte differentiation suggests a potential regulatory role.[2] By using this compound to antagonize NPBWR1, researchers can explore the impact of this pathway on the expression of key chondrogenic markers and the process of chondrocyte hypertrophy.
Hypothesized Effects of this compound in Bone and Cartilage Cell Models:
-
On Osteoblasts: By blocking the inhibitory signal of endogenous NPB/NPW on osteoblast proliferation, treatment with this compound is hypothesized to increase the proliferative rate of osteoblast precursor cells.
-
On Chondrocytes: The application of this compound during chondrogenic differentiation may alter the expression of key transcription factors (e.g., Sox9, Runx2) and cartilage matrix proteins (e.g., Collagen II, Aggrecan), thereby clarifying the role of NPBWR1 in chondrocyte maturation and hypertrophy.
Data Presentation
Table 1: Expression of NPB/NPW and NPBWR1 in Bone and Cartilage Progenitor Cells
| Gene/Protein | Cell Type | Expression Profile | Reference |
| ppNPB mRNA | Rat Calvarial Osteoblast-like (ROB) cells | Gradually increases from day 7 to day 21 of culture. | [1] |
| ppNPW mRNA | Rat Calvarial Osteoblast-like (ROB) cells | Highest at day 14 of culture. | [1] |
| NPBWR1 mRNA | Rat Calvarial Osteoblast-like (ROB) cells | Notable at day 7, lower at day 21, and negligible at day 14 of culture. | [1] |
| NPW mRNA | ATDC5 chondrogenic cells | Rapidly elevated in the early differentiation phase (7-14 days). | [2] |
| NPBWR1 mRNA | ATDC5 chondrogenic cells | Reduced during the late stage of differentiation (14-21 days). | [2] |
Table 2: Reported Effects of NPB/NPW on Osteoblast-like Cells
| Neuropeptide | Cell Type | Effect | Reference |
| Neuropeptide B (NPB) | Rat Calvarial Osteoblast-like (ROB) cells | Inhibits proliferative activity. | [1] |
| Neuropeptide W (NPW) | Rat Calvarial Osteoblast-like (ROB) cells | Inhibits proliferative activity. | [1] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Chondrocyte Differentiation in ATDC5 Cells
1. Cell Culture and Induction of Differentiation:
- Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.
- To induce chondrogenic differentiation, supplement the culture medium with 10 µg/mL bovine insulin.
- Plate cells at a density of 6 x 10⁴ cells/cm² in appropriate culture vessels.
2. Treatment with this compound:
- Prepare a stock solution of this compound in DMSO.
- On the day of differentiation induction (Day 0), add this compound to the culture medium at various final concentrations (e.g., 0.1, 1, 10 µM).
- Include a vehicle control group (DMSO only).
- Change the medium with fresh this compound every 2-3 days.
3. Endpoint Analysis:
- Gene Expression Analysis (qPCR): Harvest cells at different time points (e.g., Day 7, 14, 21). Extract total RNA and perform reverse transcription followed by quantitative PCR to analyze the expression of chondrogenic marker genes such as Sox9, Acan (Aggrecan), Col2a1 (Collagen II), and hypertrophic markers like Col10a1 and Runx2.
- Histological Staining: At Day 21, fix the cell cultures and stain with Alcian Blue to visualize proteoglycan-rich cartilage matrix. Quantify the staining intensity.
- Western Blotting: Analyze the protein levels of key chondrogenic markers at selected time points.
Protocol 2: Assessing the Impact of this compound on Osteoblast Proliferation
1. Cell Culture:
- Culture primary rat calvarial osteoblasts or a suitable osteoblast precursor cell line (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and antibiotics.
2. Proliferation Assay (BrdU Incorporation):
- Seed cells in a 96-well plate at a density that allows for logarithmic growth.
- After 24 hours, replace the medium with serum-free medium for synchronization.
- After synchronization, add medium containing 2% FBS and different concentrations of this compound (e.g., 0.1, 1, 10 µM) with and without the addition of NPB or NPW (e.g., 100 nM). Include appropriate controls (vehicle, NPB/NPW alone).
- After 24-48 hours of treatment, add BrdU to the wells and incubate for a further 2-4 hours.
- Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
3. Cell Counting:
- Alternatively, seed cells in 24-well plates and treat with this compound as described above.
- At specified time points (e.g., 24, 48, 72 hours), detach the cells and count them using a hemocytometer or an automated cell counter.
Mandatory Visualization
Caption: Hypothesized NPBWR1 signaling pathway in bone cells and the antagonistic action of this compound.
Caption: In vitro workflow for studying the effect of this compound on chondrocyte differentiation.
References
- 1. Neuropeptide B (NPB) and neuropeptide W (NPW) system in cultured rat calvarial osteoblast-like (ROB) cells: NPW and NPB inhibit proliferative activity of ROB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Npbwr1 neuropeptides B/W receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
Experimental Design for Investigating the Analgesic Potential of CYM 50769, a Selective Neuropeptide B/W Receptor 1 (NPBWR1) Antagonist
Application Notes
Introduction
Pain, particularly in its chronic forms, represents a significant unmet medical need, driving the search for novel analgesic targets. The neuropeptide B/W receptor 1 (NPBWR1), also known as GPR7, and its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), have emerged as a potential system involved in pain modulation.[1][2][3][4][5] Studies have suggested a role for this system, particularly in the context of inflammatory pain.[2][3][4][6] CYM 50769 is a selective, non-peptidic antagonist of NPBWR1.[7][8][9] Investigating the effects of this compound in preclinical pain models will help to elucidate the role of the NPB/NPW system in nociception and to determine the therapeutic potential of NPBWR1 antagonism for the treatment of pain.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and pain research who are interested in evaluating the analgesic properties of novel compounds targeting the NPBWR1.
Core Concepts
-
NPBWR1 and Pain: The NPBWR1 is a G protein-coupled receptor expressed in various regions of the central and peripheral nervous system implicated in pain processing.[1][2][4][6][10] Activation of NPBWR1 by its endogenous ligands has been shown to produce analgesic effects in models of inflammatory pain.[2][10] Therefore, antagonizing this receptor with this compound may either exacerbate pain responses, suggesting a tonic analgesic role for the endogenous ligands, or paradoxically, produce analgesia through more complex mechanisms, such as preventing pro-nociceptive actions of NPB/NPW under certain pathological conditions.
-
Preclinical Pain Models: A battery of well-established rodent models will be employed to assess the analgesic potential of this compound across different pain modalities. These include models of acute nociceptive pain, inflammatory pain, and neuropathic pain.[11][12][13][14][15] This multi-modal approach is crucial for characterizing the analgesic profile of a test compound.[11]
-
Behavioral Endpoints: The primary endpoints in these studies will be behavioral responses to noxious stimuli, which are indicative of pain perception in animals. These include measurements of thermal sensitivity, mechanical sensitivity, and spontaneous pain behaviors.
Experimental Protocols
General Considerations
-
Animals: Adult male and female Sprague-Dawley rats or C57BL/6 mice will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Drug Formulation: this compound should be dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The vehicle alone will be administered to the control group. The route of administration (e.g., intraperitoneal, oral, intrathecal) and dose range should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Blinding and Randomization: All experiments should be conducted in a blinded manner, where the experimenter is unaware of the treatment allocation. Animals should be randomly assigned to treatment groups.
Protocol 1: Evaluation of this compound in a Model of Acute Nociceptive Pain (Hot Plate Test)
Objective: To determine the effect of this compound on the thermal pain threshold in a model of acute nociception.
Materials:
-
Hot plate apparatus with adjustable temperature control.[16][17][18]
-
Animal enclosure for the hot plate.
-
This compound and vehicle solution.
-
Syringes and needles for drug administration.
-
Timer.
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).[17]
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle to the animals at predetermined time points before the test (e.g., 30, 60 minutes).
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, such as paw licking, paw shaking, or jumping.[16][17]
-
Stop the timer and remove the animal from the hot plate as soon as a nociceptive response is observed. This is the latency time.
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.[17] If the animal does not respond within the cut-off time, it should be removed, and the latency recorded as the cut-off time.
-
Record the latency time for each animal.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Latency (seconds) ± SEM |
| Vehicle Control | - | 10 | |
| This compound | X | 10 | |
| This compound | Y | 10 | |
| This compound | Z | 10 | |
| Positive Control (e.g., Morphine) | 5 | 10 |
Protocol 2: Evaluation of this compound in a Model of Inflammatory Pain (Formalin Test)
Objective: To assess the effect of this compound on nociceptive behaviors in a model of tonic chemical pain and inflammation.[11][19][20][21]
Materials:
-
Formalin solution (e.g., 5% in saline).
-
Observation chambers with mirrors for clear viewing of the animal's paws.
-
This compound and vehicle solution.
-
Syringes and needles for drug and formalin administration.
-
Timer.
-
Video recording equipment (optional but recommended).
Procedure:
-
Habituate the animals to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.[22][23]
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:
-
If using video recording, the behaviors can be scored later by a blinded observer.
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Phase 1: Mean Licking Time (seconds) ± SEM | Phase 2: Mean Licking Time (seconds) ± SEM |
| Vehicle Control | - | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 | ||
| Positive Control (e.g., Indomethacin) | 10 | 10 |
Protocol 3: Evaluation of this compound in a Model of Neuropathic Pain (Chronic Constriction Injury - CCI) and Assessment of Mechanical Allodynia (von Frey Test)
Objective: To determine if this compound can alleviate mechanical allodynia in a rodent model of neuropathic pain.
Materials:
-
Surgical instruments for CCI surgery.
-
Chromic gut sutures (4-0).
-
Elevated mesh platform with individual animal enclosures.
-
This compound and vehicle solution.
-
Syringes and needles for drug administration.
Procedure:
Part A: Chronic Constriction Injury (CCI) Surgery
-
Anesthetize the animal following approved protocols.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures, spaced about 1 mm apart. The ligatures should constrict the nerve without arresting blood flow.
-
Close the incision with sutures or staples.
-
Allow the animals to recover for 7-14 days, during which time they should develop mechanical allodynia.
Part B: Assessment of Mechanical Allodynia with von Frey Filaments
-
Habituate the animals to the testing apparatus for at least 15-30 minutes on two separate days before testing.
-
On the test day, place the animals in their individual enclosures on the mesh platform.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low stiffness and progressing to filaments of increasing stiffness.[27][28]
-
A positive response is a sharp withdrawal of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[24][27]
-
Establish a baseline PWT for each animal before drug administration.
-
Administer this compound or vehicle.
-
Measure the PWT at various time points after drug administration (e.g., 30, 60, 120 minutes).
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Baseline PWT (g) ± SEM | Post-treatment PWT (g) at 60 min ± SEM |
| Sham Control | - | 10 | ||
| CCI + Vehicle | - | 10 | ||
| CCI + this compound | X | 10 | ||
| CCI + this compound | Y | 10 | ||
| CCI + this compound | Z | 10 | ||
| CCI + Positive Control (e.g., Gabapentin) | 100 | 10 |
Mandatory Visualizations
Caption: NPBWR1 signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing the analgesic effects of this compound.
References
- 1. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
- 3. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution and Function of Neuropeptides W/B Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYM50769 - Wikipedia [en.wikipedia.org]
- 9. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effects of intrathecal neuropeptide B/W receptor 1 agonists in mouse acute nociception, peripheral neuropathy, and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Assessment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Pain Models - Aginko Research [aginko.com]
- 13. criver.com [criver.com]
- 14. psychogenics.com [psychogenics.com]
- 15. ovid.com [ovid.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Hot plate test [panlab.com]
- 19. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. criver.com [criver.com]
- 22. Formalin Murine Model of Pain [bio-protocol.org]
- 23. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 24. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 26. Von Frey Test for Mechanical Allodynia [bio-protocol.org]
- 27. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 28. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of CYM 50769 in ATDC5 Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application note and protocols describe a hypothetical experimental design. As of the latest literature review, there is no direct published evidence on the effects of CYM 50769 on ATDC5 cell proliferation. This document is intended to serve as a template and guide for investigating a potential, yet unconfirmed, biological role of the NPBW1 receptor in chondrogenesis using this compound.
Introduction
The ATDC5 cell line, derived from mouse teratocarcinoma cells, is a well-established in vitro model for studying the molecular mechanisms of chondrogenesis and skeletal development.[1][2] These cells undergo a multi-step differentiation process that mimics the events of endochondral ossification, starting from proliferation and condensation, followed by differentiation into chondrocytes and eventual hypertrophy.[1] The regulation of ATDC5 cell proliferation is a critical initial step in this cascade and is influenced by various signaling molecules and pathways, including the MAPK/ERK pathway.[3]
This compound is a selective, non-peptide antagonist of the Neuropeptide B/W receptor 1 (NPBW1), also known as GPR7.[4][5] NPBW1 is a G protein-coupled receptor primarily studied in the context of neuroscience for its role in regulating feeding behavior, pain, and stress, with this compound showing potential as an antidepressant.[4] The expression and function of NPBW1 in chondrogenic cells like ATDC5 have not been extensively characterized.
This document outlines a hypothetical framework to investigate the potential role of NPBW1 in regulating ATDC5 cell proliferation using this compound as a pharmacological tool. The hypothesis is that NPBW1 is expressed on ATDC5 cells and its modulation by this compound will affect their proliferative capacity. The provided protocols detail the necessary steps to test this hypothesis, from cell culture and treatment to proliferation assessment and exploration of potential signaling pathways.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on ATDC5 Cell Proliferation (MTT Assay)
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.09 | 96.8 |
| 1 | 1.05 ± 0.07 | 84.0 |
| 10 | 0.78 ± 0.06 | 62.4 |
| 25 | 0.55 ± 0.05 | 44.0 |
| 50 | 0.41 ± 0.04 | 32.8 |
Table 2: Hypothetical Effect of this compound on ATDC5 Cell Cycle Distribution (Flow Cytometry)
| Treatment (24 hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.9 |
| This compound (10 µM) | 68.7 ± 2.5 | 20.1 ± 1.2 | 11.2 ± 0.8 |
Experimental Protocols
ATDC5 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining the ATDC5 cell line.
Materials:
-
ATDC5 cell line
-
DMEM/F-12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, 24-well, 6-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of ATDC5 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS. Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a ratio of 1:3 to 1:5.
This compound Treatment and Proliferation Assay (MTT)
This protocol details the procedure for treating ATDC5 cells with this compound and assessing cell proliferation using the MTT assay.
Materials:
-
ATDC5 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed ATDC5 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. The final concentration of DMSO in all wells, including the vehicle control, should be less than 0.1%. After 24 hours of seeding, replace the medium with 100 µL of medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the ATDC5 cell cycle.
Materials:
-
ATDC5 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA (0.25%)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed ATDC5 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, including the floating cells in the medium. Centrifuge at 200 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
References
- 1. ATDC5 Cell Line - Creative Biogene [creative-biogene.com]
- 2. ATDC5: an excellent in vitro model cell line for skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of ascorbic acid-induced differentiation of ATDC5 chondrogenic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYM50769 - Wikipedia [en.wikipedia.org]
- 5. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Microinjection of CYM-5442 (S1P1 Receptor Agonist)
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "CYM 50769" as specified in the query is likely a typographical error. The available scientific literature extensively refers to CYM-5442 , a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. These application notes are based on the properties and applications of CYM-5442.
Introduction
CYM-5442 is a highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) crucial in regulating numerous physiological processes, including immune cell trafficking, vascular homeostasis, and neuronal protection.[1][2][3] Its ability to penetrate the central nervous system (CNS) makes it a valuable tool for investigating the role of S1P1 signaling in neurological disorders.[3] Intracerebral microinjection allows for the direct and localized administration of CYM-5442 into specific brain regions, enabling precise examination of its effects on neural circuits and cellular function, bypassing the blood-brain barrier and minimizing systemic effects.
These notes provide a comprehensive overview of the techniques and protocols for the intracerebral microinjection of CYM-5442 in a research setting.
Quantitative Data Summary
For ease of reference and experimental planning, the following tables summarize key quantitative data for CYM-5442.
Table 1: Physicochemical and Pharmacokinetic Properties of CYM-5442
| Property | Value | Reference |
| Molecular Weight | 445.94 g/mol | |
| EC50 for S1P1 | 1.35 nM | [3] |
| Solubility | Modestly water-soluble | [1] |
| CNS Penetration | Yes | [3] |
| In vivo half-life (mouse) | ~3 hours | [2] |
Table 2: Suggested Intracerebral Microinjection Parameters for CYM-5442 in Rodents
| Parameter | Suggested Range | Notes |
| Concentration | 1-100 µM | To be optimized based on the target brain region and desired local concentration. Start with a lower concentration and perform a dose-response study. |
| Vehicle | Sterile, filtered 0.9% Saline with ≤1% DMSO | CYM-5442 can be initially dissolved in a minimal amount of DMSO and then diluted with sterile saline. Ensure the final DMSO concentration is non-toxic. |
| Injection Volume | 100-500 nL per site | Volume should be kept low to minimize tissue damage and non-specific effects. |
| Infusion Rate | 50-100 nL/min | A slow infusion rate is critical to prevent backflow and tissue damage. |
| Cannula/Needle Dwell Time | 5-10 minutes post-infusion | Allows for diffusion of the compound away from the injection site and minimizes backflow upon withdrawal. |
Experimental Protocols
Preparation of CYM-5442 Solution for Microinjection
-
Reconstitution of Lyophilized CYM-5442:
-
Based on the manufacturer's instructions, dissolve the lyophilized CYM-5442 powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution with sterile, filtered 0.9% saline to the desired final concentration (e.g., 10 µM).
-
Ensure the final concentration of DMSO is below 1% to avoid solvent-induced neurotoxicity.
-
Vortex the solution gently to ensure it is well-mixed.
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
Stereotaxic Intracerebral Microinjection Protocol (Mouse Model)
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Microsyringe pump and Hamilton syringe (or similar)
-
Cannula or needle of appropriate gauge
-
Surgical tools (scalpel, drill, etc.)
-
CYM-5442 working solution
-
Animal model (e.g., C57BL/6 mouse)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
-
Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Place the animal on a heating pad to maintain a constant body temperature of 37°C.
-
Secure the head of the animal in the stereotaxic frame.
-
-
Surgical Procedure:
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).
-
Make a midline incision in the scalp to expose the skull.
-
Use a cotton swab to clean the skull surface and identify bregma and lambda.
-
-
Targeting the Brain Region:
-
Determine the stereotaxic coordinates for the target brain region from a mouse brain atlas (e.g., Paxinos and Franklin's The Mouse Brain in Stereotaxic Coordinates).
-
Position the drill over the target coordinates and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
-
Microinjection:
-
Lower the injection cannula or needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the CYM-5442 solution at a slow and constant rate (e.g., 100 nL/min).
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal in a clean cage on a heating pad until it has fully recovered from anesthesia.
-
Monitor the animal closely for the next 24-48 hours for any signs of distress.
-
Visualization of Signaling Pathways and Workflows
S1P1 Receptor Signaling Pathway
Caption: S1P1 receptor signaling cascade initiated by CYM-5442.
Experimental Workflow for Intracerebral Microinjection
References
- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CYM 50769 Administration in Feeding Behavior Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769 is recognized as a potent and selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 receptors are G-protein coupled receptors (GPCRs) widely expressed in the immune, cardiovascular, and central nervous systems.[1] While the primary therapeutic applications of S1P1 agonists have focused on autoimmune diseases like multiple sclerosis by modulating lymphocyte trafficking, the expression of S1P receptors in virtually all cell lineages within the central nervous system, including key appetite-regulating centers like the hypothalamus, suggests a potential role in metabolic regulation.[1][2]
These application notes provide a framework for investigating the potential effects of this compound on feeding behavior and energy homeostasis. The provided protocols are based on established methodologies for assessing anorexigenic or orexigenic potential of novel compounds in rodent models. It is important to note that, to date, there is limited publicly available data specifically detailing the effects of this compound on food intake or body weight. Therefore, the following protocols are intended to serve as a comprehensive guide for researchers to initiate such studies.
S1P1 Signaling Pathway
Activation of the S1P1 receptor by an agonist such as this compound initiates a signaling cascade primarily through the Gαi subunit of the heterotrimeric G-protein.[3] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of G-protein activation, S1P1 signaling can influence other pathways, including the activation of Akt and ERK (extracellular signal-regulated kinase), which are involved in cell survival and proliferation.[3] In the context of the central nervous system, modulation of these pathways within hypothalamic nuclei could potentially influence the activity of neurons that regulate appetite and energy expenditure.[2]
Experimental Protocols
The following protocols outline a standard approach for evaluating the effects of a novel compound on feeding behavior in a rodent model.
Acute Food Intake Study
Objective: To determine the short-term effect of this compound on food consumption.
Materials:
-
Male C57BL/6J or Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by compound solubility)
-
Standard rodent chow
-
Metabolic cages or standard cages with wire mesh floors
-
Oral gavage needles or syringes for intraperitoneal (IP) injection
-
Analytical balance
Procedure:
-
Animal Acclimation: House animals individually for at least one week prior to the experiment to acclimate them to the housing conditions and handling. Maintain a 12:12 hour light-dark cycle.
-
Baseline Measurement: For 3 consecutive days, measure 24-hour food intake and body weight at the same time each day to establish a stable baseline.
-
Fasting: Fast the animals for a period of 6-12 hours before dosing to ensure motivation to eat. Fasting should begin at a consistent time, for example, at the start of the light cycle.
-
Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound at 1 mg/kg, 3 mg/kg, 10 mg/kg). A minimum of n=8 animals per group is recommended.
-
Prepare dosing solutions on the day of the experiment.
-
Administer this compound or vehicle via the chosen route (oral gavage or IP injection). Oral gavage is a common method for administering test compounds.
-
-
Data Collection:
-
Immediately after dosing, return animals to their cages with a pre-weighed amount of food.
-
Measure cumulative food intake at specific time points (e.g., 1, 2, 4, 8, and 24 hours post-dose).
-
Measure body weight at 24 hours post-dose.
-
-
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control.
Chronic Food Intake and Body Weight Study
Objective: To assess the long-term effects of daily this compound administration on food intake, body weight, and body composition.
Materials:
-
Diet-induced obese (DIO) mice or rats (fed a high-fat diet for 8-12 weeks) are often used to model human obesity.
-
This compound
-
Vehicle
-
High-fat diet (e.g., 45% or 60% kcal from fat)
-
Equipment for daily dosing
-
System for body composition analysis (e.g., DEXA or qNMR)
Procedure:
-
Induction of Obesity: House animals on a high-fat diet until a significant increase in body weight compared to chow-fed controls is achieved.
-
Baseline Measurement: Measure baseline body weight, body composition, and daily food intake for one week before the start of treatment.
-
Dosing:
-
Randomly assign animals to treatment groups (e.g., Vehicle, this compound at an effective dose determined from the acute study).
-
Administer the compound or vehicle daily for a period of 14 to 28 days.
-
-
Data Collection:
-
Record food intake and body weight daily.
-
Measure body composition at the beginning and end of the study.
-
A pair-fed group can be included to determine if the effects on body weight are solely due to reduced food intake. This group receives the same amount of food as consumed by the drug-treated group on the previous day.
-
-
Data Analysis: Analyze body weight and food intake data using a two-way repeated-measures ANOVA. Compare final body composition between groups using a one-way ANOVA.
Data Presentation
Quantitative data from feeding studies should be summarized in a clear and structured format. The following table serves as a template for presenting results from an acute feeding study.
Table 1: Template for Summarizing Acute Effects of this compound on Cumulative Food Intake (g) in Rodents
| Treatment Group | Dose (mg/kg) | N | 1-hr Intake (Mean ± SEM) | 4-hr Intake (Mean ± SEM) | 24-hr Intake (Mean ± SEM) | 24-hr Body Weight Change (%) (Mean ± SEM) |
| Vehicle | 0 | 8 | Data | Data | Data | Data |
| This compound | 1.0 | 8 | Data | Data | Data | Data |
| This compound | 3.0 | 8 | Data | Data | Data | Data |
| This compound | 10.0 | 8 | Data | Data | Data | Data |
| Positive Control | Dose | 8 | Data | Data | Data | Data |
Note: Data in this table is for illustrative purposes only. A positive control, such as a known appetite suppressant, can be included for comparison.
References
- 1. Appetite regulation by plant-derived bioactive peptides for promoting health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of appetite to treat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G-protein-biased S1P1 agonist, SAR247799, improved LVH and diastolic function in a rat model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring CYM 50769 Activity Using Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769 is a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. NPBWR1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in the regulation of feeding behavior, pain perception, and stress responses. Understanding the pharmacological profile of NPBWR1 antagonists like this compound is crucial for elucidating the physiological roles of this receptor and for the development of novel therapeutics.
Calcium mobilization assays are a widely used method in drug discovery for studying GPCR activity. These assays measure the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon receptor activation. NPBWR1 natively couples to the Gαi subunit, which inhibits adenylyl cyclase and does not directly lead to calcium release. To enable the use of a calcium-based readout for NPBWR1, a common strategy is to co-express the receptor in a host cell line with a chimeric G-protein, such as Gαqi3. This promiscuous G-protein redirects the Gαi-mediated signal through the Gαq pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and the subsequent release of calcium from the endoplasmic reticulum.
This document provides detailed protocols and application notes for measuring the antagonist activity of this compound on the NPBWR1 receptor using a calcium mobilization assay with a fluorescent indicator in a stably transfected cell line.
Signaling Pathway and Assay Principle
The activity of the NPBWR1 antagonist, this compound, is determined by its ability to inhibit the calcium mobilization induced by an NPBWR1 agonist, such as Neuropeptide W (NPW). The assay relies on a cell line engineered to co-express human NPBWR1 and the chimeric G-protein Gαqi3.
NPBWR1 signaling pathway in the calcium mobilization assay.
Data Presentation
The antagonist activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀). This is determined by measuring the inhibition of the agonist-induced calcium response across a range of this compound concentrations. The agonist, typically Neuropeptide W-23, is used at a concentration that elicits approximately 80% of its maximal response (EC₈₀).
| Compound | Target | Agonist (EC₈₀) | Assay Readout | IC₅₀ (µM) |
| This compound | NPBWR1 | Neuropeptide W-23 | Inhibition of Ca²⁺ Mobilization | 0.12 |
| Reference Antagonist | NPBWR1 | Neuropeptide W-23 | Inhibition of Ca²⁺ Mobilization | X.XX |
| Reagent | Supplier | Catalog No. |
| HEK293/NPBWR1/Gαqi3 cells | In-house/Vendor | N/A |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Fluo-8 NW Calcium Assay Kit | ABD Bioquest | 36315 |
| Neuropeptide W-23 (human) | Tocris Bioscience | 3267 |
| This compound | Tocris Bioscience | 4894 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
Experimental Protocols
Cell Culture and Plating
This protocol describes the maintenance and plating of the HEK293 cell line stably co-expressing human NPBWR1 and the chimeric G-protein Gαqi3.
-
Cell Culture: Maintain the HEK293/NPBWR1/Gαqi3 cell line in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: The day before the assay, harvest the cells using trypsin-EDTA and resuspend them in fresh growth medium. Seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[1]
-
Incubation: Incubate the cell plates overnight at 37°C and 5% CO₂ to allow for cell adherence and formation of a monolayer.
Calcium Mobilization Assay for Antagonist Activity
This protocol outlines the procedure for measuring the inhibitory effect of this compound on NPW-23-induced calcium mobilization using a no-wash fluorescent calcium indicator.
Workflow for the this compound antagonist assay.
2.1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
This compound Dilution Series: Perform a serial dilution of the this compound stock solution in assay buffer (e.g., HHBS with 20 mM HEPES) to obtain a range of concentrations for the dose-response curve. The final concentrations in the well should typically range from 1 nM to 10 µM.
-
Neuropeptide W-23 (NPW-23) Solution: Prepare a stock solution of NPW-23 in a suitable solvent (e.g., water or DMSO). On the day of the assay, dilute the stock to a working concentration that corresponds to the EC₈₀ for calcium mobilization in this cell line. This value should be determined empirically but is typically in the low nanomolar range.
-
Fluo-8 Dye Loading Solution: Prepare the Fluo-8 dye loading solution according to the manufacturer's protocol.[1] Typically, this involves diluting the Fluo-8 AM stock solution in assay buffer containing Pluronic F-127.
2.2. Assay Procedure:
-
Dye Loading: Remove the growth medium from the cell plate and add 100 µL of the Fluo-8 dye loading solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.
-
Antagonist Addition: Add the desired volume of the this compound serial dilutions (or vehicle control) to the respective wells of the cell plate.
-
Antagonist Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow this compound to bind to the NPBWR1 receptors.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with a fluidic handling system.
-
Baseline Reading: Record the baseline fluorescence for 10-20 seconds.
-
Agonist Stimulation: Add a pre-determined volume of the NPW-23 (EC₈₀) solution to all wells simultaneously.
-
Kinetic Reading: Immediately after agonist addition, record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes. The excitation and emission wavelengths for Fluo-8 are typically ~490 nm and ~525 nm, respectively.[1]
Data Analysis
-
Response Calculation: The calcium response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min) or as the area under the curve (AUC).
-
Normalization: Normalize the data by setting the response in the vehicle-treated, agonist-stimulated wells to 100% and the response in the unstimulated wells to 0%.
-
IC₅₀ Determination: Plot the normalized response as a function of the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete hydrolysis of AM ester; dye leakage | Ensure complete de-esterification by adhering to incubation times. Use of probenecid in the assay buffer can reduce dye leakage. Ensure the use of a no-wash kit with a quencher for extracellular dye. |
| Low signal-to-noise ratio | Low receptor or G-protein expression; suboptimal dye loading; low cell number | Verify receptor and G-protein expression levels. Optimize cell seeding density and dye concentration/loading time. Ensure the health and viability of the cells. |
| High well-to-well variability | Uneven cell seeding; inconsistent pipetting | Ensure a homogenous cell suspension before seeding. Use automated or calibrated multi-channel pipettes for reagent addition. |
| No response to agonist | Inactive agonist; problem with cell line | Check the activity and concentration of the agonist stock. Confirm the expression and functionality of the receptor and G-protein in the cell line. Test with a known positive control for Gq-coupled signaling (e.g., ATP for endogenous P2Y receptors). |
| Inconsistent IC₅₀ values | Inaccurate agonist concentration (EC₈₀); non-equilibrium conditions | Re-determine the EC₈₀ of the agonist before each set of experiments. Ensure consistent antagonist pre-incubation times. |
Conclusion
The calcium mobilization assay using a chimeric G-protein cell line is a robust and reliable method for characterizing the antagonist activity of compounds like this compound at the Gαi-coupled NPBWR1 receptor. By following the detailed protocols and considering the potential troubleshooting steps outlined in these application notes, researchers can obtain accurate and reproducible pharmacological data to advance their drug discovery and development efforts.
References
Application Notes and Protocols for CYM 50769 in Neuroendocrine Function Research
Introduction
CYM 50769 is a potent and selective non-peptide antagonist of the Neuropeptides B/W Receptor 1 (NPBWR1), also known as GPR7.[1] NPBWR1 and its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), are key players in the regulation of various neuroendocrine processes.[2] This signaling system is implicated in the modulation of feeding behavior, the stress response, energy homeostasis, and pain.[1][3] Consequently, this compound serves as a critical pharmacological tool for researchers and drug development professionals to investigate the physiological and pathological roles of the NPB/NPW system in neuroendocrine function.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in neuroendocrine research.
Mechanism of Action
This compound functions as a competitive antagonist at the NPBWR1 receptor. NPBWR1 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.[4] Activation of NPBWR1 by its endogenous ligands, NPB and NPW, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking the binding of NPB and NPW to NPBWR1, this compound prevents this downstream signaling cascade, thereby inhibiting the physiological effects mediated by the receptor. Some studies also suggest a potential link to the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data
A summary of the key quantitative parameters for this compound is presented in the table below. This data is essential for designing and interpreting experiments.
| Parameter | Value | Species | Assay System | Reference |
| IC50 | 0.12 µM | Human | HEK293 cells expressing NPBWR1 | |
| Selectivity | High | N/A | Broad panel of off-targets | [1][5] |
Signaling Pathway
The signaling pathway of NPBWR1 and the antagonistic action of this compound are depicted in the following diagram.
Experimental Protocols
The following are detailed protocols for utilizing this compound in common neuroendocrine research applications.
1. In Vitro cAMP Inhibition Assay
This protocol is designed to measure the antagonistic activity of this compound on NPBWR1-mediated inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing human NPBWR1
-
This compound
-
Neuropeptide W (NPW-23) or Neuropeptide B (NPB-23)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
Procedure:
-
Cell Culture: Culture HEK293-NPBWR1 cells to 80-90% confluency.
-
Cell Plating: Seed the cells into a 384-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Antagonist Incubation: Add the diluted this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add NPW-23 or NPB-23 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Forskolin Stimulation: To induce cAMP production, add forskolin to all wells at a final concentration of 1-10 µM.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. In Vivo Assessment of Feeding Behavior in Rodents
This protocol describes the use of this compound to investigate the role of NPBWR1 in the regulation of food intake in mice or rats.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with 5% DMSO and 10% Tween 80)
-
Adult male mice or rats (e.g., C57BL/6 mice)
-
Standard chow or high-fat diet
-
Metabolic cages or standard housing with food hoppers and water bottles
-
Animal scale
Procedure:
-
Animal Acclimation: House the animals individually for at least one week to acclimate to the housing conditions.
-
This compound Preparation: Prepare a solution of this compound in the vehicle. The dosage will need to be optimized, but a starting point for intraperitoneal (i.p.) injection could be in the range of 1-30 mg/kg. For intracerebroventricular (i.c.v.) or direct brain region microinjection, a much lower dose would be required (e.g., in the µM range for a small volume).[6]
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle to the animals via the chosen route (e.g., i.p. injection).
-
Re-feeding: 30-60 minutes after administration, provide the animals with pre-weighed food.
-
Food Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Data Analysis: Compare the cumulative food intake between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
3. In Vivo Assessment of the Stress Response (HPA Axis)
This protocol outlines a method to evaluate the effect of NPBWR1 antagonism by this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.
Materials:
-
This compound
-
Vehicle solution
-
Adult male mice or rats
-
Stress-inducing apparatus (e.g., restraint tubes)
-
Blood collection supplies (e.g., tail-nick or retro-orbital bleeding)
-
Corticosterone/Cortisol ELISA kit
Procedure:
-
Animal Acclimation and Drug Preparation: Follow steps 1 and 2 from the feeding behavior protocol.
-
Drug Administration: Administer this compound or vehicle to the animals.
-
Baseline Blood Sample: 30 minutes after drug administration, collect a baseline blood sample.
-
Stress Induction: Immediately after the baseline sample, subject the animals to a stressor (e.g., 30 minutes of restraint stress).
-
Post-Stress Blood Samples: Collect blood samples at various time points after the onset of the stressor (e.g., 30, 60, and 120 minutes) to measure the corticosterone/cortisol response and recovery.
-
Hormone Measurement: Centrifuge the blood samples to obtain plasma or serum and measure corticosterone/cortisol levels using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the corticosterone/cortisol levels at each time point between the this compound-treated and vehicle-treated groups. Analyze the area under the curve (AUC) of the stress response.
References
- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 5. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Npbwr1 signaling mediates fast antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Protocols for Assessing GPR7 Antagonism with CYM-50769
Introduction
G-protein coupled receptor 7 (GPR7), also known as the neuropeptide B/W receptor 1 (NPBWR1), is a class A GPCR implicated in a variety of physiological processes, including feeding behavior, energy homeostasis, and pain perception. The endogenous ligands for GPR7 are neuropeptide B (NPB) and neuropeptide W (NPW)[1]. Given its role in diverse signaling pathways, GPR7 has emerged as a promising therapeutic target. CYM-50769 (also known as ML250) is a potent and selective small molecule antagonist of GPR7, making it a valuable tool for studying the receptor's function and for potential drug development[1][2][3].
These application notes provide detailed in vitro protocols for assessing the antagonistic activity of CYM-50769 on GPR7. The protocols are designed for researchers, scientists, and drug development professionals. They include a functional antagonism assay based on intracellular calcium mobilization and a framework for a competitive radioligand binding assay to determine binding affinity.
Data Presentation
The following tables summarize the key quantitative data for CYM-50769 and its interaction with GPR7.
Table 1: Potency and Selectivity of CYM-50769
| Parameter | Value | Assay Type | Cell Line | Notes |
| IC_50_ | 0.12 µM (120 nM) | Calcium Mobilization | hGPR7-HEK293T/Gqi3 | Functional antagonism against NPW-induced signaling. |
| IC_50_ Range | 124 - 244 nM | Calcium Mobilization | hGPR7-HEK293T/Gqi3 | Identified as ML250 in these studies. |
| Selectivity | >161-fold vs. MCHR1 | Calcium Mobilization | hMCHR1-HEK293T/Gqi3 | Demonstrates high selectivity against a related GPCR. |
Table 2: Reagents and their Properties for GPR7 Antagonism Assays
| Reagent | Type | Function | Key Properties |
| CYM-50769 | Small Molecule | GPR7 Antagonist | Non-peptide, selective inhibitor. |
| Neuropeptide W (NPW) | Peptide | GPR7 Agonist | Endogenous ligand used to stimulate the receptor. |
| HEK293T/GPR7/Gαqi3 | Cell Line | Assay System | Engineered to convert Gαi signal to Gαq-mediated calcium release. |
| Fluo-8 AM | Fluorescent Dye | Calcium Indicator | Cell-permeant dye for measuring intracellular calcium concentration. |
| [¹²⁵I]-NPW (Hypothetical) | Radioligand | Tracer | For use in competitive binding assays to determine binding affinity. |
Experimental Protocols
Protocol 1: Functional Assessment of GPR7 Antagonism using a Calcium Mobilization Assay
This protocol describes a cell-based functional assay to determine the potency of CYM-50769 in antagonizing GPR7 activation by its agonist, Neuropeptide W (NPW). The assay utilizes a HEK293T cell line stably co-expressing human GPR7 and a chimeric Gαqi protein. While GPR7 natively couples to the Gαi subunit, which inhibits adenylyl cyclase, the chimeric Gαqi protein redirects the signal through the Gαq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation[1].
Materials:
-
hGPR7-HEK293T/Gqi3 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
CYM-50769
-
Neuropeptide W (NPW)
-
Fluo-8 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with bottom-read capabilities and kinetic reading mode
Procedure:
-
Cell Culture and Plating:
-
Culture hGPR7-HEK293T/Gqi3 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
The day before the assay, harvest the cells and seed them into a 96-well or 384-well microplate at a density of 40,000 to 80,000 cells per well. Allow the cells to adhere and form a monolayer overnight.
-
-
Preparation of Compounds:
-
Prepare a stock solution of CYM-50769 in DMSO (e.g., 10 mM).
-
Prepare a stock solution of NPW in an appropriate buffer (e.g., assay buffer with 0.1% BSA).
-
On the day of the assay, prepare serial dilutions of CYM-50769 in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Prepare a working solution of NPW in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀). The final concentration in the assay will typically be in the low nanomolar range.
-
-
Dye Loading:
-
Prepare a Fluo-8 AM loading solution in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the Fluo-8 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Antagonist Incubation:
-
After the dye loading incubation, add the prepared serial dilutions of CYM-50769 to the respective wells.
-
Incubate the plate for 10-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm) over time.
-
Initiate the kinetic read, establishing a baseline fluorescence for a few seconds.
-
Using the instrument's injection system, add the NPW working solution to all wells simultaneously.
-
Continue to record the fluorescence intensity for at least 3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the CYM-50769 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of CYM-50769 that inhibits 50% of the maximal response to NPW.
-
Protocol 2: Determination of CYM-50769 Binding Affinity (Ki) using a Competitive Radioligand Binding Assay (Framework)
This protocol provides a framework for a competitive radioligand binding assay to determine the binding affinity (Ki) of CYM-50769 for GPR7. This assay requires a radiolabeled GPR7 ligand (e.g., [¹²⁵I]-NPW), which is not commercially available and would need to be custom synthesized. The principle of the assay is to measure the ability of unlabeled CYM-50769 to compete with the radioligand for binding to GPR7 expressed in cell membranes.
Materials:
-
Membrane preparation from cells expressing high levels of GPR7 (e.g., hGPR7-HEK293T cells)
-
Radiolabeled GPR7 ligand (e.g., [¹²⁵I]-NPW)
-
Unlabeled CYM-50769
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter mats
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells expressing GPR7 and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each concentration of CYM-50769:
-
Total binding wells: Radioligand and binding buffer.
-
Non-specific binding wells: Radioligand, a high concentration of unlabeled NPW (e.g., 1 µM), and binding buffer.
-
Competition wells: Radioligand, a specific concentration of unlabeled CYM-50769, and binding buffer.
-
-
Add the membrane preparation to all wells. The final assay volume should be consistent across all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the CYM-50769 concentration.
-
Fit the data to a one-site competition binding equation to determine the IC₅₀ value.
-
Calculate the binding affinity (Ki) of CYM-50769 using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for GPR7.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: GPR7 signaling pathways: native Gαi-coupled and chimeric Gαq-coupled for assays.
Caption: Workflow for the calcium mobilization assay to assess GPR7 antagonism.
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYM50769 - Wikipedia [en.wikipedia.org]
Appropriate Vehicle Controls for In Vivo Experiments with CYM 50769: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and preparation of appropriate vehicle controls for in vivo experiments involving the NPBWR1 antagonist, CYM 50769. The information herein is intended to guide researchers in designing rigorous and reproducible preclinical studies.
Introduction
This compound is a selective, non-peptide antagonist of the Neuropeptide B/W receptor 1 (NPBW1), also known as GPR7.[1][2][3] It is a valuable tool for investigating the physiological roles of the NPB/NPW signaling pathway, which has been implicated in feeding behavior, pain, stress, and neuroendocrine function.[3] A recent study has also highlighted its potential as a fast-acting antidepressant. In in vivo studies, the use of an appropriate vehicle control is critical to distinguish the pharmacological effects of the compound from any effects of the solvent or formulation used for its administration.
This compound is a poorly water-soluble compound, which necessitates the use of specific formulation strategies for in vivo administration.[2][4][5] The compound is readily soluble in dimethyl sulfoxide (DMSO).[4][5] This property is the starting point for developing a suitable vehicle for administration routes such as intraperitoneal (IP) injection or oral gavage.
Data Presentation: Vehicle Component Summary
The selection of a vehicle for in vivo experiments depends on the physicochemical properties of the compound, the intended route of administration, and the species being studied. Below is a summary of common components used in vehicle formulations for poorly water-soluble compounds like this compound.
| Component | Class | Purpose | Typical Concentration Range (in final vehicle) | Considerations |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Primary solubilizing agent for the test compound. | 1-10% (v/v) | Can have pharmacological and toxic effects at higher concentrations. A vehicle control with the same final concentration of DMSO is essential.[6] |
| Saline (0.9% NaCl) | Aqueous Base | Isotonic diluent, provides physiological compatibility. | 80-99% (v/v) | Standard for injectable formulations. |
| Phosphate-Buffered Saline (PBS) | Aqueous Base | Buffered isotonic diluent, maintains physiological pH. | 80-99% (v/v) | Preferred for maintaining pH stability of the formulation. |
| Tween 80 (Polysorbate 80) | Surfactant / Emulsifier | Increases solubility and prevents precipitation of the compound in the aqueous vehicle. | 1-10% (v/v) | Can have biological effects at higher concentrations. |
| Carboxymethylcellulose (CMC) | Suspending Agent | Increases viscosity to create a stable suspension for oral administration. | 0.5-2% (w/v) | Commonly used for oral gavage formulations. |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Can be used to improve the solubility of compounds. | 10-50% (v/v) | Can cause motor impairment at higher doses in some administration routes.[7][8] |
| Corn Oil / Olive Oil | Oil-based Vehicle | For highly lipophilic compounds, primarily for oral or subcutaneous administration. | Up to 100% | Not suitable for intravenous administration.[9] |
Experimental Protocols
The following protocols describe the preparation of common vehicle formulations for this compound for intraperitoneal and oral administration. It is crucial to prepare a vehicle control that is identical to the drug formulation but lacks the active compound.
Protocol 1: Vehicle for Intraperitoneal (IP) Injection
This protocol creates a solution/microsuspension suitable for IP administration in rodents. It utilizes a co-solvent and a surfactant to maintain the solubility of this compound in an aqueous base.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% Saline (NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials and syringes
Procedure:
-
Prepare the Stock Solution:
-
Based on its solubility of up to 100 mM in DMSO, weigh the required amount of this compound and dissolve it in a minimal volume of DMSO to create a concentrated stock solution.[4][5] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the Final Formulation:
-
This protocol aims for a final DMSO concentration of ≤10%. The final concentration of Tween 80 is typically between 1-10%.
-
Example for a final concentration of 1 mg/mL this compound in a vehicle of 10% DMSO, 5% Tween 80, and 85% Saline:
-
In a sterile vial, add 50 µL of Tween 80.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Vortex briefly to mix.
-
Add 850 µL of sterile saline or PBS to bring the total volume to 1 mL.
-
Vortex thoroughly to form a clear solution or a fine, homogenous suspension.
-
-
-
Prepare the Vehicle Control:
-
In a separate sterile vial, prepare the vehicle control by mixing the same volumes of DMSO, Tween 80, and saline/PBS without the this compound.
-
For the example above: Mix 100 µL of DMSO, 50 µL of Tween 80, and 850 µL of saline/PBS.
-
-
Administration:
-
Administer the prepared this compound formulation and the vehicle control to the respective animal groups at the same volume per body weight.
-
Protocol 2: Vehicle for Oral Gavage (PO)
This protocol is suitable for creating a suspension for oral administration.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Sterile vials
Procedure:
-
Prepare the Stock Solution:
-
As in Protocol 1, prepare a concentrated stock solution of this compound in DMSO.
-
-
Prepare the Final Formulation:
-
This protocol aims for a final DMSO concentration of ≤5%.
-
Example for a final concentration of 1 mg/mL this compound in a vehicle of 5% DMSO and 95% 0.5% CMC:
-
In a sterile vial, add 50 µL of the 20 mg/mL this compound stock solution in DMSO.
-
Add 950 µL of 0.5% CMC solution to bring the total volume to 1 mL.
-
Vortex vigorously to create a uniform suspension.
-
-
-
Prepare the Vehicle Control:
-
In a separate sterile vial, prepare the vehicle control by mixing 50 µL of DMSO with 950 µL of 0.5% CMC solution.
-
-
Administration:
-
Ensure the suspension is well-mixed before each administration. Administer the this compound formulation and the vehicle control orally using a gavage needle.
-
Mandatory Visualizations
Signaling Pathway and Experimental Logic
Caption: Logic of a controlled in vivo experiment.
Experimental Workflow
Caption: Workflow for preparing the experimental vehicle.
Decision Tree for Vehicle Selection
Caption: Decision tree for vehicle selection.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CYM 50769 in Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYM 50769 is a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. NPBWR1 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in the regulation of feeding behavior, pain perception, stress responses, and neuroendocrine function. As a Gαi-coupled receptor, activation of NPBWR1 typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, by blocking the binding of endogenous ligands like Neuropeptide B (NPB) and Neuropeptide W (NPW), can be utilized to investigate the physiological roles of the NPB/NPW signaling system in neuronal function.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cultures, including detailed protocols for cell culture, antagonist treatment, and downstream signaling analysis.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Neuropeptide B/W Receptor 1 (NPBWR1, GPR7) | [1][2] |
| Activity | Antagonist | [1][2] |
| IC₅₀ | 0.12 µM | [2] |
| Mechanism of Action | Blocks NPB/NPW binding to NPBWR1, inhibiting Gαi-coupled signaling | [3] |
Table 2: Recommended Working Concentrations for this compound in Primary Neuronal Cultures
| Application | Suggested Concentration Range | Notes |
| Functional Antagonism | 0.1 - 10 µM | Start with a concentration around the IC₅₀ and perform a dose-response curve to determine the optimal concentration for your specific neuronal culture and experimental conditions. |
| Signaling Pathway Analysis | 1 - 5 µM | A concentration several-fold above the IC₅₀ is recommended to ensure complete receptor blockade. |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Primary Hippocampal Neuronal Cultures
This protocol describes the preparation of primary hippocampal neurons from embryonic day 18 (E18) rats or mice, a neuronal population known to express NPBWR1.[3][4]
Materials:
-
Timed-pregnant E18 Sprague-Dawley rats or C57BL/6 mice
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with Laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C before use.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect out the embryonic hippocampi in ice-cold HBSS.
-
Mince the tissue and transfer to a 15 mL conical tube.
-
Incubate in Trypsin-EDTA (0.25%) for 15 minutes at 37°C.
-
Add DNase I (100 µg/mL) and gently triturate with a fire-polished Pasteur pipette until the tissue is fully dissociated.
-
Add an equal volume of plating medium (Neurobasal medium supplemented with 10% FBS, B-27, GlutaMAX™, and Penicillin-Streptomycin) to inactivate the trypsin.
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10⁵ cells/cm² on the pre-coated culture vessels.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace the plating medium with maintenance medium (Neurobasal medium with B-27, GlutaMAX™, and Penicillin-Streptomycin, without FBS).
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (e.g., from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
NPBWR1 agonist (e.g., Neuropeptide W-23)
-
Maintenance medium
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed maintenance medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
For antagonist studies, pre-incubate the neuronal cultures with the desired concentration of this compound for 30 minutes to 1 hour before adding the NPBWR1 agonist.
-
Add the NPBWR1 agonist (e.g., NW-23 at a concentration determined to elicit a submaximal response) to the wells containing this compound.
-
Include appropriate controls: vehicle (DMSO) only, agonist only, and this compound only.
-
Incubate for the desired time period based on the downstream assay (e.g., 15-30 minutes for cAMP measurement).
-
Protocol 3: Measurement of Intracellular cAMP Levels
This protocol outlines a method to assess the effect of this compound on agonist-induced changes in intracellular cAMP levels using a competitive immunoassay kit.
Materials:
-
Treated primary neuronal cultures (from Protocol 2)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Plate reader compatible with the chosen assay format
Procedure:
-
Cell Lysis:
-
After the treatment period, remove the medium from the wells.
-
Add the recommended volume of lysis buffer to each well and incubate according to the kit manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's protocol. This typically involves the addition of a labeled cAMP conjugate and a specific antibody to the cell lysates.
-
Incubate to allow for competitive binding.
-
Read the signal on a plate reader. The signal will be inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the data to the vehicle control and plot the results to determine the inhibitory effect of this compound.
-
Mandatory Visualization
References
- 1. Targeted disruption of GPR7, the endogenous receptor for neuropeptides B and W, leads to metabolic defects and adult-onset obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice deficient for G-protein coupled receptor 75 display altered presynaptic structural protein expression and disrupted fear conditioning recall - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]
Troubleshooting & Optimization
Navigating the Challenges of CYM 50769 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the NPBWR1 antagonist, CYM 50769, in aqueous solutions. The following information is designed to assist researchers in achieving consistent and reliable experimental results.
Troubleshooting Guide: Common Solubility Issues
Researchers may encounter difficulties with the solubility of this compound in aqueous buffers, primarily due to its hydrophobic nature. Here are common problems and their solutions in a question-and-answer format.
Q1: I've dissolved this compound in my aqueous buffer, but I see a precipitate. What went wrong?
A1: Precipitation upon dilution of a this compound DMSO stock solution into an aqueous buffer is a common issue. This typically occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The solubility of hydrophobic compounds like this compound is significantly lower in aqueous solutions compared to organic solvents like DMSO.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, employ a stepwise (serial) dilution method.
-
Increase the Final DMSO Concentration (with caution): While the goal is to keep the DMSO concentration minimal, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) can sometimes improve solubility. However, it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or sonicating it can help dissolve small amounts of precipitate. However, prolonged heating should be avoided to prevent potential compound degradation.
Q2: What is the maximum recommended concentration of this compound in an aqueous solution?
A2: While specific solubility data for this compound in various aqueous buffers is not extensively published, it is known to be soluble up to 100 mM in DMSO.[1] For aqueous solutions, it is crucial to perform preliminary solubility tests to determine the empirical limit in your specific buffer system. As a general guideline for hydrophobic compounds, the final concentration in aqueous solutions for cell-based assays is often in the low micromolar (µM) range.
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble up to 100 mM in DMSO.[1]
Q: How should I store the this compound stock solution?
A: Store the DMSO stock solution at -20°C or -80°C for long-term storage.[2] Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
Q: What is the recommended final concentration of DMSO in my cell culture experiments?
A: To minimize solvent-induced toxicity, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%, with many protocols recommending 0.1% or lower. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q: I am still observing precipitation even at low concentrations. What else can I try?
A: If precipitation persists, consider the following:
-
Pre-warming the buffer: Warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes aid in dissolution.
-
Using a co-solvent: In some instances, the addition of a small amount of a biocompatible co-solvent like PEG400 or ethanol to the aqueous buffer can improve the solubility of hydrophobic compounds. However, this must be carefully validated for compatibility with your experimental system.
Quantitative Data Summary
While specific aqueous solubility data for this compound is limited, the following table summarizes its known solubility in DMSO.
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1] |
Researchers should empirically determine the solubility of this compound in their specific aqueous buffer system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 416.86 g/mol ).
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Buffer (e.g., PBS for a final concentration of 10 µM with 0.1% DMSO)
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
-
Procedure (Stepwise Dilution):
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution: Add 1 µL of the 1 mM intermediate stock to 99 µL of pre-warmed (37°C) PBS in a sterile microcentrifuge tube.
-
Vortex the final solution gently but thoroughly.
-
This will result in a 10 µM solution of this compound in PBS with a final DMSO concentration of 0.1%.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Simplified signaling pathway of NPBWR1 (GPR7).
References
Technical Support Center: Optimizing CYM 50769 Concentration for In Vitro Experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively use CYM 50769 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), which is also known as GPR7.[1][2] Its primary mechanism is to block the activation of NPBWR1 by its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW). It has a reported IC50 of 0.12 µM.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A recommended starting point for in vitro experiments is in the low micromolar range. For example, concentrations of 1 µM and 3 µM have been successfully used to attenuate NPW-23-induced cell proliferation in ATDC5 cells.[3] However, the optimal concentration will be cell-type and assay-dependent, so a dose-response experiment is highly recommended.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO up to 100 mM.[2][4] It is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 100 mM. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3][5] When preparing your working solution, dilute the DMSO stock directly into your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: Are there any known off-target effects of this compound?
This compound has been reported to have high selectivity against a broad array of off-targets with pharmaceutical relevance.[6] However, as with any pharmacological inhibitor, it is good practice to include appropriate controls to rule out potential off-target effects in your specific experimental system. This may include using a structurally unrelated antagonist for the same receptor or using a cell line that does not express NPBWR1.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound is too high for the aqueous culture medium. The final DMSO concentration is too low to maintain solubility. | Ensure the final concentration of DMSO in your culture medium is sufficient to keep the compound in solution, typically ≤0.1%. If precipitation persists, consider lowering the working concentration of this compound. Prepare fresh dilutions from your stock for each experiment. |
| No Observed Effect | The concentration of this compound is too low. The cells do not express NPBWR1. The incubation time is not optimal. The compound has degraded. | Perform a dose-response experiment to determine the optimal concentration. Confirm NPBWR1 expression in your cell line using qPCR or Western blot. Optimize the incubation time for your specific assay. Use a fresh aliquot of this compound from your stock solution. |
| High Cell Toxicity | The concentration of this compound is too high. The final DMSO concentration is too high. | Perform a cytotoxicity assay to determine the maximum non-toxic concentration of both this compound and DMSO in your specific cell line. Ensure the final DMSO concentration in your experiments does not exceed a level that is toxic to your cells. |
| Inconsistent Results | Inconsistent pipetting or cell seeding. Degradation of this compound due to improper storage or handling. | Ensure accurate and consistent pipetting techniques. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3][5] |
Quantitative Data Summary
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 416.86 g/mol | [1][3] |
| Formula | C₂₄H₁₇ClN₂O₃ | |
| IC₅₀ vs. NPBWR1 | 0.12 µM | [2] |
| Solubility in DMSO | Up to 100 mM | [2][4] |
Table 2: Example In Vitro Concentrations of this compound
| Cell Line | Assay | Concentration Range | Outcome | Reference |
| ATDC5 | Cell Proliferation | 1 µM - 3 µM | Attenuated NPW-23-induced proliferation | [3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) according to the manufacturer's instructions to determine the effect of the compound on cell viability and to identify the optimal concentration range for your functional assays.
Protocol 2: NPBWR1 Antagonism Assay (Calcium Flux)
-
Cell Line: Use a cell line that endogenously expresses NPBWR1 or a recombinant cell line that overexpresses the receptor. In some systems, a chimeric receptor is used that couples to Gαq to enable a calcium readout.[7]
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or a vehicle control for a predetermined amount of time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add an NPBWR1 agonist (e.g., NPB or NPW) to the cells and immediately measure the change in intracellular calcium levels using a fluorescence plate reader.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the calcium signal induced by the agonist.
Visualizations
References
- 1. CYM50769 - Wikipedia [en.wikipedia.org]
- 2. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to avoid precipitation of CYM 50769 in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of CYM-50769 in cell culture experiments to prevent precipitation and ensure experimental accuracy.
Troubleshooting Guide
Precipitation of CYM-50769 in cell culture media is a common issue that can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cytotoxicity. This guide addresses the primary causes of precipitation and provides systematic solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of CYM-50769 exceeds its solubility limit in the aqueous cell culture medium. This is often due to the hydrophobic nature of the compound. | - Reduce Final Concentration: Lower the final working concentration of CYM-50769 in your experiment. - Optimize Stock Solution: Prepare a higher concentration stock solution in 100% DMSO (e.g., 10-50 mM) and use a smaller volume for dilution to minimize the introduction of organic solvent. - Employ Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of media. Instead, create an intermediate dilution in a small volume of serum-free media before adding it to the final volume of complete media. |
| Precipitation Over Time in Incubator | - Temperature Fluctuation: Changes in temperature between room temperature and 37°C can decrease the solubility of some compounds. - pH Shift: The CO2 environment in an incubator can lead to a drop in the pH of the media, affecting the solubility of pH-sensitive compounds. - Interaction with Media Components: CYM-50769 may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | - Pre-warm Media: Always pre-warm the cell culture media to 37°C before adding the CYM-50769 solution. - Maintain Stable pH: Ensure your media is adequately buffered (e.g., with HEPES) for the CO2 concentration in your incubator. - Assess Media Compatibility: If precipitation persists, consider testing the solubility of CYM-50769 in different basal media formulations (e.g., DMEM vs. RPMI-1640) to identify a more suitable option. The presence or absence of serum can also impact solubility. |
| Precipitate Observed in Stock Solution | The stock solution was not prepared or stored correctly, leading to precipitation out of the solvent. | - Ensure Complete Dissolution: When preparing the stock solution in DMSO, ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid this process. - Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CYM-50769 stock solutions?
A1: Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of CYM-50769. This compound is soluble up to 100 mM in DMSO.[1][2]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.1% to minimize solvent-induced toxicity.[3] However, the tolerance to DMSO can be cell-line specific. It is crucial to include a vehicle control (media with the same final concentration of DMSO but without CYM-50769) in your experiments to assess any potential effects of the solvent on cell viability and function.
Q3: Can the type of cell culture medium or the presence of serum affect the solubility of CYM-50769?
A3: Yes, both the medium formulation and the presence of serum can influence the solubility of CYM-50769. Different media contain varying concentrations of salts, amino acids, and other components that can interact with the compound.[4] Serum proteins, such as albumin, can sometimes bind to hydrophobic compounds, which may either increase or decrease their apparent solubility. If you are using serum-free medium, you may be more likely to encounter precipitation issues.
Q4: How can I determine the optimal working concentration of CYM-50769 that will not precipitate in my specific cell culture system?
A4: It is highly recommended to perform a solubility test in your specific cell culture medium (with or without serum, as per your experimental design) before conducting your main experiments. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of CYM-50769 in DMSO
Materials:
-
CYM-50769 powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of CYM-50769 to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 416.86 g/mol ).
-
Aseptically weigh the calculated amount of CYM-50769 powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the CYM-50769 is completely dissolved. If necessary, gently warm the tube to 37°C for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of CYM-50769 into Cell Culture Medium
Materials:
-
10 mM CYM-50769 stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as required)
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM):
-
Intermediate Dilution: In a sterile tube, prepare an intermediate dilution of the CYM-50769 stock solution. For example, add 2 µL of the 10 mM stock to 198 µL of pre-warmed, serum-free medium to create a 100 µM intermediate solution. Gently pipette to mix.
-
Final Dilution: In a separate tube containing the final volume of your complete, pre-warmed cell culture medium, add the intermediate dilution. For a 1:10 dilution to achieve 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of complete medium.
-
Mixing: Immediately after adding the intermediate dilution, gently invert or swirl the tube to ensure rapid and uniform mixing. Avoid vigorous vortexing at this stage, as it can sometimes promote precipitation.
-
Visual Inspection: Before adding the final solution to your cells, visually inspect it for any signs of precipitation (cloudiness or visible particles).
Visualizations
Caption: Troubleshooting workflow for CYM-50769 precipitation.
References
CYM 50769 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, proper storage, and effective use of CYM 50769, a selective antagonist of the Neuropeptides B and W Receptor 1 (NPBWR1/GPR7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptidic small molecule that acts as a selective antagonist for the Neuropeptide W/B Receptor 1 (NPBWR1), also known as GPR7.[1][2] NPBWR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligands Neuropeptide B (NPB) or Neuropeptide W (NPW), couples to Gi-class G proteins.[3][4] This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking this interaction, this compound prevents the downstream signaling cascade initiated by NPB or NPW.
Q2: What are the main research applications for this compound?
This compound is primarily used as a pharmacological tool to investigate the physiological and pathological roles of the NPBWR1 signaling pathway. Research areas include energy homeostasis, pain modulation, and emotional regulation.[4][5][6] For instance, it has been used to study endochondral bone formation and to attenuate NPW-23-induced cell proliferation.[7]
Q3: What is the IC50 of this compound?
The reported IC50 value for this compound is approximately 0.12 µM in cell-based assays assessing the inhibition of agonist-induced responses.[1][2][7][8]
Stability and Storage
Proper storage of this compound is critical to maintain its stability and activity. Below are the recommended storage conditions for the compound in both solid (powder) and solvent-based stock solutions. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Solubility Data
This compound is a hydrophobic compound with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 41.69 |
Molecular Weight: 416.86 g/mol
To aid dissolution in DMSO, gentle warming to 60°C and ultrasonication can be employed.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and experimental use of this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?
-
Answer: This is a common phenomenon known as "solvent shock," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower.[9] Here are several strategies to mitigate this issue:
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound stock. Temperature can influence solubility.[10]
-
Use Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume. This gradual change in solvent polarity can help keep the compound in solution.[11][12]
-
Increase Stock Concentration: Preparing a more concentrated stock solution in DMSO allows you to add a smaller volume to the culture medium to achieve the desired final concentration. This keeps the final DMSO percentage low, reducing the risk of precipitation.[11]
-
Vortex/Mix Immediately: When adding the compound stock to the media, vortex or pipette up and down immediately and gently to ensure rapid and uniform dispersion.[11]
-
Consider Serum Content: The presence of proteins in fetal bovine serum (FBS) can help solubilize and stabilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, precipitation is more likely.[12]
-
Issue 2: Inconsistent or No Biological Activity
-
Question: My experimental results with this compound are variable, or I am not observing the expected inhibitory effect. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to compound handling, storage, and experimental setup:
-
Improper Storage: Verify that both the powder and stock solutions have been stored at the recommended temperatures and within their specified shelf life. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.
-
Inaccurate Concentration: The actual concentration of soluble, active compound might be lower than intended due to precipitation (see Issue 1). Visually inspect your media for any signs of precipitate before adding it to cells.
-
Final DMSO Concentration: While DMSO is a common solvent, it can be toxic to cells at higher concentrations. Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep the final concentration at or below 0.1% if possible.[13][14][15] Always include a vehicle control (media with the same final DMSO concentration as your treatment group) to account for any solvent-induced effects.[13]
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent, low passage number range. Cellular responses can change as cells are repeatedly subcultured.
-
Issue 3: Determining the Maximum Soluble Concentration in Media
-
Question: How can I determine the highest concentration of this compound that will remain soluble in my specific cell culture media?
-
Answer: You can perform a simple solubility test. Prepare a serial dilution of your this compound DMSO stock into your pre-warmed cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect each dilution for any signs of cloudiness, crystals, or precipitate, both by eye and under a microscope. The highest concentration that remains completely clear is the maximum soluble concentration for your specific experimental conditions.[11]
Experimental Protocols
Protocol 1: In Vitro Cell-Based Calcium Mobilization Assay
This protocol is designed to measure the antagonist activity of this compound in a cell line engineered to produce a calcium signal upon NPBWR1 activation. This is achieved using a cell line (e.g., HEK293T) stably co-expressing human NPBWR1 and a promiscuous or chimeric G protein, such as Gαqi3, which couples the receptor to the phospholipase C pathway and subsequent calcium release.[16][17]
Materials:
-
hNPBWR1/Gαqi3 expressing cells (e.g., HEK293T)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 384-well assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NPBWR1 agonist (e.g., NPW23)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 NW)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating: Seed the hNPBWR1/Gαqi3 cells into 384-well plates at a density of 10,000 cells/well in 25 µL of culture medium and incubate overnight at 37°C and 5% CO2.[17]
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. For an 8-point curve, start with a nominal concentration of 20 µM and perform 1:3 dilutions.
-
Dye Loading: Add 25 µL of the calcium-sensitive dye solution to each well. Incubate the plate for 50-60 minutes at 37°C.
-
Compound Addition: Add your serially diluted this compound or vehicle control to the appropriate wells. Incubate for 15 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the assay plate into the FLIPR instrument.
-
Perform a basal read of fluorescence for 15 seconds.
-
Add the NPBWR1 agonist (e.g., NPW23) at a final concentration equal to its EC80 (e.g., 20 nM).[17]
-
Immediately begin kinetic fluorescence measurements for an additional 45-60 seconds.
-
-
Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced calcium signal. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Representative In Vitro cAMP Assay
This protocol outlines a general method to measure the antagonist activity of this compound by quantifying its ability to block agonist-induced inhibition of cAMP production, which is the natural signaling pathway of the Gi-coupled NPBWR1.
Materials:
-
Cells expressing human NPBWR1 (e.g., CHO-K1)
-
Cell culture medium
-
White 384-well assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
NPBWR1 agonist (e.g., NPW23)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Lysis buffer (provided with the kit)
Procedure:
-
Cell Plating: Seed NPBWR1-expressing cells into 384-well plates and incubate overnight.
-
Compound Pre-incubation: Add serially diluted this compound or vehicle control to the wells and incubate for 15-30 minutes.
-
Agonist and Forskolin Stimulation: Add a mixture of the NPBWR1 agonist (at its EC80 concentration) and a fixed concentration of forskolin to all wells (except for negative controls). The agonist will inhibit the forskolin-induced cAMP production.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: this compound will reverse the agonist's inhibitory effect, leading to a recovery of cAMP levels. Plot the cAMP concentration against the log of the this compound concentration to determine its IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPBWR1 (GPR7) signaling pathway and point of inhibition by this compound.
Caption: General experimental workflow for a cell-based antagonist assay.
Caption: Troubleshooting workflow for compound precipitation in media.
References
- 1. This compound (4948) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 4. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted disruption of GPR7, the endogenous receptor for neuropeptides B and W, leads to metabolic defects and adult-onset obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite-Sensing Receptors: Emerging Targets for Modulating Chronic Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of CYM 50769
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7.[1] It is utilized in research to investigate the structure and function of the NPBW1 receptor and has demonstrated antidepressant effects in animal models.[1]
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding to the NPBW1 receptor and inhibiting its downstream signaling pathways. NPBW1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[2][3] Activation of Gi/Go proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the activation of NPBW1, this compound prevents this signaling cascade.
Q3: What are off-target effects and why are they a concern when using this compound?
A3: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects. Identifying and mitigating off-target effects is crucial for ensuring the specificity of experimental findings and the safety of potential therapeutic agents.
Q4: Is there any available data on the off-target profile of this compound?
A4: One study screened this compound (also referred to as ML250) against a panel of 35 targets.[4] At a concentration of 30 µM, modest inhibition was observed for three targets: Cytochrome P450 1A2 (CYP450 1A2), Cytochrome P450 2C19 (CYP450 2C19), and the serotonin 5-HT2B receptor.[4] This suggests that at higher concentrations, off-target activity may occur. It is important to note that this is not an exhaustive screen, and further investigation into potential off-targets is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected phenotypic results | Off-target effects | 1. Perform a dose-response experiment: Compare the concentration of this compound required to elicit the observed phenotype with its known on-target IC50 (0.12 µM). A significant discrepancy may indicate an off-target effect. 2. Use a structurally distinct NPBW1 antagonist: If a different NPBW1 antagonist does not reproduce the phenotype, the effect is likely specific to the chemical scaffold of this compound. 3. Perform a rescue experiment: In a system where the target can be manipulated, knocking down or knocking out NPBW1 should abolish the effect of this compound if it is on-target. |
| Experimental variability | 1. Ensure proper compound handling: Prepare fresh stock solutions of this compound in DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. 2. Optimize cell culture conditions: Maintain consistent cell density, passage number, and media composition. 3. Include appropriate controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) and positive/negative controls for your assay. | |
| Cellular toxicity observed at or near the effective on-target concentration | Off-target toxicity | 1. Determine the cytotoxic concentration: Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the concentration at which this compound induces cell death. 2. Compare on-target potency with cytotoxicity: If the cytotoxic concentration is close to the on-target IC50, it may be difficult to separate the on-target effects from toxicity. Consider using lower, non-toxic concentrations for your experiments. 3. Test in a cell line lacking the target: If this compound is still toxic in a cell line that does not express NPBW1, the toxicity is likely due to off-target effects. |
| Solubility issues | 1. Visually inspect the media: Look for precipitates after adding this compound to the cell culture media. 2. Prepare fresh dilutions: Ensure that the final concentration of DMSO is low (typically <0.1%) and does not affect cell viability. |
Quantitative Data Summary
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity | IC50 / % Inhibition | Reference |
| NPBW1 (GPR7) | Antagonist | 0.12 µM | [5] |
| CYP450 1A2 | Modest Inhibitor | ≥50% inhibition at 30 µM | [4] |
| CYP450 2C19 | Modest Inhibitor | ≥50% inhibition at 30 µM | [4] |
| Serotonin 5-HT2B Receptor | Modest Inhibitor | ≥50% inhibition at 30 µM | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Differentiate On-Target vs. Off-Target Effects
Objective: To determine if the observed cellular phenotype is mediated by the on-target inhibition of NPBW1 or by off-target effects of this compound.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 100 µM. Also, prepare a vehicle control (e.g., DMSO) at the highest final concentration used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for your specific assay.
-
Assay: Perform your phenotypic assay to measure the desired outcome (e.g., gene expression, protein phosphorylation, cell proliferation).
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 for the observed phenotype. Compare this value to the known on-target IC50 of this compound (0.12 µM).
Protocol 2: Cytotoxicity Assay
Objective: To determine the concentration at which this compound induces cellular toxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Treat the cells with the various concentrations of this compound and a vehicle control. Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 24-72 hours.
-
Cell Viability Measurement: Use a commercially available cytotoxicity assay kit (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Plot cell viability as a function of this compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Caption: NPBW1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. CYM50769 - Wikipedia [en.wikipedia.org]
- 2. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 3. NPBW1 receptor | Neuropeptide W/neuropeptide B receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing CYM 50769 Delivery for In Vivo Efficacy
Welcome to the technical support center for CYM 50769, a selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of this compound for maximal efficacy in their experiments.
Quick Reference Data
The following tables summarize key quantitative information for this compound.
Table 1: Physicochemical and In Vitro Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 416.86 g/mol | [1] |
| Formula | C₂₄H₁₇ClN₂O₃ | [1] |
| Purity | ≥98% (HPLC) | [1] |
| IC₅₀ (NPBWR1) | 0.12 µM | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | +4°C | Up to 2 years | [1] |
| Solid Powder | -20°C | Up to 3 years | [1] |
| In Solvent (DMSO) | -20°C | Up to 1 month | [1] |
| In Solvent (DMSO) | -80°C | Up to 6 months | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), a G-protein coupled receptor. By blocking the binding of the endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), this compound inhibits the downstream signaling pathways mediated by this receptor.
Q2: What is the primary application of this compound in in vivo studies?
A2: this compound has been utilized in animal models to investigate the role of the NPBWR1 signaling pathway in neurological and behavioral processes. Notably, it has been shown to have rapid antidepressant-like effects in mice following direct microinjection into the nucleus accumbens.[2]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.17 mg of this compound in 1 mL of DMSO. Gentle warming and sonication can aid in dissolution. Store stock solutions in aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[1]
Q4: Can I administer this compound systemically (e.g., via intraperitoneal injection)?
Q5: Are there any known toxicity issues with this compound?
A5: Specific in vivo toxicity studies for this compound have not been extensively published. However, the family of pyridazinone derivatives, to which this compound belongs, has been shown in some studies to have a generally favorable toxicity profile, with some derivatives being non-mutagenic and non-carcinogenic.[2] As with any experimental compound, it is crucial to conduct dose-response studies to determine the therapeutic window and monitor for any adverse effects in your animal model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in aqueous solution | This compound is highly hydrophobic and will precipitate out of aqueous solutions. | Maintain a sufficient concentration of a suitable organic co-solvent (e.g., DMSO) in your final working solution. For systemic injections, consider using a vehicle containing solubilizing agents like PEG, Tween 80, or corn oil. Always prepare fresh dilutions and visually inspect for precipitation before administration. |
| Inconsistent or lack of in vivo efficacy | - Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. - Inadequate dosage: The administered dose may be too low. - Degradation of the compound: Improper storage or handling may lead to compound degradation. | - Optimize the delivery vehicle: For systemic administration, experiment with different formulations to improve solubility and absorption (see "General Guidance for Systemic Administration"). - Perform a dose-response study: Titrate the dose of this compound to find the optimal concentration for your experimental endpoint. - Ensure proper storage: Store stock solutions at -20°C or -80°C in tightly sealed vials and minimize freeze-thaw cycles.[1] |
| Adverse effects or toxicity in animal models | - Vehicle toxicity: The vehicle used for delivery may be causing adverse effects. - High dosage: The administered dose may be in the toxic range. | - Include a vehicle-only control group: This will help differentiate between the effects of the vehicle and this compound. - Reduce the concentration of co-solvents: If using DMSO, keep the final concentration as low as possible (ideally under 5-10% for intraperitoneal injections). - Conduct a dose-escalation study: Start with a low dose and gradually increase it while closely monitoring the animals for any signs of toxicity. |
Experimental Protocols
Detailed Protocol for Intracerebral Microinjection of this compound in Mice
This protocol is adapted from a study demonstrating the antidepressant-like effects of this compound.[2]
Objective: To deliver this compound directly to the nucleus accumbens to study its effects on NPBWR1 signaling in the brain.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Hamilton syringe with a microinjection needle
-
Anesthesia and surgical equipment
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in aCSF to a final concentration of 1 µM. Ensure the final concentration of DMSO is minimal (e.g., less than 0.1%) to avoid solvent-induced toxicity.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved protocol.
-
Secure the mouse in a stereotaxic apparatus.
-
-
Surgical Procedure:
-
Perform a craniotomy to expose the brain region overlying the nucleus accumbens.
-
Lower the microinjection needle to the stereotaxic coordinates for the nucleus accumbens.
-
-
Microinjection:
-
Infuse a small volume (e.g., 0.5 µL) of the 1 µM this compound solution into the nucleus accumbens over several minutes.
-
Leave the needle in place for an additional few minutes to allow for diffusion before slowly retracting it.
-
-
Post-operative Care:
-
Suture the incision and provide appropriate post-operative care, including analgesics.
-
Monitor the animal for recovery.
-
Expected Outcome:
-
Successful delivery of this compound to the target brain region. In the cited study, a single microinjection produced behavioral effects that lasted for up to 7 days.[2]
General Guidance for Systemic Administration (e.g., Intraperitoneal Injection)
Disclaimer: The following is general guidance for formulating a hydrophobic compound like this compound for systemic administration. This is not a validated protocol for this specific compound and requires optimization and validation by the end-user.
Objective: To prepare a formulation of this compound suitable for intraperitoneal (IP) injection in mice.
Potential Vehicle Formulations:
Due to its hydrophobicity, a multi-component vehicle is likely necessary. Here are some commonly used formulations for similar compounds that can be used as a starting point for optimization:
-
Option 1 (DMSO/PEG/Saline):
-
10% DMSO
-
40% PEG 300 or PEG 400
-
50% Saline or PBS
-
-
Option 2 (DMSO/Tween 80/Saline):
-
5-10% DMSO
-
5-10% Tween 80 or Cremophor EL
-
80-90% Saline or PBS
-
-
Option 3 (Corn Oil-based):
-
Dissolve this compound in a small amount of DMSO first.
-
Add corn oil to the desired final volume. The final DMSO concentration should be kept to a minimum.
-
Preparation Procedure (Example using Option 1):
-
Dissolve the required amount of this compound in DMSO.
-
Add the PEG 300/400 and mix thoroughly.
-
Slowly add the saline or PBS while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of precipitates. Prepare fresh on the day of use.
Administration:
-
Administer via intraperitoneal injection at a volume appropriate for the animal's weight (typically 5-10 mL/kg for mice).
-
Always include a vehicle-only control group in your experiments.
Visualizations
Signaling Pathway
References
Addressing variability in results from CYM 50769 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1/GPR7). Our goal is to help you address variability in your experimental results and ensure the reliable application of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question: Why am I observing inconsistent IC50 values for this compound in my cell-based assays?
Answer: Inconsistent IC50 values for this compound can stem from several factors related to compound handling, assay conditions, and cell health. Here are some potential causes and solutions:
-
Compound Solubility and Stability: this compound is soluble in DMSO up to 100 mM.[1] However, improper storage or repeated freeze-thaw cycles can lead to degradation or precipitation. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[2] Ensure the compound is fully dissolved in your final assay medium and does not precipitate. It is advisable to prepare fresh dilutions from a stock solution for each experiment.
-
Cell Passage Number and Health: The expression of GPR7 can vary with cell passage number. High-passage cells may exhibit altered receptor expression levels, leading to shifts in potency. It is recommended to use cells within a consistent and low passage number range. Regularly check for cell viability and morphology to ensure your cellular model is healthy.
-
Assay-Specific Conditions: Variations in cell density, serum concentration in the media, and incubation times can all influence the apparent potency of an antagonist. Standardize these parameters across all experiments. For instance, in an intracellular calcium release assay, the concentration of the stimulating agonist (like Neuropeptide W-23) should be kept constant and at a concentration that elicits a robust response (e.g., EC80).
Question: I am seeing unexpected or off-target effects in my experiment. Is this compound known to have off-target activities?
Answer: this compound is reported to be a selective antagonist for NPBW1 (GPR7) with high selectivity against a broad array of other relevant targets.[3] However, at high concentrations, the risk of off-target effects increases for any small molecule.
To investigate potential off-target effects, consider the following:
-
Concentration-Response Curve: Ensure you are using this compound within a reasonable concentration range around its reported IC50 of 0.12 μM.[1] Very high concentrations may lead to non-specific interactions.
-
Control Experiments: Include a negative control cell line that does not express GPR7 to determine if the observed effect is receptor-mediated. Additionally, a positive control antagonist for your observed off-target effect can help to characterize the phenotype.
-
Literature on Related Receptors: GPR7 shares sequence homology with other GPCRs, such as opioid and somatostatin receptors.[4] While this compound has been shown to be selective, it is good practice to be aware of potential interactions with related receptors in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7.[2][5] It functions by inhibiting the downstream signaling events induced by the binding of endogenous ligands, such as Neuropeptide B (NPB) and Neuropeptide W (NPW), to GPR7.[3] GPR7 is naturally coupled to Gαi, which leads to a decrease in intracellular cAMP levels upon activation.[4]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in DMSO. This compound is soluble in DMSO up to 100 mM.[1] For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Q3: What are the key quantitative parameters for this compound?
A3: The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 0.12 μM | [1] |
| Molecular Weight | 416.86 g/mol | [1][5] |
| Formula | C24H17ClN2O3 | [1][5] |
| Solubility in DMSO | up to 100 mM | [1] |
| Purity | ≥98% | [1] |
Q4: In which experimental models has this compound been used?
A4: this compound has been utilized in various in vitro and in vivo models. For instance, it has been shown to attenuate NPW-23-induced cell proliferation in ATDC5 cells, a model for endochondral bone formation.[2] It has also been used in animal studies to investigate its potential antidepressant effects.[5] Its primary use is as a research tool to elucidate the biological roles of the NPBW1 receptor in processes like feeding behavior, pain, stress, and neuroendocrine function.[3]
Experimental Protocols
Below is a detailed methodology for a common experiment using this compound.
Calcium Mobilization Assay Protocol
This protocol outlines the steps to measure the antagonist effect of this compound on NPW-23-induced calcium mobilization in a cell line expressing GPR7.
Materials:
-
HEK293 cells stably expressing GPR7 (or other suitable cell line)
-
This compound
-
Neuropeptide W-23 (NPW-23)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the GPR7-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range for the IC50 determination (e.g., 10 µM to 0.1 nM).
-
Prepare a stock solution of NPW-23 in assay buffer. The final concentration used in the assay should be at its EC80 value, which should be predetermined.
-
-
Dye Loading:
-
Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Incubation:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the various dilutions of this compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the NPW-23 solution (at EC80 concentration) into the wells and continue recording the fluorescence.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response with the agonist alone.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of NPBW1 (GPR7)
References
- 1. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CYM50769 - Wikipedia [en.wikipedia.org]
Determining the optimal incubation time for CYM 50769
Welcome to the technical support center for CYM 50769. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments, with a particular focus on determining the optimal incubation time for this selective NPBW1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as G-protein coupled receptor 7 (GPR7).[1] NPBW1 is a Gi-coupled receptor. Therefore, the primary mechanism of action of this compound is to block the binding of the endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), to NPBW1. This antagonism inhibits the Gi signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels that were suppressed by the agonist.
Q2: What are the typical applications of this compound in research?
This compound is primarily used as a pharmacological tool to study the physiological and pathological roles of the NPBW1 receptor. Given the receptor's expression in the central nervous system, research applications often involve investigating its role in pain, stress, feeding behavior, and other neurological processes.
Q3: What is a recommended starting point for the incubation time of this compound in a cell-based assay?
Based on available literature, a pre-incubation time of 30 minutes with this compound before the addition of an agonist is a common starting point for in vitro cell-based assays, such as calcium mobilization or cAMP assays. However, the optimal incubation time can vary depending on the cell type, assay conditions, and the specific research question. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental setup.
Q4: How does incubation time affect the inhibitory activity of this compound?
Incubation time is a critical parameter that can influence the observed potency (e.g., IC50 value) of this compound. Insufficient incubation time may not allow the antagonist to reach equilibrium with the receptor, potentially leading to an underestimation of its potency.[2] Conversely, excessively long incubation times might lead to non-specific effects or cytotoxicity. Therefore, optimizing the incubation time is crucial for obtaining accurate and reproducible results.
Experimental Protocols
Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a general procedure to determine the optimal pre-incubation time for this compound in a functional antagonist assay (e.g., cAMP accumulation assay).
Objective: To identify the pre-incubation duration at which this compound exhibits its maximal and stable inhibitory effect on agonist-induced NPBW1 signaling.
Materials:
-
Cells expressing the NPBW1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
NPBW1 receptor agonist (e.g., Neuropeptide W)
-
cAMP assay kit
-
Multi-well plates (e.g., 96-well)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the NPBW1-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a fixed, sub-maximal concentration of this compound (e.g., its approximate IC50 or IC80 concentration).
-
Time-Course Incubation:
-
Add the prepared this compound solution to the cells.
-
Incubate the plate for various time points (e.g., 15, 30, 60, 90, 120, and 180 minutes) at 37°C. Include a "0-minute" control where the antagonist is added immediately before the agonist.
-
-
Agonist Stimulation: Following the respective pre-incubation times, add a fixed concentration of the NPBW1 agonist (e.g., EC80) to all wells.
-
Signal Detection: Incubate for the optimal agonist stimulation time (as determined by agonist time-course experiments) and then measure the intracellular cAMP levels according to the manufacturer's protocol of the cAMP assay kit.
-
Data Analysis: Plot the percentage of inhibition of the agonist response versus the pre-incubation time. The optimal incubation time is the shortest time point at which the maximal and stable inhibition is achieved.
Data Presentation
Table 1: Effect of this compound Pre-incubation Time on Agonist-Induced cAMP Production
| Pre-incubation Time (minutes) | Agonist Response (% of control) | % Inhibition by this compound |
| 0 | 95.2 ± 4.1 | 4.8 |
| 15 | 68.7 ± 3.5 | 31.3 |
| 30 | 51.3 ± 2.8 | 48.7 |
| 60 | 49.8 ± 3.1 | 50.2 |
| 90 | 50.1 ± 2.9 | 49.9 |
| 120 | 50.5 ± 3.3 | 49.5 |
| 180 | 52.1 ± 3.8 | 47.9 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Mandatory Visualizations
Caption: NPBW1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for determining the optimal incubation time for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | 1. Incubation time is too short: The antagonist has not reached equilibrium with the receptor. 2. Concentration of this compound is too low: The concentration is insufficient to effectively compete with the agonist. 3. Agonist concentration is too high: The high concentration of agonist outcompetes the antagonist. 4. Cell health is poor: Cells are not responding optimally. | 1. Increase incubation time: Perform a time-course experiment to determine the optimal pre-incubation time. 2. Increase this compound concentration: Perform a dose-response experiment to determine the IC50. 3. Optimize agonist concentration: Use an agonist concentration at or near its EC80 for antagonist assays. 4. Check cell viability and passage number: Ensure cells are healthy and within their optimal passage range. |
| High variability between replicates | 1. Inconsistent incubation times: Variations in the timing of compound addition. 2. Pipetting errors: Inaccurate dispensing of antagonist or agonist. 3. Uneven cell seeding: Inconsistent cell numbers across wells. 4. Temperature fluctuations: Inconsistent temperature during incubation. | 1. Use a multichannel pipette or automated liquid handler: Ensure simultaneous and consistent addition of compounds. 2. Calibrate pipettes regularly: Ensure accurate and precise liquid handling. 3. Ensure a homogenous cell suspension: Mix cells thoroughly before seeding. 4. Use a calibrated incubator: Ensure stable temperature throughout the experiment. |
| Observed inhibition decreases at longer incubation times | 1. This compound degradation: The compound may not be stable over extended periods in the assay medium. 2. Cellular uptake and metabolism of this compound: The effective concentration of the antagonist may decrease over time. 3. Receptor internalization: Prolonged antagonist exposure might induce receptor internalization in some systems. | 1. Check compound stability: Assess the stability of this compound in your assay buffer over time. 2. Shorten the incubation time: Use the shortest incubation time that provides maximal and stable inhibition. 3. Investigate receptor trafficking: Use techniques like immunofluorescence to assess receptor localization after prolonged antagonist treatment. |
| High background signal | 1. Basal receptor activity: The NPBW1 receptor may have some constitutive activity in the cell line used. 2. Non-specific effects of this compound: At high concentrations, the compound may have off-target effects. | 1. Consider using an inverse agonist: If constitutive activity is high, an inverse agonist might be more appropriate. 2. Perform a dose-response curve: Determine if the high background is concentration-dependent. Test the effect of this compound in the absence of an agonist. |
References
- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: CYM 50769 Dose-Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers performing dose-response experiments with the NPBW1 receptor antagonist, CYM 50769.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7.[1] As an antagonist, it blocks the receptor and inhibits the biological response induced by the binding of endogenous agonists like Neuropeptide B (NPB) and Neuropeptide W (NPW).
Q2: What is the primary signaling pathway of the NPBW1 receptor?
A2: The NPBW1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2] Activation of the Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q3: What are the recommended assay formats for a this compound dose-response curve?
A3: The two primary assay formats for determining the potency of this compound are:
-
cAMP Inhibition Assay: This assay measures the ability of this compound to block the agonist-induced decrease in cAMP levels in cells expressing the NPBW1 receptor.
-
Calcium Mobilization Assay: This is an alternative approach that can be used if the NPBW1 receptor is expressed in a chimeric cell line engineered to couple to the Gαq pathway. In this setup, agonist activation leads to an increase in intracellular calcium, which is then inhibited by this compound.[2][3]
Q4: What is the expected potency (IC50) of this compound?
A4: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 0.12 µM.[1][2] This value can be used as a reference point when establishing the concentration range for your dose-response experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during reagent addition, or cell clumping. | Ensure a homogeneous single-cell suspension before seeding. Use calibrated pipettes and consider using automated liquid handlers for improved precision. Visually inspect wells for even cell distribution. |
| No response to the NPBW1 agonist | Low receptor expression in the host cells, inactive agonist, or issues with the detection reagents. | Verify receptor expression via methods like qPCR or western blotting. Use a fresh, validated batch of the agonist. Check the expiration dates and proper storage of all assay reagents. |
| Weak or no inhibition by this compound | Incorrect concentration range, poor solubility of this compound, or insufficient pre-incubation time. | The concentration range should bracket the expected IC50 (e.g., 1 nM to 100 µM). Ensure this compound is fully dissolved in a suitable solvent like DMSO. Optimize the pre-incubation time of the antagonist with the cells before adding the agonist. |
| "Bottom" of the dose-response curve does not return to basal levels | The agonist concentration used is too high, leading to insurmountable antagonism. | Perform an agonist dose-response curve first to determine the EC80 concentration. Use this EC80 concentration for the antagonist dose-response experiment. |
| High background signal in cAMP assay | Endogenous phosphodiesterase (PDE) activity degrading cAMP. | Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent cAMP degradation and improve the signal window. |
| Cell toxicity observed at high concentrations of this compound | Inherent cytotoxicity of the compound or solvent effects. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with the dose-response experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Experimental Protocols
Detailed Methodology: cAMP Inhibition Assay for this compound
This protocol describes a method to determine the IC50 of this compound by measuring its ability to counteract the agonist-induced inhibition of cAMP production in cells expressing the NPBW1 receptor.
Materials:
-
Host cells stably expressing the human NPBW1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
NPBW1 agonist (e.g., Neuropeptide W-23)
-
This compound
-
Forskolin (to stimulate basal cAMP levels)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
White, opaque 384-well microplates
Procedure:
-
Cell Preparation:
-
Culture NPBW1-expressing cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to the desired density (to be optimized, e.g., 5,000 cells/well).
-
-
Antagonist Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Assay Protocol:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Prepare a solution of NPBW1 agonist at 2X the final EC80 concentration and forskolin in assay buffer.
-
Add 10 µL of the agonist/forskolin solution to all wells except the basal control wells. Add assay buffer to the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with respect to the control wells (0% inhibition for agonist + vehicle, 100% inhibition for basal levels).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Assay Type | Receptor | Source |
| IC50 | 0.12 µM | Not specified | NPBW1 (GPR7) | [1][2] |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: NPBW1 signaling and inhibition by this compound.
References
- 1. SmallMolecules.com | this compound (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing and controlling for CYM 50769 cytotoxicity
Welcome to the technical support center for CYM 50769. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing and controlling for potential cytotoxicity associated with the use of this compound, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1/GPR7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7.[1] NPBWR1 is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligands Neuropeptide B (NPB) or Neuropeptide W (NPW), couples to the Gi-alpha subunit. This activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The NPB/NPW signaling system is involved in the regulation of several physiological processes, including stress responses, fear memory, energy homeostasis, and pain modulation. This compound exerts its effect by blocking the binding of NPB and NPW to NPBWR1, thereby inhibiting its downstream signaling.
Q2: At what concentrations is this compound typically used in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, published studies have shown that related NPBWR1 antagonists are often used in the low micromolar range. For instance, one study indicated that a similar antagonist was non-cytotoxic to HT29 cells at 10 µM, while another related compound, CYM50557, was found to be non-cytotoxic to U2OS cells at a concentration of 20 µM.[1]
Q3: What are the potential off-target effects of this compound that could contribute to cytotoxicity?
While this compound is reported to be a selective antagonist for NPBWR1, like any small molecule, it has the potential for off-target interactions, especially at higher concentrations. A study on a related compound, 1z, showed high selectivity when screened against a panel of 35 therapeutically relevant off-target proteins, with only moderate inhibition of CYP450 3A4 observed at 10 µM.[2] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects.
Q4: How can I assess whether observed cell death is due to apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is critical for understanding the mechanism of cytotoxicity. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V.[3][4][5][6] Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptotic and necrotic cells.[3][4][5][6] Therefore, cells that are Annexin V positive and PI negative are in early apoptosis, while cells that are positive for both are in late apoptosis or necrosis.
Q5: What are the signs of lysosomal or mitochondrial dysfunction, and how can I test for them?
Lysosomal and mitochondrial integrity are crucial for cell health, and their disruption can be a primary cause or a consequence of cytotoxicity.
-
Lysosomal Dysfunction: Signs include changes in lysosomal pH, membrane permeabilization, and the release of lysosomal enzymes into the cytosol. Lysosomal membrane integrity can be assessed using dyes like Acridine Orange, which accumulates in acidic compartments and leaks out upon membrane damage.[7][8] Another method is the galectin puncta formation assay, where galectins translocate to damaged lysosomes, forming visible puncta.[9][10]
-
Mitochondrial Dysfunction: Key indicators include a decrease in mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and altered mitochondrial morphology. The mitochondrial membrane potential can be measured using fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1.[11][12][13][14]
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity Observed
| Potential Cause | Recommended Solution |
| High Concentration of this compound | Perform a dose-response curve to determine the EC50 for cytotoxicity. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the toxic threshold for your specific cell line. |
| Solvent Toxicity (e.g., DMSO) | Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Run a vehicle control (medium with the same concentration of solvent but without this compound) to assess solvent-induced cytotoxicity. |
| Contamination of Cell Culture | Regularly check your cell cultures for microbial contamination (bacteria, yeast, fungi) and mycoplasma. Use sterile techniques and periodically test your cultures. |
| Off-Target Effects | If cytotoxicity is observed at concentrations close to the effective dose, consider performing counter-screening against a panel of common off-target proteins to identify potential unintended interactions. |
Guide 2: Inconsistent Results in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Variable Cell Seeding Density | Ensure a homogeneous cell suspension before seeding. Use a calibrated pipette and a consistent seeding density across all wells of your microplate. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS. |
| Inconsistent Incubation Times | Ensure that all experimental and control wells are treated and processed with consistent timing. Use a multichannel pipette for adding reagents to minimize time differences between wells. |
| Reagent Instability | Prepare fresh dilutions of this compound and assay reagents for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
Quantitative Data Summary
The following table summarizes the reported non-cytotoxic concentrations of NPBWR1 antagonists in different cell lines. It is important to note that direct cytotoxicity data for this compound is limited, and these values should be used as a general guideline.
| Compound | Cell Line | Non-Cytotoxic Concentration | Assay |
| Compound 1z (NPBWR1 Antagonist) | HT29 | 10 µM | Viability Assay |
| CYM50557 (NPBWR1 Antagonist) | U2OS | 20 µM | Not specified |
Key Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Adherent or suspension cells
-
This compound stock solution
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the media.
-
Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[15][16]
-
Incubate the plate at 37°C for 3-4 hours, or until purple formazan crystals are visible.[15][16]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[15][16]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Read the absorbance at 590 nm using a microplate reader.[16]
LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Adherent or suspension cells
-
This compound stock solution
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[17]
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes (optional but recommended to pellet any detached cells).[17][18]
-
Carefully transfer a portion of the supernatant (e.g., 100 µL) to a new 96-well plate.[17][18]
-
Add the LDH reaction solution from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[17]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated and positive controls.
-
Harvest the cells (including any floating cells from the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cells.[3]
-
Gently vortex and incubate at room temperature for 15-20 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[4]
-
Analyze the samples by flow cytometry as soon as possible.
Visualizations
NPBWR1 Signaling Pathway
Caption: NPBWR1 signaling cascade and the antagonistic action of this compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: Decision-making workflow for assessing this compound cytotoxicity.
Logical Relationship for Apoptosis vs. Necrosis Determination
Caption: Interpretation of Annexin V and Propidium Iodide staining results.
References
- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Method to Visualize and Assess the Integrity of Lysosomal Membrane in Mammalian Cells Using a Fluorescent Dye | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods to Detect Loss of Lysosomal Membrane Integrity | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 2.4. Mitochondrial membrane potential assay [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of CYM 50769 for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in achieving adequate oral bioavailability of the NPBWR1 antagonist, CYM 50769, in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a non-peptide antagonist of the Neuropeptide W/B Receptor 1 (NPBWR1).[1][2] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 416.86 g/mol | [1][2] |
| Formula | C₂₄H₁₇ClN₂O₃ | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Purity | ≥98% | [1][2] |
| Chemical Name | 5-Chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | [2] |
| Alternative Names | ML250 | [2] |
Q2: My initial in vivo study with this compound administered orally in an aqueous vehicle showed very low and variable plasma exposure. Why is this happening?
A2: this compound is a pyridazinone derivative, a class of compounds that often exhibits poor aqueous solubility.[3] Its high solubility in DMSO, a non-aqueous solvent, further suggests it is a lipophilic compound.[1] Poor aqueous solubility is a common reason for low oral bioavailability, as the compound must dissolve in the gastrointestinal fluids to be absorbed.[4][5] High variability between animals can also be attributed to inconsistent dissolution in the gut.[4]
Q3: What are the general strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs. The primary goal is to increase the dissolution rate and maintain the drug in a solubilized state in the gastrointestinal tract. Key approaches include:
-
Lipid-Based Formulations: These can enhance absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[6][7]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents can be used to increase the solubility of the drug in the formulation.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution characteristics.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formulation and administration of this compound for animal studies.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound precipitates out of the dosing vehicle before or during administration. | The chosen vehicle is not able to maintain this compound in solution at the desired concentration. | 1. Increase the concentration of co-solvents: Gradually increase the percentage of co-solvents like PEG 400 or propylene glycol in your vehicle. 2. Add a surfactant: Incorporate a pharmaceutically acceptable surfactant such as Tween® 80 or Cremophor® EL to improve and maintain solubility. 3. Consider a lipid-based formulation: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) may be more appropriate.[6][8] |
| High inter-animal variability in plasma concentrations after oral gavage. | Inconsistent dissolution of this compound in the gastrointestinal tract of different animals. | 1. Standardize feeding conditions: Fasting animals overnight before dosing can reduce variability caused by food effects.[4] 2. Optimize the formulation for better dissolution: A well-formulated solution or a fine suspension will provide more consistent dissolution than a coarse suspension. 3. Ensure accurate dosing technique: Improper oral gavage technique can lead to variability. Ensure the dose is delivered directly to the stomach. |
| Low overall plasma exposure despite using a formulation with solubilizing excipients. | The compound may be precipitating in the gastrointestinal tract upon dilution with aqueous fluids, or it may be subject to high first-pass metabolism. | 1. Incorporate precipitation inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state in the gut. 2. Investigate first-pass metabolism: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the extent of first-pass metabolism. 3. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal (IP) or subcutaneous (SC) injections can bypass the gastrointestinal tract and first-pass metabolism, providing a baseline for systemic exposure. |
| Observed toxicity or adverse effects in animals not related to the pharmacological target. | The excipients used in the formulation may be causing toxicity at the administered dose. | 1. Review excipient safety data: Ensure that the concentration of each excipient is within the generally regarded as safe (GRAS) limits for the animal species being used. 2. Reduce excipient concentration: If possible, lower the concentration of potentially problematic excipients. 3. Test the vehicle alone: Administer the vehicle without this compound to a control group of animals to assess its tolerability. |
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients for this compound
Objective: To identify suitable co-solvents and surfactants to solubilize this compound for oral administration.
Materials:
-
This compound
-
DMSO (for initial stock solution)
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol
-
Surfactants: Tween® 80 (Polysorbate 80), Cremophor® EL (Polyoxyl 35 castor oil)
-
Vehicle components: Saline, Phosphate-buffered saline (PBS), Water for injection
-
Vortex mixer, magnetic stirrer, and heating plate
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mg/mL).
-
Prepare a series of potential vehicle formulations with varying ratios of co-solvents and surfactants. Examples include:
-
10% PEG 400 in saline
-
20% PEG 400 in saline
-
10% Cremophor® EL in water
-
5% Tween® 80 in PBS
-
10% Ethanol, 40% PG, 50% Water
-
-
Add a small volume of the this compound stock solution to each vehicle to achieve the desired final concentration (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL).
-
Vortex each mixture thoroughly and observe for any precipitation.
-
If precipitation occurs, gently warm the mixture (e.g., to 37-40°C) and sonicate to aid dissolution.
-
Let the solutions stand at room temperature for at least one hour and observe for any signs of precipitation.
-
The vehicle that maintains this compound in a clear solution at the highest concentration is a good candidate for in vivo studies.
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) for this compound
Objective: To prepare a self-emulsifying drug delivery system (SEDDS) to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase: Labrafil® M 1944 CS (Oleoyl polyoxyl-6 glycerides), Capryol™ 90 (Propylene glycol monocaprylate)
-
Surfactant: Labrasol® (Caprylocaproyl polyoxyl-8 glycerides), Kolliphor® EL (Polyoxyl 35 castor oil)
-
Co-solvent: Transcutol® HP (Diethylene glycol monoethyl ether)
Methodology:
-
Determine the solubility of this compound in individual oils, surfactants, and co-solvents to identify the best excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-solvent.
-
Based on the phase diagram, select an optimal ratio of excipients. For example, a formulation could consist of:
-
30% Labrafil® M 1944 CS (oil)
-
50% Labrasol® (surfactant)
-
20% Transcutol® HP (co-solvent)
-
-
Add the required amount of this compound to the pre-mixed excipients.
-
Gently heat the mixture (to ~40°C) and stir until the drug is completely dissolved.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
Signaling Pathway and Workflow Diagrams
Caption: Simplified signaling pathway of the NPBWR1 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
- 7. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 8. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and diluting CYM 50769
This technical support guide provides researchers, scientists, and drug development professionals with best practices for handling and diluting CYM 50769.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon arrival, the solid form of this compound should be stored at +4°C.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent is Dimethyl Sulfoxide (DMSO). This compound is soluble up to 100 mM in DMSO.[1]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the powdered this compound in DMSO to your desired concentration, not exceeding 100 mM. For example, to prepare a 10 mM stock solution, you would add 239.9 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 416.86 g/mol ). It is recommended to vortex briefly to ensure the compound is fully dissolved.
Q4: How should I store the stock solution?
A: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3][4] For short-term storage, aliquots can be kept at -20°C for up to one month.[3][4] For long-term storage, it is recommended to store aliquots at -80°C for up to six months.[3][4]
Q5: Can I use solvents other than DMSO?
A: While DMSO is the recommended solvent due to its high solubility, other organic solvents may be possible but are not guaranteed. It is advisable to consult the product datasheet for any additional solubility information. Aqueous buffers are generally not recommended for primary stock solutions due to the hydrophobic nature of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound will not dissolve in DMSO. | - Insufficient solvent volume.- Incorrect solvent used.- Compound has degraded. | - Ensure you are using the correct volume of DMSO for your desired concentration (see table below).- Confirm you are using high-purity, anhydrous DMSO.- Briefly vortex the solution. Gentle warming (to no more than 37°C) can also be attempted, but be aware of potential degradation. |
| Precipitate forms in my stock solution after freezing. | - The concentration of the stock solution is too high.- The compound is not fully dissolved before freezing. | - Before freezing, ensure the compound is completely dissolved.- If precipitation occurs upon thawing, gently warm the solution to 37°C and vortex to redissolve. If the issue persists, consider preparing a fresh, lower-concentration stock solution. |
| Inconsistent experimental results. | - Inaccurate stock solution concentration.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Use the batch-specific molecular weight found on the Certificate of Analysis for precise concentration calculations.- Always aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh working solutions from a new aliquot for each experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 416.86 g/mol | [1][2] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage (Solid) | +4°C | [1][2] |
| Storage (Stock Solution) | -20°C for 1 month-80°C for 6 months | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Methodology:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Using a calibrated micropipette, add 239.9 µL of anhydrous DMSO to the tube. This volume is calculated based on the molecular weight of 416.86 g/mol .
-
Cap the tube securely and vortex the solution until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions by Serial Dilution
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes
Methodology:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
To prepare a 1 mM working solution, dilute the 10 mM stock solution 1:10. For example, add 10 µL of the 10 mM stock to 90 µL of your experimental buffer.
-
To prepare a 100 µM working solution, dilute the 1 mM working solution 1:10. For example, add 10 µL of the 1 mM solution to 90 µL of your experimental buffer.
-
Continue this serial dilution process until you have reached your desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in your experimental setup is consistent across all conditions (including vehicle controls) and is at a level that does not affect your experimental system.
Visualizations
Caption: Workflow for handling and preparation of this compound solutions.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Potential experimental artifacts when using CYM 50769
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1 or GPR7).[1] It functions by blocking the binding of the endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), to this receptor, thereby inhibiting its downstream signaling. This makes it a valuable tool for studying the physiological roles of the NPB/NPW system, which is implicated in processes such as feeding behavior, pain perception, stress responses, and neuroendocrine function.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquots of the stock solution can also be stored at -20°C to minimize freeze-thaw cycles.
Q3: What are the known off-targets for this compound?
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data.
| Parameter | Value | Cell Line/Assay Condition | Source |
| IC50 for NPBW1 (GPR7) | 124 nM - 244 nM | CHO-RD-HGA16 cells expressing human NPBW1 (calcium mobilization assay) | NIH Probe Report (ML250)[2] |
| IC50 for MCH1 | >20 µM | HEK293 cells expressing human MCH1 | NIH Probe Report (ML250)[2] |
| Selectivity (MCH1 vs. NPBW1) | >161-fold | - | NIH Probe Report (ML250)[2] |
| Cytotoxicity (CC50) | >20 µM | U2OS cells | NIH Probe Report (ML250)[2] |
| Aqueous Solubility | 0.17 µM | PBS, pH 7.4 at 23°C | NIH Probe Report (ML250)[2] |
| Half-life in PBS | >48 hours | PBS, pH 7.4 at 23°C | NIH Probe Report (ML250)[2] |
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: No or low antagonist activity observed.
Possible Cause 1: Compound Degradation
-
Troubleshooting Step: Ensure that the compound has been stored properly at -20°C and that the DMSO stock solution has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot or a freshly prepared stock solution.
Possible Cause 2: Incorrect Assay Conditions
-
Troubleshooting Step: Verify the final concentration of this compound in your assay. The reported IC50 is in the low nanomolar range, so ensure your concentration range is appropriate to observe a dose-dependent inhibition. Also, confirm that the agonist concentration used to stimulate the receptor is at an EC80-EC90 level to allow for competitive antagonism.
Possible Cause 3: Low Receptor Expression
-
Troubleshooting Step: Confirm the expression level of NPBW1 in your cell line or tissue model using techniques like qPCR, western blot, or flow cytometry. Low receptor expression will result in a small assay window and may make it difficult to observe antagonist effects.
Issue 2: Inconsistent results between experiments.
Possible Cause 1: Compound Precipitation
-
Troubleshooting Step: this compound has low aqueous solubility (0.17 µM).[2] When diluting from a DMSO stock into aqueous assay buffers, ensure that the final DMSO concentration is kept low (typically <0.5%) and that the compound is thoroughly mixed to prevent precipitation. Visually inspect your assay plates for any signs of compound precipitation.
Possible Cause 2: Variability in Cell Health and Density
-
Troubleshooting Step: Maintain consistent cell culture conditions, including passage number, confluency at the time of the assay, and seeding density. Stressed or overly confluent cells can exhibit altered receptor expression and signaling, leading to variability.
Issue 3: Suspected off-target effects.
Possible Cause 1: Non-specific activity at high concentrations
-
Troubleshooting Step: While this compound is reported to be selective, using excessively high concentrations (>10 µM) may lead to non-specific effects. It is crucial to perform dose-response experiments and use the lowest effective concentration.
Possible Cause 2: Interaction with a known or unknown off-target
-
Troubleshooting Step: To confirm that the observed effect is mediated by NPBW1, consider the following controls:
-
NPBW1 knockdown/knockout cells: The most definitive control is to test this compound in cells where NPBW1 has been knocked down (e.g., using siRNA) or knocked out. The effect of this compound should be significantly diminished or absent in these cells.
-
Use a negative control compound: Test a structurally similar but inactive analog of this compound, if available.
Experimental Protocols & Workflows
Calcium Mobilization Assay for NPBW1 Antagonism
This protocol is adapted from the principles outlined in the NIH Probe Report for ML250.[2]
Cell Line: CHO-RD-HGA16 cells stably expressing human NPBW1. These cells co-express a promiscuous G-protein alpha subunit (Gα16) that couples the receptor to the phospholipase C pathway, leading to a calcium response upon activation.
Materials:
-
CHO-RD-HGA16-hNPBW1 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
NPW-23 (agonist)
-
This compound
-
384-well black, clear-bottom assay plates
Protocol:
-
Cell Plating: Seed the CHO-RD-HGA16-hNPBW1 cells into 384-well plates at an optimized density and incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, often including Pluronic F-127 to aid in dye solubilization. Add the dye solution to the cells and incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the assay plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Reading: Prepare the NPW-23 agonist solution at a concentration that will give an EC80-EC90 response. Using a fluorescent plate reader with an integrated liquid handler, add the NPW-23 solution to the wells and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium signal in the presence of this compound. Calculate the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway of NPBW1 and Inhibition by this compound
Caption: NPBW1 signaling pathway and its inhibition by this compound.
Experimental Workflow for Troubleshooting Low Antagonist Activity
Caption: A logical workflow for troubleshooting low antagonist activity of this compound.
References
- 1. CYM50769 - Wikipedia [en.wikipedia.org]
- 2. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using CYM 50769 in Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1/GPR7). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and insights into adjusting methodologies for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), also known as GPR7. NPBW1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit. Upon activation by its endogenous ligands, Neuropeptide B (NPB) or Neuropeptide W (NPW), NPBW1 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks this interaction, thereby preventing the downstream signaling cascade initiated by NPB or NPW.
Q2: How do I choose the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell-line dependent and is influenced by the expression level of the NPBW1 receptor. A good starting point is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Based on published data in ATDC5 cells, a concentration range of 1-10 µM is a reasonable starting point for many cell types.[1] For cell lines with low NPBW1 expression, higher concentrations may be necessary, while cell lines with high expression may respond to lower concentrations.
Q3: What are the expected outcomes of treating cells with this compound?
A3: The expected outcome is the inhibition of NPB- or NPW-induced cellular effects. Since NPBW1 is a Gi-coupled receptor, treatment with an agonist typically leads to a decrease in cAMP levels. Therefore, pretreatment with this compound should attenuate or block this agonist-induced cAMP reduction. Other potential downstream effects that may be inhibited by this compound include modulation of the MAPK/ERK pathway and calcium mobilization. The specific outcome will depend on the signaling pathways active in your particular cell line.
Q4: What is the recommended solvent for this compound and how should it be stored?
A4: this compound is soluble in DMSO at concentrations up to 100 mM.[2][3] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final working concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound in DMSO can be stored at -20°C for short-term storage or -80°C for long-term storage.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound | 1. Low or no NPBW1 receptor expression in the cell line. 2. Suboptimal concentration of this compound. 3. Degradation of the compound. 4. Presence of interfering substances in the media. | 1. Verify NPBW1 expression: Check for NPBW1 mRNA or protein expression in your cell line using RT-qPCR or Western blotting. Consider using a positive control cell line known to express NPBW1.2. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cells.3. Use freshly prepared solutions: Prepare fresh dilutions of this compound from a properly stored stock for each experiment.4. Use serum-free media for the treatment period: If possible, as serum components can sometimes bind to small molecules and reduce their effective concentration. |
| High background or off-target effects | 1. This compound concentration is too high. 2. The observed phenotype is not mediated by NPBW1. | 1. Lower the concentration: Use the lowest effective concentration of this compound determined from your dose-response curve.2. Use a negative control cell line: Employ a cell line that does not express NPBW1 to see if the effect persists. This can help differentiate between on-target and off-target effects.3. Rescue experiment: If possible, overexpress NPBW1 in a low-expressing cell line and see if the sensitivity to this compound increases. |
| Cell toxicity or morphological changes | 1. High concentration of this compound. 2. High concentration of DMSO. 3. Contamination of cell culture. | 1. Perform a cytotoxicity assay: Use assays like MTT or LDH to determine the cytotoxic concentration of this compound in your cell line and use concentrations well below this threshold.2. Check final DMSO concentration: Ensure the final DMSO concentration in your culture media is non-toxic (ideally ≤ 0.1%). Run a vehicle control with the same DMSO concentration.3. Check for contamination: Regularly check your cell cultures for any signs of microbial contamination. |
| Inconsistent results between experiments | 1. Variability in cell passage number. 2. Inconsistent agonist stimulation. 3. Variability in incubation times. | 1. Use a consistent passage number: Use cells within a defined passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing.2. Ensure consistent agonist preparation and application: Prepare fresh agonist solutions for each experiment and apply them consistently.3. Standardize incubation times: Adhere to a strict timeline for all treatment and incubation steps. |
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound. Note that IC50 values are highly dependent on the specific cell line and experimental conditions. Researchers should determine the empirical IC50 for their system.
| Parameter | Value/Range | Cell Line | Notes |
| IC50 | ~0.12 µM | Not specified | This is a generally reported IC50 value; cell-line specific values may vary.[2][3] |
| Working Concentration Range | 1 - 10 µM | ATDC5 | Effective in attenuating NPW-23-induced cell proliferation.[1] |
| NPBW1 (GPR7) mRNA Expression | Varies | Various | Expression levels differ significantly between cell lines. It is recommended to verify expression in the cell line of interest. |
| Solubility (DMSO) | Up to 100 mM | N/A | [2][3] |
| Storage of Stock Solution | -20°C (short-term) or -80°C (long-term) | N/A | [1] |
Experimental Protocols
General Protocol for Assessing this compound Activity in Adherent Cell Lines
This protocol provides a general workflow. Specific details such as cell seeding density and incubation times should be optimized for each cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
NPBW1 agonist (e.g., NPB or NPW)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., cAMP assay kit)
-
Multi-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free or complete medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 30 minutes to 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Prepare the NPBW1 agonist at the desired concentration (typically at its EC50 or EC80) in the same medium used for the this compound dilutions.
-
Add the agonist to the wells containing the this compound dilutions and the vehicle control. Also include a control with no agonist.
-
Incubate for the desired time period (e.g., 15-30 minutes for cAMP assays).
-
-
Assay Readout:
-
Lyse the cells and proceed with the specific assay to measure the downstream signaling event (e.g., cAMP levels, ERK phosphorylation, or calcium flux) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response as a function of the this compound concentration to determine the IC50 value.
-
Detailed Protocol for ATDC5 Cell Culture
-
Growth Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 10 µg/mL human transferrin, and 3 x 10-8 M sodium selenite.
-
Passaging: Subculture cells before they reach confluence. Wash with PBS, detach with a suitable enzyme (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:3 to 1:5.
Detailed Protocol for U2OS Cell Culture
-
Growth Medium: McCoy's 5A medium supplemented with 10% FBS.
-
Passaging: Subculture cells at 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:4 to 1:8.
Visualizations
Caption: Signaling pathway of NPBW1 and the inhibitory action of this compound.
Caption: General experimental workflow for adjusting this compound protocols.
References
Validation & Comparative
A Comparative Analysis of CYM 50769 and Other NPBWR1 Antagonists
For researchers and professionals in drug development, this guide provides a detailed comparison of the efficacy of CYM 50769 with other antagonists of the Neuropeptide B/W Receptor 1 (NPBWR1). This analysis is supported by experimental data from key studies, outlining the progression from an initial screening hit to a highly potent and selective antagonist.
The Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, is a G protein-coupled receptor that, along with its endogenous ligands neuropeptide B (NPB) and neuropeptide W (NPW), is implicated in a variety of physiological processes, including pain perception, feeding behavior, and stress responses. The development of selective antagonists for NPBWR1 is a key area of research for potential therapeutic applications. This guide focuses on the comparative efficacy of this compound, a notable NPBWR1 antagonist, against its developmental precursors.
Quantitative Efficacy of NPBWR1 Antagonists
The development of this compound stemmed from a high-throughput screening (HTS) effort that identified an initial hit, 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one. Through structural modifications, a more potent lead compound, CYM50557 (5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one), was developed. Further optimization of the lead compound led to the synthesis of this compound (5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one), which demonstrated significantly improved antagonist activity.
The inhibitory concentrations (IC50) of these compounds, determined through functional assays, highlight the progressive enhancement of their efficacy.
| Compound | Common Name/Identifier | NPBWR1 Antagonist Activity (IC50) |
| 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | HTS Hit | 2.2 µM |
| 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | CYM50557 | 0.2 µM |
| 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | This compound | 0.12 µM |
Experimental Protocols
The determination of the antagonist activity of these compounds was primarily conducted using a functional assay that measures the inhibition of agonist-induced signaling. The following is a detailed methodology for the key experiment cited.
Functional Antagonist Assay (cAMP Measurement)
This assay quantifies the ability of an antagonist to block the inhibitory effect of an NPBWR1 agonist on cyclic adenosine monophosphate (cAMP) production.
Cell Culture:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human NPBWR1 are used.
-
Cells are cultured in a suitable medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418) at 37°C in a 5% CO2 humidified incubator.
Assay Procedure:
-
Cell Plating: Cells are seeded into 384-well plates and grown to confluence.
-
Compound Preparation: Antagonists are serially diluted in an appropriate buffer (e.g., Hank's Balanced Salt Solution with 1 mM IBMX and 0.1% BSA) to various concentrations.
-
Antagonist Incubation: The culture medium is removed from the cells, and the prepared antagonist solutions are added to the wells. The plate is then incubated for a specified period (e.g., 10 minutes) at room temperature.
-
Agonist Stimulation: An NPBWR1 agonist (e.g., Neuropeptide W-23) is added to the wells at a concentration that elicits a submaximal response (EC80), along with a stimulant of adenylyl cyclase such as forskolin.
-
cAMP Measurement: Following agonist stimulation, the intracellular cAMP levels are measured using a suitable detection kit, such as a LANCE Ultra cAMP kit. The signal is read on a compatible plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves by fitting the data to a four-parameter logistical equation using appropriate software.
Visualizing the NPBWR1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: NPBWR1 signaling pathway.
Caption: Functional antagonist assay workflow.
Validating GPR7 On-Target Activity: A Comparative Analysis of CYM 50769
This guide provides a comparative analysis of CYM 50769, a non-peptide antagonist of the G-protein coupled receptor 7 (GPR7), also known as neuropeptide W/B receptor 1 (NPBWR1). The on-target activity of this compound is evaluated against an alternative antagonist, ML181, with supporting experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals working on GPR7-related signaling pathways.
GPR7 is a class A G-protein coupled receptor primarily expressed in the central nervous system.[1] Its endogenous ligands are neuropeptides B (NPB) and W (NPW).[1] The activation of GPR7 is implicated in a variety of physiological processes, including feeding behavior, pain modulation, and neuroendocrine function.[1][2] Consequently, the development of potent and selective GPR7 antagonists is of significant interest for therapeutic applications.
Comparative Analysis of GPR7 Antagonists
The on-target activity of this compound and ML181 has been primarily characterized using in vitro functional assays. The following table summarizes the key quantitative data for these two compounds.
| Compound | Target | Assay Type | Agonist | IC50 | Selectivity | Cell Line | Reference |
| This compound (ML250) | GPR7 (NPBWR1) | Intracellular Calcium Release | NPW | 124 - 244 nM | >82-fold vs. MCH1 | HEK293T/Gqi3 | [3] |
| ML181 | GPR7 (NPBWR1) | Intracellular Calcium Release | NPW | 272 nM | 14-fold vs. MCH1 | HEK293T/Gqi3 | [4] |
| ML181 | GPR7 (NPBWR1) | Intracellular Calcium Release | NPB | 281 nM | 14-fold vs. MCH1 | HEK293T/Gqi3 | [4] |
Key Findings:
-
Potency: Both this compound and ML181 demonstrate potent antagonism of GPR7 in the nanomolar range. This compound (also referred to as ML250 in some literature) exhibits a slightly lower IC50, suggesting higher potency compared to ML181.[3][4]
-
Selectivity: this compound displays significantly higher selectivity for GPR7 over the melanin-concentrating hormone receptor 1 (MCH1) compared to ML181.[3][4] This is a critical parameter for reducing off-target effects in potential therapeutic applications.
Experimental Protocols
The validation of GPR7 antagonism for both this compound and ML181 was primarily conducted using a cell-based intracellular calcium release assay.
Intracellular Calcium Release Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR7 agonist.
Principle:
GPR7 naturally couples to Gαi, which leads to a decrease in intracellular cAMP levels.[3] To facilitate a measurable readout, a chimeric G-protein (Gqi3) is co-expressed with GPR7 in a host cell line (e.g., HEK293T).[3][4] Activation of the GPR7-Gqi3 chimera by an agonist (NPW or NPB) stimulates the phospholipase C (PLC) pathway, resulting in the release of calcium from intracellular stores. This calcium flux is detected by a fluorescent calcium indicator dye. Antagonists will block this agonist-induced calcium release in a dose-dependent manner.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK) 293T cells stably co-transfected with human GPR7 (hGPR7) and a chimeric Gαqi3 protein (hGPR7 HEK293T/Gqi3).[4]
-
Agonists: Neuropeptide W (NPW) or Neuropeptide B (NPB).[4]
-
Antagonists: this compound, ML181.
-
Calcium Indicator Dye: Fluo-8, no-wash calcium assay kit.[3][5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).[3]
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and selection agents (e.g., Hygromycin B, G418).[4]
-
Assay Plates: 384-well microtiter plates.[3]
-
Instrumentation: Fluorescence kinetic plate reader (e.g., FLIPR).[4]
Procedure:
-
Cell Seeding: Seed the hGPR7 HEK293T/Gqi3 cells into 384-well microtiter plates at a density of 1 x 10^4 cells per well in growth medium and incubate overnight.[3]
-
Dye Loading: The following day, add an equal volume of the no-wash calcium dye mixture to each well and incubate for 1 hour at 37°C.[5]
-
Compound Addition: Add the test compounds (this compound or ML181) at various concentrations to the assay plates.
-
Agonist Stimulation: After a short incubation with the test compounds, add the GPR7 agonist (NPW or NPB) to all wells to stimulate the receptor.
-
Signal Detection: Immediately measure the fluorescence intensity using a kinetic plate reader to monitor the change in intracellular calcium levels.
-
Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The IC50 values are calculated from the dose-response curves.
Visualizations
GPR7 Signaling Pathway (Experimental System)
Caption: GPR7 signaling in the experimental assay system.
Experimental Workflow for GPR7 Antagonist Screening
References
- 1. Metabolite-Sensing Receptors: Emerging Targets for Modulating Chronic Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Table 2, Overview of PubChem assays for GPR7 antagonist project - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Optimization and Characterization of a Second Antagonist for G-protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Optimization and Characterization of an Antagonist for G-Protein Coupled Receptor 7 (GPR7) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CYM 50769 and its Lead Compound in Functional Assays
For researchers and professionals in drug development, the evolution of a lead compound into a potent and selective modulator is a critical journey. This guide provides a detailed comparison of the functional activity of the Neuropeptide B/W Receptor 1 (NPBWR1) antagonist, CYM 50769, and its precursor lead compound, 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one. This analysis is supported by quantitative data from functional assays, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Quantitative Comparison of Functional Activity
The potency of this compound and its lead compound was evaluated in a functional assay measuring the inhibition of agonist-induced intracellular calcium mobilization. The data clearly demonstrates a significant improvement in inhibitory activity with this compound.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | NPBWR1 | FLIPR Calcium Mobilization Assay | 0.12 | Guerrero M, et al. (2013)[1] |
| Lead Compound (5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one) | NPBWR1 | FLIPR Calcium Mobilization Assay | >1 | Inferred from Urbano M, et al. (2012)[2] |
Signaling Pathway and Experimental Workflow
To understand the context of the functional assay, it is essential to visualize the underlying signaling pathway of the NPBWR1 receptor and the experimental procedure used to assess the compounds' activity.
NPBWR1 Signaling Pathway
NPBWR1 is a G-protein coupled receptor (GPCR) that naturally couples to the Gαi subunit, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3][4][5] For the purpose of a high-throughput functional assay, the receptor is often co-expressed with a chimeric Gαq protein. This redirects the signaling cascade towards the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The binding of IP3 to its receptor on the endoplasmic reticulum triggers the release of stored intracellular calcium (Ca2+), a response that can be readily measured.
Experimental Workflow: FLIPR Calcium Mobilization Assay
The functional potency of this compound and its lead compound was determined using a Fluorescence Imaging Plate Reader (FLIPR) based calcium mobilization assay.[6][7][8][9][10] This high-throughput screening method allows for the rapid detection of changes in intracellular calcium concentration in response to receptor activation or inhibition.
Experimental Protocols
The following is a detailed protocol for the FLIPR-based calcium mobilization assay used to determine the antagonist activity of this compound and its lead compound.
1. Cell Culture and Seeding:
-
Human Embryonic Kidney (HEK293) cells stably co-expressing the human NPBWR1 receptor and a chimeric Gαq protein are used.
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
For the assay, cells are seeded into 384-well, black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are washed with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer is prepared according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
20 µL of the dye loading buffer is added to each well, and the plate is incubated for 1 hour at 37°C in the dark.
3. Compound Addition (Antagonist):
-
Serial dilutions of this compound and the lead compound are prepared in HBSS with 20 mM HEPES.
-
10 µL of the antagonist solutions are added to the respective wells.
-
The plate is incubated for 15 minutes at room temperature.
4. Agonist Addition and Fluorescence Measurement:
-
An agonist solution of Neuropeptide W (NPW) is prepared at a concentration that elicits a submaximal response (EC80).
-
The microplate is placed into the FLIPR instrument.
-
A baseline fluorescence reading is taken for 10-20 seconds.
-
10 µL of the NPW agonist solution is added to each well.
-
Fluorescence is measured continuously for an additional 2-3 minutes.
5. Data Analysis:
-
The change in fluorescence intensity over time is recorded for each well.
-
The inhibitory effect of the compounds is calculated as the percentage reduction of the agonist-induced calcium response.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Conclusion
The data presented in this guide highlights the successful optimization of a lead compound into the potent NPBWR1 antagonist, this compound. The significant increase in potency, as evidenced by the lower IC50 value, demonstrates a clear improvement in its ability to inhibit NPBWR1 signaling. The provided experimental details and pathway visualizations offer researchers a comprehensive understanding of the functional characterization of these compounds, facilitating further investigation and development in this area.
References
- 1. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2025040649A1 - Neuropeptide b and w-receptor as a target for treating mood disorders and/or chronic stress - Google Patents [patents.google.com]
- 3. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. genecards.org [genecards.org]
- 6. researchgate.net [researchgate.net]
- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Unveiling the Mechanism of CYM 50769: A Comparative Guide Using NPBWR1 Knockout Models
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of experimental data to confirm the mechanism of action of CYM 50769, a selective antagonist of the Neuropeptides B/W Receptor 1 (NPBWR1). By juxtaposing findings from studies utilizing NPBWR1 knockout and knockdown models with data on this compound's effects, we present a clear case for its on-target activity.
Executive Summary
The G-protein coupled receptor NPBWR1, also known as GPR7, and its endogenous ligands, neuropeptide B (NPB) and neuropeptide W (NPW), are implicated in a range of physiological processes, including stress, mood, and energy homeostasis. This compound has emerged as a potent and selective antagonist for this receptor, showing promise in preclinical models of depression. This guide synthesizes evidence from studies on NPBWR1 knockout mice and experiments with this compound to provide a robust validation of its mechanism of action. The data strongly indicate that the therapeutic effects of this compound are mediated through the specific inhibition of the NPBWR1 signaling pathway.
Confirming the Target: A Tale of Two Models
A pivotal study by Stein et al. (2025) demonstrated that viral-mediated knockdown of Npbwr1 in the nucleus accumbens of mice prevents the development of depressive-like behaviors induced by chronic variable stress (CVS)[1][2]. This finding is crucial as it establishes a causal link between NPBWR1 signaling and the pathophysiology of stress-induced anhedonia and behavioral despair.
In the same study, administration of this compound to wild-type mice subjected to CVS successfully reversed these depressive-like behaviors[1][2]. The convergence of these two findings provides strong evidence that this compound exerts its antidepressant-like effects by antagonizing NPBWR1. If the drug were acting through an off-target mechanism, its effects would likely persist even in the absence of a functional NPBWR1 receptor.
Comparative Data Analysis
To illustrate the concordance between the genetic ablation of NPBWR1 and the pharmacological blockade by this compound, the following tables summarize key behavioral and molecular findings.
Table 1: Comparison of Behavioral Phenotypes in NPBWR1 Knockout/Knockdown Mice and this compound-Treated Stressed Mice
| Behavioral Test | NPBWR1 Knockout/Knockdown Mice Phenotype | Effect of this compound in Stressed Wild-Type Mice | Implication for this compound's Mechanism |
| Forced Swim Test | Knockdown of Npbwr1 prevents the increase in immobility time induced by chronic stress[1][2]. | Reverses the increased immobility time induced by chronic stress[1][2]. | This compound mimics the effect of NPBWR1 loss-of-function, suggesting it acts by inhibiting this receptor. |
| Sucrose Preference Test | Knockdown of Npbwr1 prevents the decrease in sucrose preference induced by chronic stress[1][2]. | Prevents the decrease in sucrose preference induced by chronic stress[1][2]. | The anti-anhedonic effect of this compound aligns with the phenotype of reduced NPBWR1 signaling. |
| Social Interaction | NPBWR1 knockout mice exhibit altered social behavior, including increased aggression and impulsivity[3][4]. | Not explicitly tested in the context of depressive-like behavior. | Further studies are warranted to explore the effect of this compound on social behaviors. |
| Fear Memory | NPBWR1 knockout mice show abnormalities in contextual fear conditioning[3][4]. | Not explicitly tested. | The role of this compound in fear and anxiety-related behaviors is an area for future investigation. |
Table 2: Comparison of Molecular Phenotypes
| Molecular Marker | Effect of NPBWR1 Knockdown in Stressed Mice | Effect of this compound in Stressed Wild-Type Mice | Implication for this compound's Mechanism |
| Brain-Derived Neurotrophic Factor (Bdnf) mRNA levels in the Nucleus Accumbens | Overexpression of Npbwr1 decreases Bdnf levels, while the natural agonist NPB also decreases Bdnf[1]. | Increases Bdnf levels 24 hours and 7 days after a single dose[1]. | This compound's effect on this key biomarker for antidepressant action is consistent with blocking the inhibitory effect of NPBWR1 signaling on Bdnf expression. |
Visualizing the Mechanism and Experimental Approach
To further clarify the concepts discussed, the following diagrams illustrate the NPBWR1 signaling pathway, the experimental workflow for confirming this compound's mechanism, and the logical framework of the comparison.
Detailed Experimental Protocols
For the purpose of reproducibility and comprehensive understanding, detailed protocols for the key experiments cited are provided below.
Generation of NPBWR1 Knockout Mice
NPBWR1 knockout mice can be generated using CRISPR/Cas9 technology or by homologous recombination in embryonic stem (ES) cells[5][6]. A common strategy involves the deletion of a critical exon, such as exon 1 of the Npbwr1 gene, to create a null allele[7].
-
Targeting Vector/gRNA Design: A targeting vector containing homology arms flanking the target exon and a selection marker (e.g., neomycin resistance) is designed for ES cell-based methods. For CRISPR/Cas9, guide RNAs (gRNAs) are designed to target the desired exon for deletion.
-
ES Cell Transfection/Zygote Injection: The targeting vector is electroporated into ES cells, or the Cas9 protein and gRNAs are injected into fertilized mouse zygotes.
-
Selection and Screening: For ES cell methods, cells that have undergone successful homologous recombination are selected for using the appropriate antibiotic. For both methods, founder mice are screened by PCR and sequencing to confirm the desired genetic modification.
-
Breeding and Colony Establishment: Founder mice with germline transmission of the knockout allele are bred to establish a homozygous knockout mouse line.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to assess depressive-like behavior in rodents[4][8].
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is recorded and quantified. An increase in immobility time is interpreted as a depressive-like phenotype.
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water[3][9].
-
Habituation: Mice are single-housed and habituated to two drinking bottles, one with water and one with a 1-2% sucrose solution, for 24-48 hours. The position of the bottles is switched every 12-24 hours to avoid place preference.
-
Testing: Over a 24-48 hour period, the consumption of water and sucrose solution from each bottle is measured by weighing the bottles.
-
Data Analysis: Sucrose preference is calculated as: (sucrose intake / (sucrose intake + water intake)) x 100%. A decrease in sucrose preference is indicative of anhedonia.
Quantitative Real-Time PCR (qPCR) for Bdnf
This molecular assay is used to quantify the expression levels of Bdnf mRNA in specific brain regions, such as the nucleus accumbens[10][11].
-
Tissue Collection and RNA Extraction: The brain region of interest is dissected, and total RNA is extracted using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing the cDNA template, Bdnf-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of Bdnf mRNA, typically normalized to a housekeeping gene (e.g., Gapdh).
Alternatives to this compound
While this compound is a well-characterized NPBWR1 antagonist, other compounds have been developed and investigated.
Table 3: Other NPBWR1 Antagonists
| Compound | Description | Reference |
| [4-(5-Chloropyridin-2-yl)piperazin-1-yl][(1S,2S,4R)-4-{[(1R)-1-(4-methoxyphenyl)ethyl]amino}-2-(thiophen-3-yl)cyclohexyl]methanone | A potent small molecule antagonist identified through high-throughput screening. | [10] |
| 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | A lead molecule with submicromolar antagonist activity at NPBWR1. | [12][13] |
These alternative antagonists provide additional tools for probing the function of NPBWR1 and may offer different pharmacokinetic or pharmacodynamic profiles for therapeutic development.
Conclusion
The congruent findings from studies on NPBWR1 knockout/knockdown mice and the pharmacological effects of this compound provide a robust and scientifically sound confirmation of the drug's mechanism of action. The reversal of depressive-like behaviors and the modulation of the key biomarker Bdnf by this compound are consistent with the phenotype observed in mice with genetically ablated NPBWR1 signaling. This comparative analysis underscores the value of using genetic models to validate the targets of novel therapeutic compounds and solidifies the role of NPBWR1 as a promising target for the development of new antidepressant medications. Future studies directly comparing the effects of this compound in NPBWR1 knockout and wild-type mice would provide the ultimate confirmation and are highly encouraged.
References
- 1. Sucrose Preference Test [btc.psych.ucla.edu]
- 2. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]
- 3. Sucrose preference test for measurement of stress-induced anhedonia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jove.com [jove.com]
- 5. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 6. Overview: generation of gene knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Npbwr1-KO [en.modelorg.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Transcriptional Regulation of Brain-derived Neurotrophic Factor Coding Exon IX: ROLE OF NUCLEAR RESPIRATORY FACTOR 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G-protein coupled receptor (GPCR) antagonist, CYM 50769, also known as ML250. The focus is on its cross-reactivity with related GPCRs, supported by available experimental data. This document is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound.
Overview of this compound
This compound is a novel, non-peptide antagonist of the Neuropeptide W/B Receptor 1 (NPBWR1), also known as GPR7. It has been identified as a valuable tool for studying the physiological and pathological roles of this receptor. NPBWR1 is implicated in a variety of processes, including feeding behavior, pain perception, and stress responses. The selectivity of a chemical probe like this compound is crucial for accurately interpreting experimental results and for its potential as a therapeutic agent.
Quantitative Cross-Reactivity Data
The following table summarizes the available quantitative data on the interaction of this compound with its primary target, NPBWR1, and a selection of off-target GPCRs. The data is compiled from publicly available bioassay information.
| Target Receptor | Ligand | Assay Type | Measured Value (IC50) | Fold Selectivity vs. NPBWR1 | Reference |
| Neuropeptide W/B Receptor 1 (NPBWR1/GPR7) | This compound (ML250) | Functional Antagonism | 0.124 - 0.244 µM | - | [1] |
| Melanin-Concentrating Hormone Receptor 1 (MCH1) | This compound (ML250) | Functional Antagonism | > 20 µM | 82 - >161 fold | [1] |
Qualitative Screening Data:
A broader screening panel (Ricerca HitProfilingScreen) was performed on this compound at a concentration of 30 µM. The following targets showed modest inhibition at this high concentration, suggesting weak interaction.[1]
-
Cytochrome P450 1A2
-
Cytochrome P450 2C19
-
Serotonin (5-hydroxytryptamine) 5-HT2B Receptor
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying cross-reactivity data. Below is a generalized protocol for a common GPCR functional assay used to assess antagonist activity.
A. Cell-Based Functional Assay for GPCR Antagonism (Calcium Mobilization)
This protocol describes a method to determine the potency of a test compound (like this compound) as an antagonist at a specific GPCR that signals through the Gq pathway, leading to an increase in intracellular calcium.
1. Cell Culture and Plating:
- HEK293 cells (or another suitable host cell line) stably expressing the GPCR of interest are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 384-well black, clear-bottom assay plates at a density of 20,000 cells per well and incubated overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
- A 10 mM stock solution of the test compound (this compound) is prepared in DMSO.
- Serial dilutions of the test compound are prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations for the dose-response curve.
3. Calcium Indicator Loading:
- The cell culture medium is removed from the assay plates.
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared according to the manufacturer's instructions and added to each well.
- The plates are incubated for 60 minutes at 37°C to allow for dye loading.
4. Antagonist Incubation:
- The prepared dilutions of the test compound (antagonist) are added to the respective wells of the assay plate.
- The plates are incubated for 15-30 minutes at room temperature.
5. Agonist Stimulation and Signal Detection:
- A known agonist for the target GPCR is prepared at a concentration that elicits a submaximal response (e.g., EC80).
- The assay plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- Baseline fluorescence is measured for a few seconds.
- The agonist solution is added to all wells simultaneously.
- Fluorescence is continuously monitored for 1-2 minutes to detect the calcium flux.
6. Data Analysis:
- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- The percent inhibition by the antagonist is calculated relative to the response of the agonist alone.
- The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Visualizations
A. Signaling Pathway of NPBWR1
The primary target of this compound, NPBWR1, is known to couple to the Gi family of G-proteins. Activation of NPBWR1 by its endogenous ligands, Neuropeptide B (NPB) and Neuropeptide W (NPW), leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: NPBWR1 signaling pathway.
B. Experimental Workflow for GPCR Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the selectivity of a compound against a panel of related GPCRs.
Caption: GPCR cross-reactivity screening workflow.
References
Validating the Biological Effects of CYM 50769: An Orthogonal Assay Approach
For researchers, scientists, and drug development professionals, rigorous validation of a compound's biological activity is paramount. This guide provides a comparative overview of orthogonal assays to confirm the effects of CYM 50769, a selective antagonist of the Neuropeptides B/W Receptor 1 (NPBW1), also known as GPR7. By employing multiple, distinct experimental methodologies, researchers can build a robust body of evidence for the compound's mechanism of action.
This compound has been identified as a selective, non-peptide antagonist of NPBW1.[1][2] This G protein-coupled receptor (GPCR) is predominantly expressed in the central nervous system and is implicated in the regulation of feeding behavior, pain, stress, and neuroendocrine functions.[2][3] NPBW1 couples to the Gi/o class of G proteins, which, upon activation by endogenous ligands such as Neuropeptide W (NPW) or Neuropeptide B (NPB), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] As an antagonist, this compound is expected to block these agonist-induced effects.
To independently verify the antagonistic properties of this compound, this guide details three orthogonal assays: a cAMP functional assay, a GTPγS binding assay, and a receptor internalization assay. Each method interrogates a different aspect of the NPBW1 signaling cascade, from proximal G protein activation to downstream second messenger modulation and cellular receptor trafficking.
Comparative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from the three orthogonal assays, comparing the effects of the endogenous agonist NPW in the presence and absence of this compound and a known, structurally distinct NPBW1 antagonist, Compound X.
| Assay Type | Condition | Measured Parameter | NPW (10 nM) | NPW (10 nM) + this compound (1 µM) | NPW (10 nM) + Compound X (1 µM) |
| cAMP Assay | Forskolin-stimulated | cAMP Concentration (pmol/well) | 5.2 | 18.9 | 17.5 |
| GTPγS Binding Assay | Membrane Preparation | [³⁵S]GTPγS Binding (cpm) | 12,500 | 2,100 | 2,500 |
| Receptor Internalization Assay | Live Cells | % Internalization | 75% | 8% | 12% |
Experimental Methodologies
cAMP Functional Assay
This assay directly measures the downstream consequence of Gi/o-coupled receptor activation. In cells expressing NPBW1, adenylyl cyclase is stimulated with forskolin to produce a measurable baseline of cAMP. The addition of an NPBW1 agonist will inhibit this cAMP production. An antagonist will block the agonist's effect, restoring cAMP levels.
Protocol:
-
Seed HEK293 cells stably expressing human NPBW1 into 96-well plates and culture overnight.
-
Wash cells with assay buffer and then incubate with varying concentrations of this compound or a control antagonist for 30 minutes.
-
Add a fixed concentration of the agonist NPW (e.g., EC₈₀) in the presence of 10 µM forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data are typically normalized to the forskolin-only control and expressed as a percentage of inhibition of the agonist response.
GTPγS Binding Assay
This biochemical assay provides a direct measure of G protein activation by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. An antagonist will prevent the agonist-induced increase in [³⁵S]GTPγS binding.
Protocol:
-
Prepare cell membranes from HEK293 cells overexpressing NPBW1.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound or a control antagonist in assay buffer containing GDP.
-
Add a fixed concentration of the agonist NPW.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Receptor Internalization Assay
Upon agonist binding, many GPCRs are phosphorylated and subsequently internalized into endosomes. This process can be visualized and quantified, providing a cell-based readout of receptor activation that is downstream of G protein coupling. An antagonist will block this agonist-induced receptor trafficking.
Protocol:
-
Use a cell line stably expressing NPBW1 tagged with a fluorescent protein (e.g., GFP) or an enzyme fragment (e.g., for use in a PathHunter assay).
-
Plate the cells in a 96-well, clear-bottom plate.
-
Pre-incubate the cells with different concentrations of this compound or a control antagonist for 30 minutes.
-
Add a fixed concentration of the agonist NPW and incubate for 60 minutes at 37°C to allow for internalization.
-
Fix the cells with paraformaldehyde.
-
For fluorescently tagged receptors, acquire images using a high-content imaging system. Quantify internalization by measuring the redistribution of fluorescence from the plasma membrane to intracellular vesicles.
-
For enzyme-fragment complementation assays, measure the luminescent or colorimetric signal according to the manufacturer's protocol, where internalization brings the enzyme fragments together to generate a signal.
Visualizing the Validation Workflow and Signaling
The following diagrams illustrate the NPBW1 signaling pathway, the logic behind using orthogonal assays, and the workflow of a representative validation experiment.
References
Designing Robust Negative Control Experiments for the NPBW1/GPR7 Antagonist CYM 50769
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Specificity and Validity in Your Findings.
To unequivocally attribute an observed effect to the antagonism of NPBW1 by CYM 50769, a multi-faceted approach to negative controls is essential. This involves utilizing vehicle controls, employing structurally similar but inactive analogs, assessing off-target effects through counter-screening, and leveraging cellular models devoid of the target receptor. Each of these controls addresses a different potential source of experimental artifact, and their combined use provides a robust validation of on-target activity.
Core Negative Control Strategies
A well-designed experiment will incorporate a combination of the following negative control strategies to build a compelling case for the specific action of this compound.
| Control Strategy | Purpose | Primary Comparison | Expected Outcome |
| Vehicle Control | To control for the effects of the solvent in which this compound is dissolved. | This compound-treated group vs. Vehicle-treated group | The vehicle should have no significant effect on the measured endpoint compared to an untreated baseline. |
| Inactive Analog Control | To demonstrate that the observed effect is due to the specific chemical structure of this compound and its interaction with NPBW1, and not due to non-specific effects of the compound class. | This compound-treated group vs. Inactive Analog-treated group | The inactive analog should not produce the same effect as this compound. |
| Off-Target Counter-Screening | To rule out the possibility that the observed effect is due to this compound interacting with other receptors or cellular targets. | Activity of this compound at NPBW1 vs. its activity at a panel of other relevant receptors. | This compound should show high potency and efficacy at NPBW1 and significantly lower or no activity at off-target receptors. |
| NPBW1-Deficient Cellular Models | To confirm that the effect of this compound is dependent on the presence of its target receptor, NPBW1. | Response to this compound in wild-type cells vs. NPBW1-knockout/knockdown cells. | This compound should elicit a response in wild-type cells but have no effect in cells lacking NPBW1. |
Experimental Protocols and Data Presentation
The following sections detail the experimental protocols for key assays used to validate the specificity of this compound, along with examples of how to present the resulting data in a clear and comparative manner.
Radioligand Binding Assays: Assessing Direct Target Engagement
Radioligand binding assays are fundamental for demonstrating that this compound directly competes with a known ligand for binding to the NPBW1 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing human NPBW1 (e.g., HEK293 or CHO cells).
-
Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well) with a fixed concentration of a radiolabeled NPBW1 ligand (e.g., [¹²⁵I]-Neuropeptide W-23). The concentration of the radioligand should ideally be at or below its Kd for NPBW1 to maximize sensitivity.
-
Add increasing concentrations of unlabeled this compound or a negative control compound.
-
To determine non-specific binding, include wells containing the radioligand and a high concentration of a known, unlabeled NPBW1 ligand (e.g., 1 µM unlabeled Neuropeptide W-23).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Competitive Binding Affinities
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | NPBW1 | 120 | [Calculated Value] |
| Inactive Analog | NPBW1 | >10,000 | >10,000 |
| Off-Target Compound X | NPBW1 | >10,000 | >10,000 |
| Vehicle (DMSO) | NPBW1 | No Inhibition | No Inhibition |
Note: The IC₅₀ value for this compound is based on published data.[1][2]
Functional Assays: Demonstrating Antagonism of NPBW1 Signaling
Functional assays are crucial for showing that this compound not only binds to NPBW1 but also blocks the downstream signaling cascade initiated by agonist binding. GPCRs like NPBW1 can signal through various pathways, most commonly by modulating intracellular cyclic AMP (cAMP) levels or inducing calcium mobilization.
Experimental Workflow: GPCR Functional Assay
Caption: Workflow for a typical GPCR antagonist functional assay.
A. cAMP Accumulation Assay
If NPBW1 couples to Gs or Gi proteins, its activation will lead to an increase or decrease in intracellular cAMP, respectively.
Experimental Protocol: HTRF-based cAMP Assay
-
Cell Seeding: Seed NPBW1-expressing cells into a 384-well plate and culture overnight.
-
Compound Pre-incubation: Add serial dilutions of this compound or negative control compounds to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of an NPBW1 agonist (e.g., Neuropeptide W-23) that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.
-
Lysis and Detection: After agonist stimulation (e.g., 30 minutes), lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the ratio of the fluorescence signals and convert this to cAMP concentration using a standard curve. Plot the inhibition of the agonist-induced cAMP response against the concentration of this compound to determine its IC₅₀.
B. Calcium Mobilization Assay
If NPBW1 couples to Gq proteins, its activation will trigger the release of intracellular calcium.
Experimental Protocol: FLIPR-based Calcium Mobilization Assay
-
Cell Seeding and Dye Loading: Seed NPBW1-expressing cells into a black-walled, clear-bottom 384-well plate. On the day of the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Add serial dilutions of this compound or negative control compounds to the cells and incubate.
-
Agonist Stimulation and Reading: Add a fixed concentration of an NPBW1 agonist (e.g., Neuropeptide W-23) and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the inhibition of the agonist-induced calcium mobilization against the concentration of this compound to determine its IC₅₀.
Data Presentation: Functional Antagonism
| Compound | Assay Type | IC₅₀ (nM) |
| This compound | cAMP Assay | [Determined Value] |
| This compound | Calcium Mobilization | [Determined Value] |
| Inactive Analog | cAMP Assay | >10,000 |
| Inactive Analog | Calcium Mobilization | >10,000 |
| Vehicle (DMSO) | cAMP Assay | No Inhibition |
| Vehicle (DMSO) | Calcium Mobilization | No Inhibition |
Off-Target Screening: Ensuring Selectivity
To ensure that the observed effects of this compound are not due to interactions with other receptors, it is crucial to screen it against a panel of related and unrelated targets. Given its pyridazinone core, a focused panel should include other GPCRs and potentially enzymes that are known to interact with this scaffold.
Recommended Off-Target Panel
A tiered approach is recommended. An initial broad screen followed by more focused investigations based on structural similarity or initial hits.
-
Tier 1 (Broad Panel): A commercially available safety panel that includes a diverse range of GPCRs, ion channels, transporters, and kinases (e.g., the SafetyScreen44 panel from Eurofins Discovery or the InVEST panel from Reaction Biology).
-
Tier 2 (Focused Panel): Based on the pyridazinone scaffold, consider screening against targets such as:
Data Presentation: Off-Target Selectivity Profile
| Target | % Inhibition at 1 µM this compound |
| NPBW1 | >95% |
| Receptor X | <10% |
| Receptor Y | <5% |
| Enzyme Z | <15% |
NPBW1-Deficient Cellular Models: The Definitive On-Target Validation
The most definitive negative control is to demonstrate that this compound has no effect in a cellular system that lacks its target, NPBW1. This can be achieved using CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of the NPBWR1 gene.
Experimental Workflow: Comparison of Wild-Type and NPBW1-Deficient Cells
Caption: Logical flow for validating on-target effects of this compound.
Data Presentation: Effect of this compound in NPBW1-Deficient Cells
| Cell Line | Treatment | Functional Readout (e.g., % Inhibition of Agonist Response) |
| Wild-Type | Vehicle + Agonist | 0% |
| Wild-Type | This compound + Agonist | ~90% |
| NPBW1 Knockout | Vehicle + Agonist | No Response |
| NPBW1 Knockout | This compound + Agonist | No Inhibition |
Conclusion
A thorough and well-documented set of negative control experiments is not merely a procedural formality; it is the bedrock upon which the credibility of your research is built. By systematically employing vehicle controls, inactive analogs, comprehensive off-target screening, and NPBW1-deficient cellular models, researchers can confidently attribute the effects of this compound to the specific antagonism of the NPBW1 receptor. This rigorous approach is indispensable for the clear interpretation of experimental data and for the successful progression of drug development programs targeting the NPBW1 signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Selectivity of CYM 50769 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBW1), with an alternative compound, ML181. The objective is to offer a comprehensive assessment of this compound's selectivity profile, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their studies.
Executive Summary
This compound is a potent and selective antagonist of NPBW1, a G protein-coupled receptor implicated in various physiological processes, including pain, feeding behavior, and stress responses. This guide presents available data on its selectivity against a panel of off-target proteins and compares its performance with ML181, another known NPBW1 antagonist. Detailed experimental protocols for assessing compound selectivity are also provided, along with visualizations of the NPBW1 signaling pathway and experimental workflows.
Data Presentation: Quantitative Comparison of NPBW1 Antagonists
The following tables summarize the available quantitative data for this compound and its comparator, ML181.
| Compound | Target | Assay Type | Potency (IC₅₀) | Reference |
| This compound | NPBW1 (GPR7) | Calcium Mobilization | 0.12 µM | [1] |
| ML181 | NPBW1 (GPR7) | Fluorescence-based | 272 nM |
Table 1: Potency of NPBW1 Antagonists. This table shows the reported half-maximal inhibitory concentration (IC₅₀) of this compound and ML181 against the NPBW1 receptor.
| Compound | Off-Target | Assay Concentration | % Inhibition | Selectivity Fold (over NPBW1) | Reference |
| This compound | CYP450 1A2 | 30 µM | 67% | >250 | [2] |
| 5-HT2B | 30 µM | 63% | >250 | [2] | |
| CYP450 2C19 | 30 µM | 51% | >250 | [2] | |
| ML181 | MCH1 | - | IC₅₀ = 3.9 µM | ~14 |
Table 2: Selectivity Profile of NPBW1 Antagonists. This table presents the off-target effects of this compound on selected proteins at a given concentration and the selectivity of ML181 over the Melanin-Concentrating Hormone Receptor 1 (MCH1). A comprehensive quantitative selectivity panel for this compound against a broader range of receptors is not publicly available. The selectivity fold is estimated based on the provided off-target inhibition percentage at a high concentration relative to its on-target potency.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to assess the selectivity of compounds like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., NPBW1)
-
Radiolabeled ligand specific for the target receptor (e.g., [¹²⁵I]-NPW)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by an agonist.
Objective: To determine the potency of an antagonist in inhibiting agonist-induced Gq-mediated signaling. As NPBW1 is a Gαi-coupled receptor, this assay is typically performed in a cell line co-expressing a promiscuous G-protein alpha subunit, such as Gα16, which couples to the calcium signaling pathway.
Materials:
-
Host cells (e.g., HEK293 or CHO) stably co-expressing the target receptor (NPBW1) and a promiscuous G-protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Agonist for the target receptor (e.g., Neuropeptide W)
-
Test compound (e.g., this compound)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye for a specified time at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for a predetermined period.
-
Measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (typically the EC₈₀) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured. The percentage of inhibition by the test compound is calculated relative to the response with the agonist alone. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
Mandatory Visualizations
NPBW1 Signaling Pathway
Caption: NPBW1 Signaling Pathway.
Experimental Workflow for Assessing Antagonist Selectivity
Caption: Workflow for Antagonist Selectivity Assessment.
References
A Comparative Analysis of the In Vitro and In Vivo Potency of CYM-50769, a Selective NPBWR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo potency of CYM-50769, a selective, non-peptide antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. This receptor and its endogenous ligands, neuropeptides B and W, are implicated in a variety of physiological processes, including pain, feeding behavior, and mood regulation. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to offer a comprehensive overview of CYM-50769's performance.
In Vitro Potency: Inhibition of NPBWR1 Signaling
CYM-50769 has been characterized as a potent antagonist of NPBWR1. Its efficacy is typically assessed through in vitro cell-based assays that measure the inhibition of agonist-induced signaling.
Quantitative In Vitro Data
The potency of CYM-50769 has been determined using a calcium flux assay in a chimeric cell line engineered to express the human NPBWR1 receptor. This assay measures the antagonist's ability to block the increase in intracellular calcium triggered by an agonist. For comparative purposes, data for ML181, an earlier NPBWR1 antagonist, is also included.
| Compound | Target | Assay Type | Cell Line | IC50 |
| CYM-50769 (ML250) | Human NPBWR1 (GPR7) | Calcium Flux | hGPR7 HEK293T/Gqi3 | 0.12 µM[1][2] |
| ML181 | Human NPBWR1 (GPR7) | Calcium Flux | hGPR7 HEK293T/Gqi3 | 272 nM |
Experimental Protocol: In Vitro Calcium Flux Assay
The following protocol outlines the key steps for determining the in vitro potency of NPBWR1 antagonists using a Fluorometric Imaging Plate Reader (FLIPR) assay.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293T) cells stably co-expressing the human NPBWR1 receptor and the Gαqi3 chimeric G-protein are cultured in standard growth medium.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and incubated overnight to allow for cell adherence.
2. Compound Preparation:
-
Serial dilutions of CYM-50769 and other test compounds are prepared in an appropriate assay buffer.
3. Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for a specified time at 37°C. This allows the dye to enter the cells.
4. Antagonist Incubation:
-
The dye-containing buffer is removed, and the prepared antagonist dilutions are added to the respective wells. The plate is incubated to allow the antagonist to bind to the receptors.
5. Agonist Stimulation and Signal Detection:
-
The microplate is placed in a FLIPR instrument.
-
An agonist of NPBWR1 (e.g., neuropeptide W-23) is added to all wells to stimulate the receptor.
-
Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.
6. Data Analysis:
-
The antagonist's inhibitory effect is calculated by measuring the reduction in the agonist-induced fluorescence signal.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro calcium flux assay.
In Vivo Potency: Antidepressant-like Effects in Animal Models
The in vivo efficacy of CYM-50769 has been investigated in the context of its potential as a therapeutic agent for depression.[3] Studies have demonstrated its ability to produce rapid and sustained antidepressant-like effects in mouse models of chronic stress.[4]
Quantitative In Vivo Data
The in vivo potency of CYM-50769 was evaluated by direct microinjection into a specific brain region of mice. The table below summarizes the key findings from a study investigating its antidepressant-like activity.
| Compound | Animal Model | Administration Route | Effective Dose | Observed Effect | Duration of Effect |
| CYM-50769 | Chronic Variable Stress (CVS) in Mice | Intracerebral Microinjection (Nucleus Accumbens) | 1 µM[4] | Reversal of depressive-like behaviors; Increased Brain-Derived Neurotrophic Factor (BDNF) levels[4] | Up to 7 days after a single dose[4] |
It is important to note that studies on the oral bioavailability of CYM-50769 are not yet available, and the current in vivo data relies on direct brain administration.
Experimental Protocol: In Vivo Antidepressant-like Activity Assessment
The following protocol provides a general outline of the in vivo experiments conducted to assess the antidepressant-like effects of CYM-50769.
1. Animal Model:
-
Male mice are subjected to a chronic variable stress (CVS) paradigm to induce a depressive-like state. A control group of mice does not undergo the stress protocol.
2. Surgical Procedure:
-
Mice are anesthetized, and guide cannulae are stereotaxically implanted to target the nucleus accumbens brain region.
3. Drug Administration:
-
Following a recovery period, CYM-50769 (dissolved in a vehicle solution) is administered via microinjection through the implanted cannulae directly into the nucleus accumbens. Different doses are tested to determine the effective concentration.
4. Behavioral Testing:
-
A battery of behavioral tests is conducted to assess depressive-like behaviors. These may include:
-
Forced Swim Test: Measures the duration of immobility when a mouse is placed in an inescapable cylinder of water.
-
Sucrose Preference Test: Assesses anhedonia by measuring the preference for consuming a sucrose solution over plain water.
-
Splash Test: Measures self-care and motivational behavior based on the time spent grooming after being sprayed with a sucrose solution.
-
5. Neurochemical Analysis:
6. Data Analysis:
-
Behavioral data and neurochemical measurements are statistically analyzed to compare the effects of CYM-50769 treatment in the CVS group versus control groups.
Caption: NPBWR1 signaling and the antagonistic action of CYM-50769.
Summary and Conclusion
CYM-50769 is a potent in vitro antagonist of the NPBWR1 receptor, with a sub-micromolar IC50 value that is comparable to or better than other known antagonists like ML181. The in vitro potency has been reliably demonstrated using calcium flux assays.
In vivo, CYM-50769 exhibits promising therapeutic potential, particularly in the context of depression. A single, direct administration into a key brain region associated with mood regulation produces a rapid and lasting antidepressant-like effect in a mouse model of chronic stress.[4] This effect is correlated with changes in the neurotrophic factor BDNF, providing a potential mechanistic link to its behavioral effects.
However, a direct comparison of in vitro and in vivo potency is challenging due to the different administration routes and the lack of systemic pharmacokinetic and oral bioavailability data for CYM-50769. Future research should focus on evaluating the efficacy of CYM-50769 following systemic administration to better understand its potential as a clinically translatable therapeutic agent. The current data strongly supports its use as a valuable pharmacological tool for further elucidating the role of the NPBWR1 signaling pathway in various physiological and pathological conditions.
References
Structure-Activity Relationship of CYM 50769 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of CYM 50769 and its analogs as selective antagonists of the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. The data presented is compiled from peer-reviewed scientific literature to facilitate further research and drug development efforts in this area.
Introduction
This compound is a potent and selective, non-peptide antagonist of NPBWR1, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] NPBWR1 and its endogenous ligands, neuropeptides B (NPB) and W (NPW), are implicated in a variety of physiological processes, including feeding behavior, pain modulation, and stress responses.[3][4] The development of selective antagonists like this compound provides valuable tools to probe the physiological functions of the NPB/NPW system and offers a potential therapeutic avenue for related disorders.
The core structure of this compound is a 5-chloro-4-(4-methoxyphenoxy)-2-(9H-fluoren-9-yl)pyridazin-3(2H)-one.[2][3] Structure-activity relationship studies have focused on modifications of the pyridazinone core, particularly at the N2 and C4 positions, to enhance potency and selectivity.
Comparative Biological Activity
The antagonist activity of this compound and its analogs is typically evaluated by their ability to inhibit the signaling induced by an NPBWR1 agonist, such as NPW-23. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| Compound | Structure | NPBWR1 Antagonist Activity (IC50, µM) |
| This compound | 5-chloro-2-(9H-fluoren-9-yl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | 0.12 [5][6] |
| Lead Compound | 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one | Submicromolar[3][4] |
| HTS Hit | 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one | Micromolar |
Signaling Pathways
NPBWR1 is natively coupled to the Gαi subunit of the heterotrimeric G-protein complex. Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound and its analogs act by blocking this agonist-induced Gαi signaling cascade.
For high-throughput screening and in vitro characterization, a common experimental approach involves the use of a chimeric cell line, such as HEK293, co-expressing NPBWR1 and a promiscuous G-protein α-subunit, Gqi3. This forces the receptor to signal through the Gq pathway upon agonist binding. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]). This calcium flux provides a robust and readily measurable readout for receptor activation and its inhibition by antagonists.
Figure 1. Signaling pathways of the NPBWR1 receptor.
Experimental Protocols
Intracellular Calcium Release Assay
This assay is widely used to determine the potency of NPBWR1 antagonists.
Objective: To measure the ability of a compound to inhibit agonist-induced intracellular calcium mobilization in cells expressing NPBWR1.
Methodology:
-
Cell Culture: HEK293 cells stably co-transfected with the human NPBWR1 receptor and the Gqi3 chimeric protein (hGPR7 HEK293T/Gqi3 cell line) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) in a buffered salt solution at 37°C in the dark.
-
Compound Incubation: The dye solution is removed, and the cells are washed. Test compounds (e.g., this compound and its analogs) at various concentrations are added to the wells and incubated for a specific period.
-
Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence kinetic plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of an NPBWR1 agonist (e.g., NPW-23) at a concentration known to elicit a submaximal response (EC80).
-
Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is recorded over time. The inhibitory effect of the test compounds is calculated relative to the response of the agonist alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Figure 2. Workflow for the intracellular calcium release assay.
cAMP Inhibition Assay
This assay measures the direct downstream effect of Gαi signaling.
Objective: To quantify the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels upon NPBWR1 activation and its blockade by antagonists.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human NPBWR1 are cultured.
-
Cell Plating and Treatment: Cells are seeded in microplates. Prior to the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation. Cells are then treated with the test antagonists.
-
Agonist and Forskolin Stimulation: An NPBWR1 agonist is added to the wells, followed by the addition of forskolin, a direct activator of adenylyl cyclase. Forskolin is used to induce a measurable level of cAMP.
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The amount of cAMP produced is inversely proportional to the signal in many competitive assay formats. The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is used to determine its potency (IC50).
Conclusion
The structure-activity relationship studies of this compound and its analogs have identified key structural features necessary for potent and selective antagonism of the NPBWR1 receptor. The pyridazinone scaffold serves as a robust platform for further optimization. The experimental protocols outlined, particularly the intracellular calcium release assay in a Gqi3-coupled system, provide a reliable method for screening and characterizing novel NPBWR1 antagonists. This comparative guide serves as a valuable resource for researchers aiming to develop new chemical probes and potential therapeutics targeting the NPB/NPW signaling pathway.
References
- 1. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYM50769 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
Confirming the inhibition of NPW-induced signaling by CYM 50769
A Comparative Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive comparison of CYM 50769, a selective antagonist of the Neuropeptide B/W Receptor 1 (NPBWR1), with other available antagonists. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers in their evaluation of this compound for therapeutic development.
Unraveling the NPW Signaling Pathway and its Inhibition by this compound
Neuropeptide W (NPW) is a signaling molecule in the brain that, along with the structurally related Neuropeptide B (NPB), modulates a variety of physiological processes, including feeding behavior, stress responses, and pain perception. These neuropeptides exert their effects by binding to and activating two G protein-coupled receptors (GPCRs): NPBWR1 (also known as GPR7) and NPBWR2 (GPR8).[1][2]
The primary signaling cascade initiated by the activation of NPBWR1 involves its coupling to the Gαi subunit of the heterotrimeric G protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This pathway is a key target for therapeutic intervention in conditions where NPW signaling is dysregulated.
This compound has emerged as a potent and selective non-peptide antagonist of NPBWR1.[4][5] By binding to NPBWR1, this compound effectively blocks the downstream signaling cascade initiated by NPW, thereby inhibiting its physiological effects. This makes this compound a valuable tool for studying the role of the NPW-NPBWR1 axis and a promising candidate for the development of novel therapeutics.
Performance Comparison of NPBWR1 Antagonists
The efficacy of this compound in inhibiting NPW-induced signaling has been quantified and compared with other known antagonists of NPBWR1. The following table summarizes the inhibitory potencies (IC50 values) of these compounds.
| Compound | Target Receptor | IC50 (µM) | Assay Type | Cell Line | Reference |
| This compound | NPBWR1 | 0.12 | Calcium Mobilization | HEK293 | [4] |
| Compound 1a | NPBWR1 | 2.2 | Not Specified | Not Specified | [1] |
| Compound 9k | NPBWR1 | 0.00066 | Functional Assay | Not Specified | [6] |
| Compound 9i | NPBWR1 | 0.0002 | Binding Assay | Not Specified | [6] |
Visualizing the Molecular Interactions and Experimental Processes
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the NPW signaling pathway, its inhibition by this compound, and the workflows of the key experimental assays.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the two primary assays used to confirm the inhibitory activity of this compound on NPW-induced signaling.
Intracellular Calcium Mobilization Assay
This assay is adapted for high-throughput screening by engineering cells to couple the Gαi-linked NPBWR1 to a Gαq signaling pathway, resulting in a measurable calcium release upon receptor activation.
1. Cell Preparation:
- Culture HEK293 cells stably co-expressing human NPBWR1 and the chimeric G protein Gqi3 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Seed the cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Aspirate the culture medium from the cell plate and add 100 µL of the dye-loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C in the dark.
3. Compound Addition:
- Prepare serial dilutions of this compound and any comparator compounds in the assay buffer.
- Add the desired concentration of the antagonist to the wells and incubate for 15-30 minutes at room temperature.
4. Agonist Stimulation and Measurement:
- Prepare a solution of NPW in the assay buffer at a concentration that elicits a submaximal response (EC80).
- Using a fluorescence plate reader equipped with an automated injector, add the NPW solution to the wells.
- Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) at regular intervals for 2-3 minutes to capture the peak calcium response.
5. Data Analysis:
- The inhibitory effect of the antagonist is calculated as the percentage reduction in the peak fluorescence signal in the presence of the antagonist compared to the signal with the agonist alone.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
cAMP Inhibition Assay
This assay directly measures the ability of an antagonist to block the NPW-induced decrease in intracellular cAMP levels.
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells stably expressing human NPBWR1 in a suitable growth medium.
- Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Incubation:
- Aspirate the growth medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- Add serial dilutions of this compound or other test compounds to the wells and pre-incubate for 15 minutes at room temperature.
3. Receptor Stimulation:
- Prepare a solution containing both forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and NPW.
- Add this solution to the wells to initiate the inhibition of cAMP production by activated NPBWR1.
- Incubate for 30 minutes at room temperature.
4. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- The antagonist's effect is determined by its ability to reverse the NPW-induced decrease in forskolin-stimulated cAMP levels.
- Calculate the IC50 values from the concentration-response curves.
References
- 1. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]
- 3. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of potent antagonists of NPBWR1 (GPR7) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CYM 50769 Affinity for NPBWR1: A Comparative Guide to Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYM 50769's affinity for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, with other relevant ligands. The data presented is supported by experimental details from radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.
Affinity Profile of NPBWR1 Ligands
The following table summarizes the binding affinities of this compound and other representative ligands for NPBWR1. These values, primarily determined through radioligand competition binding assays, offer a quantitative comparison of their potency at the receptor.
| Compound | Type | Affinity (IC₅₀/Kᵢ) | Species | Radioligand Used | Reference |
| This compound | Antagonist | ~ 0.12 µM (IC₅₀) | Human | Not specified | [1] |
| Compound 9i | Antagonist | 0.2 nM (Kᵢ) | Human | [¹²⁵I]-NPW23 | [2] |
| Neuropeptide B (NPB) | Endogenous Agonist | High Affinity | Human/Rodent | [¹²⁵I]-NPW | [1][3] |
| Neuropeptide W-23 (NPW23) | Endogenous Agonist | Kₑ = 0.44 nM | Rat | [¹²⁵I]-NPW23 | |
| CYM 50557 | Antagonist | Submicromolar | Human | Not specified | [4] |
Experimental Protocol: Competitive Radioligand Binding Assay for NPBWR1
This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for NPBWR1. This protocol is based on established methodologies for G-protein coupled receptors.[5]
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing human NPBWR1 (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Neuropeptide W-23 ([¹²⁵I]-NPW23) with high specific activity.
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known NPBWR1 ligand (e.g., unlabeled NPW23).
-
Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter: For detecting radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing NPBWR1 in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-NPW23 (typically at or below its Kₑ value).
-
Increasing concentrations of the test compound (e.g., this compound) or the non-specific binding control.
-
The membrane preparation (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity retained on each filter using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor) for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing the Experimental Workflow and Principles
To further clarify the experimental process and underlying principles, the following diagrams are provided.
Workflow of a competitive radioligand binding assay.
Principle of competitive radioligand binding.
References
- 1. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR analysis of novel non-peptidic NPBWR1 (GPR7) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of CYM 50769: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CYM 50769, a non-peptidic selective antagonist of neuropeptides B and W receptor 1 (NPBWR1). Adherence to these guidelines is critical for minimizing risks and maintaining a secure research environment.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the handling and storage requirements for this compound. This compound should be treated as a hazardous material.
Personal Protective Equipment (PPE): To prevent accidental exposure, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Safety glasses with side-shields are mandatory.
-
Hand Protection: Compatible chemical-resistant gloves must be worn.
-
Respiratory Protection: A dust mask type N95 (US) or type P1 (EN143) respirator is recommended.
-
Body Protection: A protective lab coat should be worn.
Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling the compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the storage and handling of this compound.
| Parameter | Value | Source |
| Storage Temperature | -20°C | Cayman Chemical Product Information |
| Respiratory Protection | Dust mask type N95 (US) / P1 (EN143) | MedchemExpress Safety Data Sheet |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration. This process should be carried out by a licensed professional waste disposal service.
Step 1: Waste Preparation
-
Dissolve or mix the this compound waste material with a combustible solvent. This aids in the complete combustion of the compound.
Step 2: Packaging and Labeling
-
Place the dissolved waste into a sealed, chemically resistant container.
-
Clearly label the container with the contents, including the name "this compound" and any associated hazard symbols as required by local regulations.
Step 3: Arrange for Professional Disposal
-
Contact a licensed professional waste disposal service to arrange for the pickup and incineration of the chemical waste.
-
Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
Step 4: Adherence to Regulations
-
Ensure that all disposal activities comply with local, state, and federal environmental regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling CYM 50769
For researchers, scientists, and drug development professionals working with CYM 50769, a non-peptidic selective antagonist of the neuropeptide B/W receptor 1 (NPBWR1), ensuring safe handling and disposal is paramount.[1][2][3][4] This guide provides essential, immediate safety and logistical information, including detailed operational protocols and disposal plans, to foster a secure laboratory environment.
Essential Safety and Handling Information
This compound, also known as ML250, is a valuable tool in research, particularly in studies related to endochondral bone formation.[1][2][4] Adherence to proper safety protocols is crucial to minimize risk and ensure the integrity of your experiments.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide full coverage and impact protection are required. They should fit snugly around the eyes to prevent any splashes from entering. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended due to their resistance to a variety of chemicals and good puncture resistance. Ensure gloves are regularly inspected for any signs of degradation or perforation and are changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect the skin and clothing from potential spills. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
This multi-layered approach to PPE is a fundamental aspect of laboratory safety when working with chemical compounds.[5][6]
Operational Plan for Handling this compound
A systematic workflow is essential for the safe and effective use of this compound in a laboratory setting.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order before beginning any work.
Step 2: Weighing and Reconstitution
-
Weighing: When weighing the powdered form of this compound, use an analytical balance within a fume hood to prevent the dispersal of fine particles.
-
Solubility: this compound is soluble in DMSO up to 100 mM.[7] Prepare stock solutions by slowly adding the solvent to the vial containing the compound to avoid splashing.
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[2]
Step 3: Experimental Use
-
Handling Solutions: When working with solutions of this compound, always wear the prescribed PPE.
-
Avoid Contamination: Use sterile techniques when preparing solutions for cell-based assays or other sensitive experiments to prevent contamination.
Step 4: Decontamination and Spill Response
-
Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Spill Response: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including empty vials, used gloves, and absorbent materials from spills, must be segregated as chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for the collection of chemical waste.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Handling and Disposal of this compound
The following diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | Other Peptide Receptors | Tocris Bioscience [tocris.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
